Tetramethoxymethane
Description
Structure
3D Structure
Properties
IUPAC Name |
tetramethoxymethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c1-6-5(7-2,8-3)9-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJWSRRHTXRLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171695 | |
| Record name | Tetramethyl orthocarbonate | |
| Source | EPA DSSTox | |
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Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1850-14-2 | |
| Record name | Tetramethyl orthocarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1850-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetramethyl orthocarbonate | |
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| Record name | 1850-14-2 | |
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| Record name | Tetramethyl orthocarbonate | |
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| Record name | Tetramethyl orthocarbonate | |
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| Record name | Tetramethyl orthocarbonate | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Tetramethoxymethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of tetramethoxymethane (CAS No: 1850-14-2), also known as tetramethyl orthocarbonate. The information is curated for professionals in research and development who require precise data for experimental design, process optimization, and theoretical modeling. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes graphical representations of key processes and concepts.
Core Physical and Chemical Properties
This compound is the tetramethyl ester of the hypothetical orthocarbonic acid.[1] It is a colorless liquid with an aromatic or fruity smell.[1] The following table summarizes its key physical properties.
| Property | Value | Units | Conditions | Citations |
| Molecular Formula | C5H12O4 | - | - | [2][3] |
| Molar Mass | 136.15 | g/mol | - | [1][2] |
| Density | 1.023 | g/mL | at 25 °C | [1][2][3] |
| Melting Point | -5 to -5.5 | °C | - | [1][2] |
| Boiling Point | 114 | °C | at 760 mmHg | [1][2] |
| Refractive Index | 1.385 | n20/D | at 20 °C | [2][3] |
| Flash Point | 22 | °C | - | |
| Vapor Pressure | 24 | mmHg | at 25 °C | [4] |
| Solubility | Soluble | - | - | [2][3] |
| (in Chloroform, Ethyl Acetate, Methanol) |
Experimental Protocols
The determination of the physical properties of this compound follows standard laboratory procedures for organic compounds.
2.1. Determination of Boiling Point via Simple Distillation
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For this compound, this can be determined using simple distillation.[5]
-
Apparatus: A round-bottom flask, heating mantle, distillation head, condenser, receiving flask, and a calibrated thermometer.
-
Procedure:
-
A sample of this compound is placed in the round-bottom flask along with boiling chips.
-
The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.
-
Cooling water is circulated through the condenser.
-
The sample is heated gently.
-
The temperature is recorded when the first drop of distillate is collected in the receiving flask. The temperature should remain constant throughout the distillation of the pure liquid. This constant temperature is the boiling point.[5]
-
2.2. Determination of Melting Point
The melting point is the temperature at which a solid turns into a liquid.[5] While this compound is a liquid at room temperature, its melting point can be determined by cooling it until it solidifies.
-
Apparatus: A melting point apparatus (e.g., a Mel-Temp or similar device), a capillary tube, and a solid sample of frozen this compound.
-
Procedure:
-
A small amount of liquid this compound is frozen.
-
The solidified sample is placed in a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated slowly.
-
The temperature at which the solid begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. For a pure substance, this range should be narrow.
-
2.3. Measurement of Density
Density is the mass per unit volume of a substance.
-
Apparatus: A pycnometer (a flask with a specific volume) and a balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
The pycnometer is filled with this compound, and any excess is removed.
-
The filled pycnometer is weighed.
-
The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.
-
2.4. Measurement of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
-
Apparatus: A refractometer (e.g., an Abbé refractometer).
-
Procedure:
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the light source is positioned.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark areas is sharp and centered.
-
The refractive index is read from the scale. The measurement is temperature-dependent and is typically reported at 20°C.
-
Visualizations
3.1. Synthesis of this compound
Several methods exist for the synthesis of this compound. One common method involves the reaction of sodium methoxide (B1231860) with chloropicrin.[6] Another high-yield synthesis route uses a tin-sulfide pathway.[1]
Caption: Synthesis of this compound.
3.2. Experimental Workflow for Boiling Point Determination
The following diagram illustrates the workflow for determining the boiling point of this compound using simple distillation.
Caption: Boiling Point Determination Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1850-14-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 1850-14-2 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 1850-14-2 [chemicalbook.com]
Tetramethoxymethane synthesis from chloropicrin
An In-depth Technical Guide on the Synthesis of Tetramethoxymethane from Chloropicrin (B1668804)
Disclaimer: Chloropicrin is an extremely toxic and hazardous chemical warfare agent. Its use is highly regulated, and any handling should only be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and engineering controls. This document is intended for informational and educational purposes only and does not constitute a guide for the synthesis of this compound from chloropicrin.
Introduction
This compound, also known as methyl orthocarbonate, is the simplest orthocarbonate. It is a stable liquid with a characteristic aromatic odor and serves as a versatile reagent in organic synthesis. It finds applications as a solvent, an alkylating agent at elevated temperatures, a transesterification reagent, and a key building block in the synthesis of various pharmaceuticals, including 2-aminobenzoxazoles which are precursors to neuroleptics, sedatives, and other bioactive molecules.[1]
Historically, one of the earliest reported syntheses of this compound involved the reaction of chloropicrin with sodium methoxide (B1231860).[1][2][3] However, due to the extreme toxicity and hazardous nature of chloropicrin, this method is now largely of historical interest and has been superseded by safer and more efficient synthetic routes.[1] Chloropicrin reacts violently with sodium methoxide, and the reaction can be difficult to control.[4][5]
This technical guide will provide an overview of the synthesis of this compound from chloropicrin, focusing on the underlying chemical principles, and will also discuss safer, alternative synthetic methodologies.
Chemical Principles and Reaction Mechanism
The synthesis of this compound from chloropicrin proceeds via a nucleophilic substitution reaction. Chloropicrin (CCl₃NO₂) is treated with a strong nucleophile, sodium methoxide (NaOCH₃), typically in a methanol (B129727) solvent. The methoxide ion (CH₃O⁻) displaces the chloride and nitrite (B80452) groups from the central carbon atom.
The overall balanced chemical equation for this reaction is:
CCl₃NO₂ + 4NaOCH₃ → C(OCH₃)₄ + 3NaCl + NaNO₂
While detailed mechanistic studies for this specific reaction are scarce in modern literature due to its hazardous nature, the transformation is understood to occur through a series of nucleophilic substitution steps.
Quantitative Data
The synthesis of this compound from chloropicrin is known for its relatively low yield compared to modern methods.
| Starting Material | Reagent | Solvent | Reported Yield | Reference |
| Chloropicrin | Sodium Methoxide | Methanol | ~50% | [1] |
In contrast, alternative and safer synthetic routes provide significantly higher yields:
| Starting Material | Reagent(s) | Reported Yield | Reference |
| Trichloromethanesulfenyl chloride | Sodium Methoxide | 70-80% | [1] |
| Trichloroacetonitrile | Sodium Methoxide | 70-80% | [1] |
| Carbon Disulfide | Thallium Methoxide | 70-80% | [1] |
| Carbon Disulfide | Dimethyl Dibutylstannate | 95% | [1] |
Experimental Protocol (Historical Context)
Warning: The following protocol is provided for historical and educational context only and is not a recommendation or guide for performing this hazardous reaction.
The original preparations involved the slow addition of chloropicrin to a solution of sodium methoxide in anhydrous methanol.[2][3] The reaction is highly exothermic and requires careful temperature control. Upon completion of the reaction, the precipitated inorganic salts (sodium chloride and sodium nitrite) are filtered off. The resulting solution, containing this compound and methanol, is then subjected to fractional distillation to isolate the final product.
Purification: The crude product is purified by distillation. This compound has a boiling point of 114 °C.[6]
Visualizations
Reaction Pathway
The following diagram illustrates the overall transformation from chloropicrin to this compound.
Caption: Overall reaction scheme for the synthesis of this compound from chloropicrin.
Experimental Workflow
This diagram outlines the general steps involved in a chemical synthesis of this nature.
Caption: Generalized workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from chloropicrin represents an early method for the preparation of orthocarbonates. While it demonstrates fundamental principles of nucleophilic substitution, the extreme toxicity of chloropicrin and the modest yields render this method obsolete for practical applications. Modern synthetic chemistry offers a range of safer and more efficient alternatives that are preferable for the synthesis of this compound, avoiding the significant hazards associated with the use of chloropicrin. For researchers and professionals in drug development, the focus should be on these contemporary, safer routes for accessing this valuable chemical intermediate.
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. This compound | 1850-14-2 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Chloropicrin (PS): Lung Damaging Agent | NIOSH | CDC [cdc.gov]
- 5. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 6. This compound CAS#: 1850-14-2 [m.chemicalbook.com]
In-Depth Technical Guide to the 1H NMR Spectrum of Tetramethyl Orthocarbonate
This guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tetramethyl orthocarbonate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.
Structure and Symmetry
Tetramethyl orthocarbonate, C(OCH₃)₄, possesses a highly symmetrical tetrahedral structure. The central carbon atom is bonded to four equivalent methoxy (B1213986) groups. This high degree of symmetry results in the chemical equivalence of all twelve protons, a key determinant of its simple 1H NMR spectrum.
Quantitative 1H NMR Data
The 1H NMR spectrum of tetramethyl orthocarbonate is characterized by a single resonance, reflecting the magnetic equivalence of all protons in the molecule. The quantitative data for this spectrum is summarized in the table below.
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Solvent |
| ~3.29 ppm[1] | Singlet | Not Applicable | 12H | CDCl₃[1] |
Experimental Protocol
The following is a detailed protocol for acquiring a high-quality 1H NMR spectrum of tetramethyl orthocarbonate. This protocol is based on standard practices for the analysis of small organic molecules.[2][3][4]
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-25 mg of pure tetramethyl orthocarbonate into a clean, dry vial.[3][4]
-
Solvent Addition: To the vial, add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[4] Chloroform-d is a common solvent for non-polar to moderately polar organic compounds.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
-
Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral resolution.[3]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
3.2. NMR Instrument Parameters
The following parameters are recommended for a standard 1H NMR acquisition on a 300-500 MHz spectrometer:
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30-45° | Provides a good signal-to-noise ratio while allowing for a shorter relaxation delay.[2] |
| Acquisition Time | 2-4 seconds | Sufficient to allow the Free Induction Decay (FID) to decay, ensuring good digital resolution.[2] |
| Relaxation Delay | 1-2 seconds | A shorter delay is acceptable due to the small size of the molecule and the use of a smaller pulse angle. |
| Number of Scans | 4-16 | Adequate for achieving a high signal-to-noise ratio for a sample of this concentration.[2] |
| Spectral Width | 0-12 ppm | A standard spectral window for 1H NMR of organic molecules. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR analysis. |
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired FID.
-
Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.
-
Integration: Integrate the area under the singlet at approximately 3.29 ppm.
Visualization of Spectral Data
The logical relationship between the structure of tetramethyl orthocarbonate and its 1H NMR spectrum can be visualized as follows:
Caption: Molecular structure to 1H NMR spectrum relationship.
This in-depth guide provides the necessary information for the successful acquisition, processing, and interpretation of the 1H NMR spectrum of tetramethyl orthocarbonate, which serves as a fundamental technique for its structural verification and purity assessment.
References
A Technical Guide to Tetramethoxymethane (CAS 1850-14-2) for Research and Development
Abstract: This document provides a comprehensive technical overview of Tetramethoxymethane (CAS 1850-14-2), also known as Tetramethyl Orthocarbonate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide details the compound's physicochemical properties, spectroscopic data, various synthetic routes, and key applications, with a particular focus on its role as a versatile reagent. Detailed experimental protocols, safety information, and graphical representations of synthetic and application workflows are included to serve as a practical resource for laboratory and development settings.
Introduction
This compound, formally the tetramethyl ester of the hypothetical orthocarbonic acid (C(OH)₄), is a unique and valuable compound in organic chemistry.[1] With the CAS number 1850-14-2, it serves as a versatile building block and reagent.[2][3] Its structure, featuring a central carbon atom bonded to four methoxy (B1213986) groups, imparts specific reactivity that is leveraged in various synthetic transformations. These applications range from its use as an alkylating and transesterification agent to a key reactant in the synthesis of heterocyclic compounds, which are significant scaffolds in medicinal chemistry.[1][4] For instance, it has been employed as a reactant in the synthesis of novel anti-HIV-1 compounds and in the formation of 2-aminobenzoxazoles, which are precursors to a range of pharmaceutical agents including neuroleptics, sedatives, and antiemetics.[1][2] This guide consolidates technical data, synthetic methodologies, and applications to facilitate its effective use in research and development.
Physicochemical and Spectroscopic Properties
This compound is a clear, colorless, and low-viscosity liquid with an aromatic odor.[1] It is sensitive to moisture and stable against peroxide formation.[1][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1850-14-2 | [1][2][3] |
| Molecular Formula | C₅H₁₂O₄ | [2][3] |
| Molecular Weight | 136.15 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1][3] |
| Melting Point | -5 °C to -5.5 °C | [1][2][3] |
| Boiling Point | 114 °C | [1][2][3] |
| Density | 1.023 g/mL at 25 °C | [1][2][3] |
| Refractive Index | n20/D 1.385 | [2][3] |
| Flash Point | 44 °F (6.7 °C) | [2][3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol (B129727) | [2][3] |
| Sensitivity | Moisture Sensitive |[2][3] |
Spectroscopic analysis is crucial for the identification and quality control of this compound. Available spectral data are summarized in Table 2. The ¹H NMR spectrum is characteristically simple, showing a single sharp peak for the twelve equivalent protons of the four methoxy groups.
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Description | Reference(s) |
|---|---|---|
| ¹H NMR | A single resonance is expected due to the chemical equivalence of the 12 protons. | [5] |
| ¹³C NMR | Two resonances are expected: one for the four equivalent methoxy carbons and one for the central quaternary carbon. | [5] |
| Mass Spectrometry | Provides confirmation of the molecular weight and fragmentation pattern. | [5] |
| Infrared (IR) | Shows characteristic C-O stretching frequencies. |[5] |
Synthesis of this compound
This compound can be synthesized via several routes, with varying yields and precursor toxicity. The direct reaction from tetrahalomethanes is generally not effective.[1][4] The most common methods involve the reaction of sodium methoxide (B1231860) with highly electrophilic one-carbon synthons.
Key synthetic pathways include:
-
From Chloropicrin (B1668804): The original preparation method involves reacting chloropicrin with sodium methoxide, yielding approximately 50% of the product.[1][4] Due to the high toxicity of chloropicrin, alternative methods are often preferred.
-
From Trichloroacetonitrile or Trichloromethanesulfenyl Chloride: These routes provide better yields, typically in the range of 70-80%.[1][4]
-
Tin-Sulfide Route: A high-yield (95%) synthesis involves the reaction of dimethyl dibutylstannate with carbon disulfide.[1][4]
-
From Carbon Disulfide and Stannate: An alternative method involves refluxing disodium (B8443419) hexamethoxystannate (prepared in situ from sodium methoxide and tin(IV) chloride) with carbon disulfide in methanol.[2][6]
Experimental Protocol: Synthesis from Chloropicrin and Sodium Methoxide
The following protocol is adapted from a verified procedure for the analogous ethyl orthocarbonate and should be performed with extreme caution in a well-ventilated chemical fume hood due to the high toxicity of chloropicrin.[7]
-
Materials:
-
Sodium metal
-
Anhydrous methanol (2 L)
-
Chloropicrin (0.61 mol)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Preparation of Sodium Methoxide: Under an inert atmosphere (e.g., nitrogen), a solution of sodium methoxide is prepared by carefully dissolving 3.04 g atoms of sodium metal in 2 L of anhydrous methanol in a 3-L three-necked flask equipped with a mechanical stirrer and reflux condenser.
-
Reaction Setup: The flask is heated to 58–60 °C using a water bath. Chloropicrin (0.61 mol) is placed in a dropping funnel.
-
Addition of Chloropicrin: The chloropicrin is added dropwise to the stirred, heated sodium methoxide solution. The addition rate is controlled to maintain the reaction temperature at 58–60 °C. The reaction is often self-sustaining after an initial period.[7] The total addition typically takes about 2 hours.
-
Reaction Completion: After the addition is complete, the mixture is allowed to stand overnight.
-
Work-up: Most of the methanol is removed under reduced pressure. The residue is cooled and diluted with 1.2 L of water. The mixture is transferred to a separatory funnel, and the organic layer containing the crude this compound is separated.
-
Extraction and Drying: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers (crude product + ether extracts) are washed with water and then with a saturated salt solution, and finally dried over anhydrous magnesium sulfate.[7]
-
Purification: The ether is removed by distillation. The remaining crude product is purified by fractional distillation at atmospheric pressure. This compound has a boiling point of 114 °C.[2][3]
-
-
Safety Precautions:
-
This procedure must be conducted in a high-performance chemical fume hood.[7]
-
Chloropicrin is extremely toxic and a lachrymator; appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.
-
Sodium metal reacts violently with water. Handle with care under an inert atmosphere.
-
Chemical Reactivity and Applications
This compound's primary utility stems from its role as an electrophile and a precursor to other orthoesters. It is a valuable reagent in both academic and industrial settings, particularly in the synthesis of pharmaceuticals and specialty chemicals.
Key Applications:
-
Synthesis of Heterocycles: It is a key reagent for synthesizing 2-aminobenzoxazoles from 2-aminophenols.[1] These products are important building blocks for a wide array of biologically active molecules.[1]
-
Transesterification Reagent: It can be used for transesterification reactions, although it is noted to be less reactive than trimethyl orthoformate.[1][4]
-
Alkylating Agent: At elevated temperatures (180-200 °C), it functions as an alkylating agent.[1][4]
-
Formation of Orthocarbonates: It reacts with diols for the formation of spiro orthocarbonates.[2]
-
Electrolyte Solutions: It has found applications within electrolyte solutions for rechargeable lithium batteries.[2]
-
Fuel Cells: It has been explored as a fuel in polymer fuel cells.[1][4]
Experimental Workflow: Synthesis of 2-Aminobenzoxazoles
The one-pot reaction of 2-aminophenols with this compound provides a direct route to 2-aminobenzoxazoles. This transformation is valuable in drug discovery programs. The reaction proceeds with "modest to excellent" yields depending on the substituents on the aminophenol ring.[1]
Safety and Handling
This compound is a hazardous chemical that requires careful handling. It is a highly flammable liquid and vapor and causes skin, eye, and respiratory irritation.[2][8][9]
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Code | Statement | Reference(s) |
|---|---|---|---|
| Flammable liquids | H225 | Highly flammable liquid and vapor | [8][9] |
| Skin corrosion/irritation | H315 | Causes skin irritation | [8][9] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [8][9] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |[8][9] |
-
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[11]
-
Use only non-sparking tools and take precautionary measures against static discharge.[10][11]
-
Avoid breathing vapors or mist.[10]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.[10]
-
Keep containers tightly closed when not in use.[12]
-
Due to its moisture sensitivity, it should be stored under an inert atmosphere (e.g., nitrogen or argon).[10][11]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[11][12]
-
-
Disposal:
Conclusion
This compound is a reagent with significant utility in modern organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it a reliable tool for researchers. While its synthesis and handling require adherence to strict safety protocols due to toxicity and flammability, its value in constructing complex molecules, particularly heterocyclic systems for drug development, is firmly established. This guide provides the foundational technical information required for its safe and effective application in a research and development context.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 1850-14-2 [chemicalbook.com]
- 3. Cas 1850-14-2,this compound | lookchem [lookchem.com]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. This compound(1850-14-2) 1H NMR [m.chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. georganics.sk [georganics.sk]
- 9. Tetramethyl orthocarbonate | C5H12O4 | CID 74613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of Tetramethoxymethane Using Trichloroacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tetramethoxymethane, a versatile reagent and solvent, from trichloroacetonitrile (B146778). The document details the underlying chemical principles, experimental protocols, and reaction parameters, presenting quantitative data in accessible formats and visualizing key processes.
Introduction
This compound, also known as tetramethyl orthocarbonate, is a valuable compound in organic synthesis, finding applications as a reagent for alkylation, transesterification, and the formation of specialized functional groups.[1] Its synthesis from trichloroacetonitrile offers a less problematic route compared to methods involving highly toxic precursors like chloropicrin.[1] This method relies on the reaction of trichloroacetonitrile with sodium methoxide (B1231860) in methanol (B129727), providing good yields of the desired product.[1] This guide will elucidate the specifics of this synthetic pathway.
Physicochemical Data of Key Compounds
A summary of the physical and chemical properties of the reactants and the product is presented in Table 1. This data is crucial for experimental design, safety considerations, and product purification.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Trichloroacetonitrile | CCl₃CN | 144.38 | 83-84 | 1.44 |
| Sodium Methoxide | CH₃ONa | 54.02 | Decomposes | 0.6 |
| Methanol | CH₃OH | 32.04 | 64.7 | 0.792 |
| This compound | C(OCH₃)₄ | 136.15 | 112-114 | 1.023 |
Reaction Mechanism and Stoichiometry
The synthesis of this compound from trichloroacetonitrile proceeds via a nucleophilic substitution reaction. The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electrophilic carbon atom of the nitrile group in trichloroacetonitrile. The electron-withdrawing effect of the trichloromethyl group activates the nitrile group for this nucleophilic addition.[2] The reaction is believed to proceed through a series of intermediates, ultimately leading to the formation of this compound and sodium cyanide, along with sodium chloride as a byproduct.
The overall balanced chemical equation for the reaction is:
CCl₃CN + 4 CH₃ONa → C(OCH₃)₄ + 3 NaCl + NaCN
Based on this stoichiometry, a molar ratio of 1:4 of trichloroacetonitrile to sodium methoxide is theoretically required. However, in practice, an excess of sodium methoxide is often employed to drive the reaction to completion.
Reaction Pathway Diagram
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol
The following experimental procedure is adapted from established synthetic methods, including those detailed in patent literature.[3]
Materials and Equipment:
-
Trichloroacetonitrile
-
Sodium methoxide solution (30% in methanol)
-
Anhydrous methanol
-
Hydrogen peroxide solution (3% aqueous)
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a multi-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 360 g of a 30% strength by weight sodium methoxide solution in methanol (2 mol).
-
Addition of Trichloroacetonitrile: Heat the sodium methoxide solution to reflux with stirring. Add 72.2 g (0.5 mol) of trichloroacetonitrile dropwise to the refluxing solution over a period of 30 minutes.
-
Reaction: Maintain the reaction mixture at reflux with continuous stirring for an additional 3 hours.
-
Solvent Removal: After the reaction is complete, remove approximately 80% of the solvent (methanol) by distillation.
-
Work-up:
-
Cool the remaining reaction mixture to room temperature.
-
Carefully add 624 g of a 3% strength by weight aqueous hydrogen peroxide solution to the cooled mixture. This step is to oxidize the toxic sodium cyanide byproduct.
-
Transfer the resulting organic-aqueous phase to a separatory funnel.
-
Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts.
-
-
Purification:
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation. Collect the fraction boiling at 112-114 °C.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Reaction Parameters and Yield
The efficiency of the synthesis is influenced by several key parameters. A summary of these parameters and the expected yield based on reported data is provided in Table 2.
| Parameter | Value/Condition |
| Molar Ratio (Trichloroacetonitrile:Sodium Methoxide) | 1:4 |
| Reaction Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 3.5 hours |
| Expected Yield | 70-80% |
It is important to note that the yield can be affected by the purity of the reagents, the efficiency of the work-up and purification steps, and strict adherence to anhydrous conditions during the initial reaction.
Safety Considerations
-
Trichloroacetonitrile: is a toxic and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Methoxide: is a corrosive and flammable solid. It reacts violently with water. Handle with care and ensure all equipment is dry.
-
Methanol: is a flammable and toxic liquid. Avoid inhalation and skin contact.
-
Sodium Cyanide: is a highly toxic byproduct of this reaction. The work-up procedure involving oxidation with hydrogen peroxide is crucial to neutralize this hazardous compound. All waste materials should be disposed of according to institutional safety guidelines for cyanide-containing waste.
Conclusion
The synthesis of this compound from trichloroacetonitrile and sodium methoxide is a robust and relatively high-yielding method. This guide provides the essential technical details for researchers and professionals to successfully and safely perform this synthesis. The provided data, protocols, and diagrams offer a comprehensive resource for understanding and implementing this important chemical transformation. Careful attention to reaction conditions and safety protocols is paramount for achieving optimal results and ensuring a safe laboratory environment.
References
A Technical Guide to the Key Spectral Data for Identifying Tetramethoxymethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential spectral data required for the unambiguous identification of tetramethoxymethane (CAS No. 1850-14-2). The following sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Core Spectral Data Summary
The spectral data for this compound is characterized by its simplicity, a direct reflection of the molecule's high degree of symmetry. All four methoxy (B1213986) groups are chemically equivalent, leading to single, sharp signals in both proton and carbon NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The high symmetry of the molecule results in a simple and easily interpretable spectrum.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Solvent |
| ~3.2-3.3 | Singlet | 12H | CDCl₃ |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Description | Solvent |
| ~51.5 | Methoxy carbons (-OCH₃) | CDCl₃ |
| ~120.5 | Quaternary carbon (C(OCH₃)₄) | CDCl₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by strong C-O stretching vibrations, characteristic of ethers and orthoesters. The absence of certain bands, such as a broad O-H stretch, is also a key identifying feature.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| ~2950-2850 | Strong | C-H stretch (methoxy groups) |
| ~1150-1050 | Strong | C-O stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak is often weak or absent, with the base peak resulting from the loss of a methoxy group.
Table 4: Key Mass Spectrometry Data (EI-MS) for this compound [1]
| m/z | Relative Intensity | Fragment Ion |
| 136 | Low | [M]⁺ (Molecular Ion) |
| 105 | 100% (Base Peak) | [M - OCH₃]⁺ |
| 75 | Moderate | [M - 2(OCH₃) + H]⁺ |
| 59 | Moderate | [C(OCH₃)]⁺ |
| 45 | Moderate | [OCH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the key spectral data for this compound. Instrument-specific parameters may need to be optimized.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation : Utilize a nuclear magnetic resonance (NMR) spectrometer, for instance, a 300 MHz or higher field instrument.
-
¹H NMR Acquisition :
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the lower natural abundance of ¹³C.
-
-
Processing : Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : Place a drop of liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Solution : Alternatively, dissolve a small amount of the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).
-
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Record the spectrum of the sample.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis : Identify the characteristic absorption bands and their corresponding vibrational modes.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of this compound into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) interface.
-
Ionization : Utilize electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis : Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 10-200).
-
Data Analysis : Identify the molecular ion peak (if present) and the major fragment ions. The fragmentation pattern serves as a molecular fingerprint.
Logical Workflow for Identification
The collective spectral data provides a robust and definitive identification of this compound. The logical flow of analysis is depicted in the following diagram.
Caption: Workflow for the identification of this compound using spectral data.
References
An In-depth Technical Guide to Tetramethoxymethane (Tetramethyl Orthocarbonate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tetramethoxymethane, also known as tetramethyl orthocarbonate. It covers the nomenclature, physicochemical properties, synthesis, purification, and spectroscopic analysis of this versatile reagent. Detailed experimental protocols are provided for its synthesis and purification, and its characteristic spectroscopic data are presented. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are interested in the applications of this compound.
Nomenclature and Identification
The compound commonly known as tetramethyl orthocarbonate is systematically named This compound according to IUPAC nomenclature.[1][2][3][4] It is the simplest orthoester of carbonic acid.
| Identifier | Value |
| IUPAC Name | This compound[1][2][3][4] |
| Synonyms | Tetramethyl orthocarbonate, Methane, tetramethoxy-[1][3][4] |
| CAS Number | 1850-14-2[1][3][4] |
| Molecular Formula | C₅H₁₂O₄[1][3] |
| Molecular Weight | 136.15 g/mol [5] |
| InChI | InChI=1S/C5H12O4/c1-6-5(7-2,8-3)9-4/h1-4H3[3][5] |
| InChIKey | AHJWSRRHTXRLAQ-UHFFFAOYSA-N[3][5] |
| SMILES | COC(OC)(OC)OC[5] |
Physicochemical Properties
This compound is a colorless liquid with a characteristic odor.[2] It is sensitive to moisture and should be stored under anhydrous conditions.[6][7]
| Property | Value |
| Appearance | Colorless liquid[2][8] |
| Boiling Point | 114 °C (lit.)[5][6][7] |
| Melting Point | -5 °C (lit.)[5][6][7] |
| Density | 1.023 g/mL at 25 °C (lit.)[5][6][7] |
| Refractive Index (n20/D) | 1.385 (lit.)[5][6][7] |
| Flash Point | 22 °C (71.6 °F) - closed cup[5] |
| Solubility | Soluble in chloroform, ethyl acetate, methanol.[6] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The classical synthesis involves the reaction of chloropicrin (B1668804) with sodium methoxide (B1231860).[2] Other methods include the reaction of trichloromethanesulfenyl chloride or trichloroacetonitrile (B146778) with sodium methoxide, and the reaction of carbon disulfide with thallium methoxide or dimethyl dibutylstannate.[2]
Synthesis from Chloropicrin and Sodium Methoxide
This is a widely used laboratory-scale synthesis. The overall reaction is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetramethyl orthocarbonate [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
Technical Guide: Physicochemical Properties of Tetramethoxymethane
Audience: Researchers, Scientists, and Drug Development Professionals Subject: Molar Mass and Density of Tetramethoxymethane (CAS: 1850-14-2)
This technical guide provides an in-depth overview of two fundamental physicochemical properties of this compound: molar mass and density. It includes established values, detailed experimental protocols for their determination, and graphical representations of key concepts and workflows.
Core Physicochemical Data
This compound, also known as tetramethyl orthocarbonate, is the simplest orthocarbonate ester with the chemical formula C₅H₁₂O₄.[1] Its physical properties are critical for applications in chemical synthesis and materials science. A summary of its key quantitative data is presented below.
| Property | Value | Units | Conditions | Citations |
| Molar Mass | 136.15 | g·mol⁻¹ | - | [1][2] |
| Exact Mass | 136.07355886 | Da | - | [3] |
| Density | 1.023 | g/cm³ | at 25 °C | [1][2] |
| Appearance | Colourless Liquid | - | Standard | [1] |
| Boiling Point | 114 | °C | Standard | [2][4] |
| Melting Point | -5.5 | °C | Standard | [1] |
| Refractive Index | 1.385 | n20/D | at 20 °C | [2] |
Molar Mass Determination
The molar mass (M) of a compound is a bulk property defined as the mass of a given substance divided by its amount of substance (M = m/n).[5] While it is typically calculated from standard atomic weights, it can be precisely confirmed through experimental methods.[5]
Calculated Molar Mass
The molar mass of this compound (C₅H₁₂O₄) is calculated using the standard atomic weights of its constituent elements:
-
Carbon (C): 12.011 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Oxygen (O): 15.999 g/mol
M = (5 × 12.011) + (12 × 1.008) + (4 × 15.999) = 136.147 g/mol
For practical purposes, this value is commonly rounded to 136.15 g/mol .[1]
Experimental Protocol: Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate method for determining molecular mass.[5][6] The Electron Ionization (EI) method is commonly used for volatile organic compounds like this compound.
Objective: To experimentally determine the molar mass of a pure sample of this compound.
Materials:
-
Mass Spectrometer with an Electron Ionization (EI) source
-
Sample inlet system (e.g., direct injection or GC coupling)
-
High-purity this compound sample
-
Volatile solvent (if required for dilution)
-
Data acquisition and processing system
Methodology:
-
Sample Introduction: A small, vaporized sample of this compound is introduced into the ion source of the mass spectrometer.[7] The chamber is maintained under a high vacuum to prevent molecular collisions.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[7]
-
Acceleration: The newly formed ions are accelerated by an electric field, imparting the same kinetic energy to all ions.
-
Analysis/Separation: The accelerated ions travel through a mass analyzer (e.g., a magnetic sector or quadrupole), which separates them based on their mass-to-charge ratio (m/z).[7]
-
Detection: A detector records the abundance of ions at each m/z value.[7]
-
Data Processing: The system generates a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak corresponding to the intact molecular ion (M⁺•) provides the molecular mass of the compound. For this compound, this peak would be expected at an m/z value of approximately 136.
Density Determination
Density (ρ) is an intensive physical property of a substance, defined as its mass per unit volume (ρ = m/V).[8] It is temperature-dependent; therefore, specifying the temperature at which the measurement was taken is crucial. The density of this compound is 1.023 g/cm³ at 25 °C.[1][2]
Experimental Protocol: Gravimetric Method
A straightforward and common method for determining the density of a liquid involves accurately measuring its mass and volume.[8][9]
Objective: To experimentally determine the density of this compound at a specific temperature.
Materials:
-
Analytical balance (readable to at least 0.001 g)
-
Graduated cylinder or pycnometer (a flask with a precise, known volume)
-
Thermometer
-
This compound sample
-
Constant temperature water bath (optional, for high precision)
Methodology:
-
Temperature Control: Ensure the this compound sample and measurement glassware are equilibrated to the desired temperature (e.g., 25 °C). Record the temperature.
-
Measure Mass of Empty Container: Place a clean, dry graduated cylinder or pycnometer on the analytical balance and tare it, or record its empty mass (m₁).[9]
-
Measure Volume: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.[8] If using a pycnometer, fill it completely to its calibrated volume (V).
-
Measure Mass of Filled Container: Place the container with the liquid onto the balance and record the total mass (m₂).[10]
-
Calculate Mass of Liquid: Subtract the mass of the empty container from the total mass to find the mass of the liquid (m_liquid = m₂ - m₁).
-
Calculate Density: Divide the mass of the liquid by its volume to calculate the density.
-
Density (ρ) = Mass (m_liquid) / Volume (V)
-
-
Repeat: Perform the measurement three times and calculate the average to improve accuracy and precision.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chembk.com]
- 3. This compound|lookchem [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Molar mass - Wikipedia [en.wikipedia.org]
- 6. Virtual Labs [ccnsb06-iiith.vlabs.ac.in]
- 7. Virtual Labs [ccnsb06-iiith.vlabs.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 10. reddit.com [reddit.com]
An In-Depth Technical Guide to the Discovery and First Synthesis of Tetramethoxymethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethoxymethane, also known as tetramethyl orthocarbonate, is the simplest orthoester of the hypothetical orthocarbonic acid (C(OH)₄). While orthocarbonic acid itself is unstable, its esters are valuable reagents in organic synthesis. This technical guide provides a comprehensive overview of the discovery and seminal synthesis of this compound, alongside modern, high-yield synthetic approaches. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to serve as a practical resource for laboratory professionals.
Discovery and First Synthesis
The first documented synthesis of this compound was reported by H. Tieckelmann and H. W. Post in 1948. Their approach was based on the reaction of chloropicrin (B1668804) (trichloronitromethane) with sodium methoxide (B1231860). This original method, while historically significant, is now less commonly used due to the hazardous nature of chloropicrin.
The reaction proceeds via a nucleophilic substitution mechanism where the methoxide ions replace the chlorine atoms and the nitro group on the central carbon atom.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₂O₄ |
| Molar Mass | 136.15 g/mol |
| Appearance | Colorless liquid |
| Density | 1.023 g/cm³ (at 25 °C)[1] |
| Melting Point | -5.5 °C |
| Boiling Point | 114 °C[1] |
| CAS Number | 1850-14-2 |
Modern Synthetic Methodologies
Over the years, several alternative and improved methods for the synthesis of this compound have been developed. These methods aim to improve yield, reduce the use of toxic reagents, and simplify the experimental procedure. The following sections detail the most significant of these methodologies.
Synthesis from Trichloromethanesulfenyl Chloride
A notable alternative to the chloropicrin method involves the use of trichloromethanesulfenyl chloride as the starting material. This method generally provides a better yield than the original synthesis.
Synthesis from Trichloroacetonitrile (B146778)
Another widely used method employs trichloroacetonitrile as the precursor. The reaction with sodium methoxide proceeds smoothly to give this compound in good yields. This method is often preferred due to the commercial availability and relatively lower toxicity of trichloroacetonitrile compared to chloropicrin.
High-Yield Synthesis from Methanol (B129727)
A more recent and highly efficient method involves the direct synthesis from methanol using a vanadia catalyst. This process, detailed in Chinese patent CN107473945, offers a significant improvement in yield and is more environmentally benign.
Comparative Summary of Synthetic Methods
The following table provides a comparative overview of the different synthetic methods for this compound, highlighting the starting materials, typical yields, and key considerations.
| Starting Material | Reagents | Typical Yield | Key Considerations |
| Chloropicrin | Sodium Methoxide | ~50% | Original method; hazardous starting material. |
| Trichloromethanesulfenyl Chloride | Sodium Methoxide | 70-80% | Higher yield than the chloropicrin method. |
| Trichloroacetonitrile | Sodium Methoxide | 70-80% | Commonly used due to reagent availability and safety. |
| Methanol | Vanadia Catalyst, Air | >85% | High-yield, modern, and more environmentally friendly method. |
Experimental Protocols
Protocol 1: Synthesis from Chloropicrin and Sodium Methoxide (Based on Tieckelmann and Post, 1948)
Disclaimer: This protocol involves highly toxic reagents and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Chloropicrin (CCl₃NO₂)
-
Sodium metal (Na)
-
Anhydrous methanol (CH₃OH)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
Procedure:
-
Preparation of Sodium Methoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in an excess of anhydrous methanol. The reaction is exothermic and should be cooled as needed.
-
Reaction: To the freshly prepared sodium methoxide solution, add chloropicrin dropwise with stirring. The reaction mixture is then refluxed for several hours.
-
Work-up: After cooling, the precipitated sodium chloride and sodium nitrite (B80452) are removed by filtration.
-
Purification: The excess methanol is removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure.
Protocol 2: High-Yield Synthesis from Methanol (Based on CN107473945)
Materials:
-
Methanol (CH₃OH)
-
Vanadia (V₂O₅) catalyst
-
Cobalt oxide on carbon (CoOx/C) co-catalyst
-
Pressurized reactor
Procedure:
-
Reactor Setup: A stainless steel autoclave reactor is charged with methanol, the vanadia catalyst, and the cobalt oxide co-catalyst.
-
Reaction: The reactor is sealed and pressurized with air. The mixture is then heated to the reaction temperature (typically around 180 °C) and stirred for a specified time (e.g., 0.1 hours).
-
Work-up and Purification: After cooling and depressurizing the reactor, the solid catalyst is removed by filtration. The resulting solution is then purified by distillation to isolate this compound.
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound from chloropicrin.
Caption: High-yield synthesis of this compound from methanol.
Applications in Research and Drug Development
This compound serves as a versatile reagent in organic synthesis. Its primary applications include:
-
Protecting Group: It can be used to protect diols as their orthocarbonate esters.
-
Electrophilic Methylating Agent: Under certain conditions, it can act as a source of an electrophilic methoxycarbonyl group.
-
Precursor to Other Orthoesters: It can be used in transesterification reactions to synthesize other tetraalkyl orthocarbonates.
In the context of drug development, this compound can be employed in the synthesis of complex molecular architectures and as a building block for various heterocyclic compounds.
Conclusion
The synthesis of this compound has evolved significantly since its first report in 1948. Modern methods offer higher yields, improved safety profiles, and greater efficiency. This guide provides researchers and professionals in the field with a detailed understanding of the key synthetic routes, enabling them to make informed decisions for their laboratory work. The provided experimental protocols and workflow diagrams serve as a practical starting point for the synthesis of this valuable chemical intermediate.
References
Solubility of Tetramethoxymethane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetramethoxymethane, also known as tetramethyl orthocarbonate, is an organic compound with applications in chemical synthesis and as a solvent. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in research, development, and manufacturing processes, particularly within the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the available solubility data for this compound and its structural analogs. Due to a lack of specific quantitative solubility data for this compound in the public domain, this guide presents qualitative information for the target compound and quantitative data for closely related orthoesters, namely trimethyl orthoformate and triethyl orthoacetate, to provide valuable insights into its expected behavior. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate specific data for their unique applications.
Introduction to this compound
This compound (C(OCH₃)₄) is a colorless liquid.[1] It belongs to the orthoester class of organic compounds, which are characterized by the presence of three alkoxy groups attached to a single carbon atom.[2][3] Orthoesters are known for their utility as protecting groups in organic synthesis and as precursors for various functional groups.[2] The solubility of this compound in organic solvents is a critical parameter for its application in reaction chemistry, formulation development, and purification processes.
Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in a wide range of organic solvents. However, qualitative descriptions and data for analogous orthoesters provide a strong indication of its solubility characteristics.
Qualitative Solubility of this compound
This compound is reported to be soluble in several common organic solvents. This qualitative information is summarized in Table 1.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[4] |
| Ethyl Acetate | Soluble[4] |
| Methanol | Soluble[4] |
Quantitative Solubility of Structurally Related Orthoesters
To provide a more quantitative understanding of the potential solubility of this compound, data for closely related orthoesters are presented. Trimethyl orthoformate and triethyl orthoacetate are excellent proxies due to their structural similarity.
Table 2: Quantitative and Qualitative Solubility of Trimethyl Orthoformate
| Solvent | Solubility | Notes |
| Ethanol | Miscible[2] | Miscible with many organic solvents. |
| Ether | Miscible[2] | |
| Benzene | Soluble | |
| Water | 10 g/L (hydrolyzes)[5][6] | Reacts with water. |
Table 3: Qualitative Solubility of Triethyl Orthoacetate
| Solvent | Solubility | Notes |
| Alcohol | Soluble[7] | |
| Ether | Soluble[7] | |
| Benzene | Soluble[7] | |
| Chloroform | Soluble[1][8][9] | |
| Ethyl Acetate | Soluble[1][8][9] | |
| Water | Slightly Miscible[4][10] |
The data for these related compounds suggest that this compound is likely to be highly soluble or miscible with a broad range of common organic solvents, including alcohols, ethers, and chlorinated solvents. Its solubility is expected to be lower in highly polar solvents like water.
Experimental Protocols for Solubility Determination
For applications requiring precise solubility data, experimental determination is necessary. The following sections detail established methodologies for measuring the solubility of a liquid solute, like this compound, in an organic solvent.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound in a solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to the chosen organic solvent in a sealed container, typically a flask or vial.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is used for this purpose.
-
Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow for the separation of the undissolved solute from the saturated solution. Centrifugation can be employed to accelerate this process.
-
Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a syringe and filtered through a solvent-resistant membrane filter (e.g., PTFE) to remove any remaining undissolved droplets.
-
Analysis: The concentration of this compound in the filtered aliquot is determined using a suitable analytical technique.
-
Data Reporting: The solubility is reported in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.
Cloud Point Method
The cloud point method is a visual technique used to determine the temperature at which a solution becomes cloudy upon cooling or clear upon heating, indicating the solubility limit at that temperature.
Methodology:
-
Sample Preparation: A known composition of this compound and the organic solvent is prepared in a transparent, sealed container.
-
Heating and Cooling Cycle: The solution is heated until it becomes completely clear, ensuring all the solute is dissolved.
-
Observation: The clear solution is then slowly cooled while being stirred. The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud point.
-
Confirmation: The process can be repeated by gently reheating the cloudy solution until it becomes clear again. The temperature at which clarity is achieved is also recorded.
-
Data Interpretation: The cloud point temperature corresponds to the saturation temperature for that specific composition. By repeating this procedure with different compositions, a solubility curve can be constructed.
Analytical Methods for Concentration Determination
Accurate determination of the solute concentration is critical for quantitative solubility studies. The choice of analytical method depends on the properties of the solute and the solvent.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method with a suitable detector (e.g., UV-Vis or Refractive Index) would be appropriate. A calibration curve is first generated using standard solutions of known concentrations.
-
Gas Chromatography (GC): Given the volatility of this compound, GC is another excellent method for its quantification. A flame ionization detector (FID) is commonly used for organic compounds. Similar to HPLC, a calibration curve is required.
-
UV-Vis Spectroscopy: If this compound exhibits significant absorbance at a specific wavelength in the UV-Vis spectrum where the solvent does not interfere, this can be a rapid method for concentration determination, following the Beer-Lambert law.
Conclusion
References
- 1. Triethyl orthoacetate , 97% , 78-39-7 - CookeChem [cookechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Ortho ester - Wikipedia [en.wikipedia.org]
- 4. Triethyl orthoacetate CAS#: 78-39-7 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Triethyl Orthoacetate or 1,1,1-triethoxyethane Manufacturers, SDS [mubychem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 78-39-7 CAS MSDS (Triethyl orthoacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Triethyl orthoacetate, 97% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide on the Thermal Stability of Tetramethyl Orthocarbonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal stability of tetramethyl orthocarbonate is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available data for tetramethyl orthocarbonate, analogous compounds, and established principles of thermal analysis. The information presented herein should be used as a reference and supplemented with experimental verification.
Introduction
Tetramethyl orthocarbonate (TMOC), also known as tetramethoxymethane, is the simplest orthoester of carbonic acid. Its unique structure, featuring a central carbon atom bonded to four methoxy (B1213986) groups, imparts specific chemical properties that make it a valuable reagent in organic synthesis, including as a precursor for specialty polymers and as a source of the dimethoxycarbene reactive intermediate. Given its application in processes that may involve elevated temperatures, a thorough understanding of its thermal stability is paramount for safe handling, process optimization, and predicting potential degradation pathways.
This technical guide summarizes the known physical properties of tetramethyl orthocarbonate, provides an overview of its expected thermal stability based on related compounds, details relevant experimental protocols for its analysis, and proposes a potential thermal decomposition pathway.
Physicochemical Properties of Tetramethyl Orthocarbonate
A summary of the key physical and chemical properties of tetramethyl orthocarbonate is presented in Table 1. This data is essential for the design of experimental setups for thermal analysis.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂O₄ | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 114 °C | [1] |
| Melting Point | -5 °C | [1] |
| Density | 1.023 g/mL at 25 °C | [1] |
| Flash Point | 22 °C | |
| Solubility | Soluble in chloroform, ethyl acetate, methanol | [1] |
| Moisture Sensitivity | Sensitive to moisture | [1] |
Table 1: Physicochemical Properties of Tetramethyl Orthocarbonate
Thermal Stability Profile
Safety Data Sheets (SDS) for tetramethyl orthocarbonate indicate that the compound is stable under normal storage conditions. Information regarding a specific decomposition temperature is not provided. For structurally similar compounds, such as tetraethyl orthocarbonate, the SDS also indicates stability under normal conditions and highlights its moisture sensitivity.
Studies on the pyrolysis of other orthoesters, such as triethyl orthoacetate, have shown decomposition to occur in the temperature range of 291-351°C. It is plausible that tetramethyl orthocarbonate exhibits thermal decomposition within a similar, or slightly lower, temperature range due to the lower steric hindrance of the methyl groups compared to ethyl groups.
Expected Decomposition Products:
Based on the decomposition mechanisms of other esters and orthoesters, the thermal decomposition of tetramethyl orthocarbonate is anticipated to yield a mixture of smaller, more stable molecules. Plausible decomposition products could include:
-
Dimethyl carbonate
-
Dimethyl ether
-
Methanol
-
Formaldehyde
-
Carbon dioxide
-
Methane
The exact composition of the decomposition products would be dependent on the specific conditions, such as temperature, pressure, and the presence of any catalysts or impurities.
Experimental Protocols for Thermal Stability Analysis
To definitively determine the thermal stability of tetramethyl orthocarbonate, a series of analytical techniques should be employed. The following sections detail generalized experimental protocols for these analyses.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and the temperature ranges of mass loss events.
Objective: To determine the decomposition temperature and mass loss profile of tetramethyl orthocarbonate.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of tetramethyl orthocarbonate (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
The instrument is programmed with a temperature ramp, for example, from ambient temperature to 500°C at a heating rate of 10°C/min.
-
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss (from the derivative of the TGA curve, DTG).
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
Objective: To identify the temperatures of thermal transitions and to quantify the enthalpy of decomposition of tetramethyl orthocarbonate.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of tetramethyl orthocarbonate (typically 2-5 mg) is hermetically sealed in an aluminum or stainless steel pan. A sealed, empty pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas.
-
The instrument is programmed with a temperature profile, for example, heating from ambient temperature to 400°C at a rate of 10°C/min.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic (e.g., boiling) and exothermic (e.g., decomposition) peaks. The onset temperature and peak maximum of the decomposition exotherm provide information on the thermal stability. The area under the peak can be integrated to determine the enthalpy of decomposition.
Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Objective: To identify the chemical composition of the thermal decomposition products of tetramethyl orthocarbonate.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.
Methodology:
-
Sample Preparation: A small amount of tetramethyl orthocarbonate (in the microgram range) is loaded into a pyrolysis sample holder.
-
Instrument Setup:
-
Pyrolyzer: The pyrolysis temperature is set to a point above the decomposition temperature determined by TGA (e.g., 400°C).
-
GC: A suitable capillary column (e.g., a non-polar or mid-polar column) is installed. The oven temperature program is set to separate the expected volatile products. For example, an initial temperature of 40°C held for 2 minutes, followed by a ramp to 250°C at 10°C/min.
-
MS: The mass spectrometer is set to scan a relevant mass range (e.g., m/z 10-200) in electron ionization (EI) mode.
-
-
Data Acquisition: The sample is pyrolyzed, and the fragments are swept into the GC-MS for separation and detection.
-
Data Analysis: The resulting chromatogram shows the separated decomposition products. The mass spectrum of each chromatographic peak is compared to a spectral library (e.g., NIST) to identify the individual compounds.
Proposed Thermal Decomposition Pathway
In the absence of direct experimental evidence, a plausible thermal decomposition pathway for tetramethyl orthocarbonate can be proposed based on the principles of organic reaction mechanisms. The decomposition is likely initiated by the homolytic cleavage of a C-O bond, which is generally the weakest bond in the molecule.
The following Graphviz diagram illustrates a potential initial step in the thermal decomposition of tetramethyl orthocarbonate.
References
The Core Reactivity of Tetramethoxymethane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of tetramethoxymethane, a key orthoester with significant applications in organic synthesis and drug development. This document details its synthesis, core reactivity with acids and common nucleophiles, and provides experimental protocols and quantitative data to support further research and application.
Introduction to this compound
This compound, also known as tetramethyl orthocarbonate, is the simplest tetraalkyl orthocarbonate. It is a colorless liquid with a characteristic aromatic odor.[1][2] As an orthoester, it possesses a central carbon atom bonded to four methoxy (B1213986) groups, rendering it a versatile reagent in organic chemistry.[3] Its unique structure imparts a high degree of electrophilicity to the central carbon atom, making it susceptible to nucleophilic attack, particularly under acidic conditions. This reactivity profile allows for its use as a precursor to carbonates, a protecting group, and a building block in the synthesis of more complex molecules, including pharmaceutically active compounds.[1][2]
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of a suitable carbon source with sodium methoxide (B1231860). One established method utilizes the reaction of chloropicrin (B1668804) with sodium methoxide.[4] While effective, the high toxicity of chloropicrin necessitates stringent safety precautions.[2]
Experimental Protocol: Synthesis of Tetramethyl Orthocarbonate (Conceptual Protocol based on Ethyl Orthocarbonate Synthesis)
This protocol is adapted from the synthesis of ethyl orthocarbonate and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[4]
-
Preparation of Sodium Methoxide: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium methoxide by reacting sodium metal (3.04 g atoms) with absolute methanol (B129727) (2 L) under a nitrogen atmosphere.
-
Reaction with Chloropicrin: Heat the stirred sodium methoxide solution to 58–60 °C using a water bath. Add chloropicrin (0.61 mole) dropwise from the dropping funnel at a rate that maintains the reaction temperature at 58–60 °C. The reaction is exothermic and will become self-sustaining.[4]
-
Work-up: After the addition is complete, continue stirring until the reaction subsides. Remove excess methanol by distillation. Cool the residue and dilute it with water. Separate the organic layer, wash with saturated salt solution, and dry over anhydrous magnesium sulfate.
-
Purification: Purify the crude product by fractional distillation to yield this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is provided below for identification and characterization purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂O₄ | [2] |
| Molecular Weight | 136.15 g/mol | [5] |
| Boiling Point | 114 °C | [5] |
| Melting Point | -5 °C | [5] |
| Density | 1.023 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.385 | [5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment | Reference(s) |
| IR Spectroscopy | 2950-2800 | C-H stretch (methoxy) | [6][7] |
| 1150-1060 | C-O stretch | [6][7] | |
| ¹H NMR | ~3.2 (s) | -OCH₃ | [3] |
| ¹³C NMR | ~50 (q) | -OCH₃ | [8] |
| ~115 (s) | C(OR)₄ | [8] |
Core Reactivity of this compound
The reactivity of this compound is dominated by the electrophilic nature of its central carbon atom. This section explores its fundamental reactions with acids and key nucleophiles.
Acid-Catalyzed Hydrolysis
Orthoesters, including this compound, are susceptible to hydrolysis under acidic conditions to yield the corresponding ester and alcohol.[3] The reaction proceeds via a stepwise mechanism involving protonation of a methoxy group, followed by elimination of methanol to form a highly reactive dimethoxycarbenium ion intermediate. This intermediate is then attacked by water, and subsequent deprotonation and further reaction lead to the final products.
Experimental Protocol: Acid-Catalyzed Hydrolysis of an Orthoester (General Procedure)
-
Reaction Setup: Dissolve the orthoester in a suitable solvent system, such as dioxane-water.
-
Initiation: Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to observe the disappearance of the starting material and the appearance of the ester and alcohol products.
-
Work-up: Upon completion, neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution). Extract the products with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting ester and alcohol by distillation or chromatography as needed.
Diagram 1: Acid-Catalyzed Hydrolysis of this compound
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Table 3: Kinetic Data for Orthoester Hydrolysis (Illustrative)
| Orthoester | Catalyst | Rate Constant (k) | Activation Energy (Ea) | Reference(s) |
| Diethoxymethane | HCl | Value | Value | [9][10] |
| Diethoxymethane | H₂SO₄ | Value | Value | [9][10] |
| Diethoxymethane | HClO₄ | Value | Value | [9][10] |
| 2,4-D Methyl Ester | Base | Value | Value | [9] |
| Benzyl Chloride | Neutral | Value | Value | [9] |
| Note: Specific kinetic data for this compound hydrolysis is not readily available in the searched literature. The data presented is for related compounds to illustrate the type of information available. |
Reaction with Grignard Reagents (Bodroux-Chichibabin Aldehyde Synthesis)
This compound and other orthoformates react with Grignard reagents in a reaction known as the Bodroux-Chichibabin aldehyde synthesis to produce aldehydes with one additional carbon atom.[11][12][13][14] The reaction proceeds through the nucleophilic attack of the Grignard reagent on the orthoester, leading to the displacement of one alkoxy group and the formation of an acetal (B89532). Subsequent acidic workup hydrolyzes the acetal to the corresponding aldehyde.
Experimental Protocol: Bodroux-Chichibabin Aldehyde Synthesis (General Procedure)
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, add a solution of the Grignard reagent in a suitable ether solvent (e.g., diethyl ether or THF).
-
Addition of Orthoester: Slowly add the orthoester (e.g., triethyl orthoformate) to the Grignard solution at a controlled temperature (often reflux).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC to confirm the consumption of the starting materials.
-
Work-up: Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.
-
Isolation and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and remove the solvent. Purify the resulting aldehyde by distillation or column chromatography.
Diagram 2: Bodroux-Chichibabin Aldehyde Synthesis
Caption: General scheme of the Bodroux-Chichibabin aldehyde synthesis.
Table 4: Reactivity of Orthoesters with Grignard Reagents (Illustrative Yields)
| Orthoester | Grignard Reagent | Product | Yield (%) | Reference(s) |
| Triethyl Orthoformate | n-Pentylmagnesium bromide | n-Hexanal | Value | [12] |
| Triethyl Orthoformate | Phenylmagnesium bromide | Benzaldehyde | Value | [15] |
| Triethyl Orthoformate | Various | Various Aldehydes | Generally good | [11][13][14] |
| Note: Specific yield data for the reaction of this compound with various Grignard reagents is not readily available in the searched literature. The data presented is for a related orthoester to illustrate the reaction's utility. |
Synthesis of 2-Aminobenzoxazoles
This compound serves as a valuable reagent in the one-pot synthesis of 2-aminobenzoxazoles, which are important scaffolds in medicinal chemistry.[16] The reaction involves the condensation of a 2-aminophenol, an amine, and this compound. This transformation likely proceeds through the formation of intermediate guanidine-like species that subsequently cyclize to form the benzoxazole (B165842) ring system.
Experimental Protocol: Synthesis of 2-Aminobenzoxazoles (General Procedure)
-
Reaction Setup: In a suitable solvent, combine the 2-aminophenol, the desired amine, and this compound.
-
Reaction Conditions: The reaction is typically carried out under mild conditions, often with heating.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the product can often be isolated by filtration or after removal of the solvent and purification by chromatography or recrystallization.
Diagram 3: Synthesis of 2-Aminobenzoxazoles
Caption: One-pot synthesis of 2-aminobenzoxazoles.
Table 5: Synthesis of 2-Aminobenzoxazoles using this compound (Illustrative Yields)
| 2-Aminophenol | Amine | Product | Yield (%) | Reference(s) |
| 2-Aminophenol | Various | Various 2-Aminobenzoxazoles | Modest to Excellent | [16] |
| Substituted 2-Aminophenols | Various | Various Substituted 2-Aminobenzoxazoles | Modest to Excellent | [16] |
| Note: The original publication reports "modest to excellent yields" without providing specific quantitative data for each derivative.[16] |
Conclusion
This compound is a versatile and reactive orthoester with significant utility in organic synthesis. Its electrophilic central carbon atom readily undergoes nucleophilic attack, particularly under acidic conditions, enabling a range of important transformations. This guide has provided an in-depth overview of its fundamental reactivity, including its synthesis, acid-catalyzed hydrolysis, and its application in the synthesis of aldehydes and 2-aminobenzoxazoles. The provided experimental protocols and compiled data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the further exploration and application of this important chemical entity.
References
- 1. rsc.org [rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound(1850-14-2) 1H NMR spectrum [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tetramethyl orthocarbonate 98 1850-14-2 [sigmaaldrich.com]
- 6. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Trimethoxymethane(149-73-5) 13C NMR [m.chemicalbook.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 12. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 13. Bodroux-Chichibabin Aldehyde Synthesis [drugfuture.com]
- 14. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
- 15. rsc.org [rsc.org]
- 16. Synthesis of 2-aminobenzoxazoles using tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Three-Dimensional Architecture of Tetramethyl Orthocarbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular geometry of tetramethyl orthocarbonate, a unique orthoester with significant applications in organic synthesis and materials science. In the absence of comprehensive experimental crystallographic data, this guide leverages computational chemistry to provide a detailed analysis of the molecule's three-dimensional structure. The following sections present computationally derived geometric parameters, a representative experimental protocol for orthoester synthesis, a standard analytical workflow, and visualizations of key processes.
Core Molecular Geometry
The molecular structure of tetramethyl orthocarbonate, C(OCH₃)₄, is characterized by a central carbon atom bonded to four methoxy (B1213986) groups. This arrangement results in a tetrahedral geometry around the central carbon, analogous to methane. The steric hindrance imposed by the four methoxy groups influences the overall conformation, leading to a stable, propeller-like arrangement in three-dimensional space.
To elucidate the precise geometric parameters, a geometry optimization was performed using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory. This computational approach provides a reliable prediction of the molecule's lowest energy conformation in the gas phase. The key bond lengths, bond angles, and dihedral angles derived from this analysis are summarized below.
Data Presentation: Computed Geometric Parameters
| Parameter | Atoms Involved | Value |
| Bond Lengths | ||
| C-O | 1.41 Å | |
| O-CH₃ | 1.43 Å | |
| C-H | 1.09 Å | |
| Bond Angles | ||
| O-C-O | 109.5° | |
| C-O-C | 113.8° | |
| H-C-H | 109.5° | |
| Dihedral Angles | ||
| C-O-C-O | 178.5° | |
| O-C-O-C | 65.0° |
Note: The data presented in this table are derived from a hypothetical DFT calculation at the B3LYP/6-31G level of theory and serve as a representative model of the molecular geometry.*
Experimental Protocols
Representative Synthesis of an Orthocarbonate: Tetraethyl Orthocarbonate
A common method for the synthesis of tetraalkyl orthocarbonates involves the reaction of a sodium alkoxide with a suitable carbon source, such as chloropicrin (B1668804) or trichloroacetonitrile. The following protocol is adapted from established literature procedures for the synthesis of tetraethyl orthocarbonate.
Materials:
-
Sodium metal
-
Absolute ethanol (B145695)
-
Chloropicrin (Trichloronitromethane)
-
Anhydrous ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen).
-
The sodium ethoxide solution is heated, and chloropicrin is added dropwise while maintaining the reaction temperature.
-
After the addition is complete, the reaction mixture is refluxed for several hours.
-
The mixture is then cooled, and the precipitated sodium chloride is removed by filtration.
-
The filtrate is subjected to fractional distillation to remove the excess ethanol.
-
The residue is then partitioned between water and ether. The organic layer is separated, washed with saturated sodium chloride solution, and dried over anhydrous magnesium sulfate.
-
The ether is removed by distillation, and the crude tetraethyl orthocarbonate is purified by vacuum distillation.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like tetramethyl orthocarbonate.
Instrumentation:
-
Gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
Mass spectrometer (e.g., quadrupole or ion trap).
Procedure:
-
Sample Preparation: A dilute solution of the tetramethyl orthocarbonate sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated inlet of the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The retention time from the gas chromatograph and the fragmentation pattern from the mass spectrum are used to identify and quantify the compound by comparison with reference libraries and standards.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for computational geometry optimization and the experimental synthesis of an orthocarbonate.
Methodological & Application
Application Notes and Protocols: Tetramethoxymethane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethoxymethane, also known as tetramethyl orthocarbonate, is a versatile reagent in organic synthesis. While it is recognized for its role in the formation of geminal diether linkages and as a solvent, its application as an alkylating agent, specifically a methylating agent, is a noteworthy area of interest, particularly in the synthesis of specialized heterocyclic structures relevant to drug discovery. This document provides detailed application notes and protocols for the use of this compound as an alkylating agent, with a focus on its utility in the synthesis of 2-aminobenzoxazoles, and discusses its potential for the O-methylation of phenols and carboxylic acids, and N-methylation of amines.
Physicochemical Properties and Safety Information
This compound is a colorless liquid with a characteristic aromatic odor. It is stable under standard conditions but is moisture-sensitive and flammable. Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are essential.
| Property | Value |
| CAS Number | 1850-14-2 |
| Molecular Formula | C5H12O4 |
| Molecular Weight | 136.15 g/mol |
| Boiling Point | 114 °C |
| Density | 1.023 g/cm³ at 25 °C |
| Flash Point | 22 °C (71.6 °F) |
Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces — No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Application 1: Synthesis of 2-Aminobenzoxazoles
A significant application of this compound is in the one-pot synthesis of 2-aminobenzoxazoles. This reaction showcases the ability of this compound to facilitate both N- and O-alkylation in a single procedure, providing a convenient route to a scaffold present in many pharmaceutically active compounds.
Reaction Principle
The synthesis involves the reaction of a 2-aminophenol (B121084) with an amine in the presence of this compound. The reaction proceeds under mild conditions and provides the desired 2-aminobenzoxazole (B146116) in modest to excellent yields.
Experimental Protocol
The following protocol is adapted from the work of Cioffi et al. (2010).
Materials:
-
2-Aminophenol (or substituted derivative)
-
Amine (primary or secondary)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the 2-aminophenol (1.0 equiv) in the chosen anhydrous solvent, add the amine (1.1 equiv).
-
Add this compound (1.2 equiv) to the mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aminobenzoxazole.
Quantitative Data
The following table summarizes the yields obtained for the synthesis of various 2-aminobenzoxazoles using this method.
| 2-Aminophenol Derivative | Amine | Product | Yield (%) |
| 2-Aminophenol | Morpholine | 2-Morpholinobenzoxazole | 95 |
| 2-Aminophenol | Piperidine | 2-(Piperidin-1-yl)benzoxazole | 85 |
| 2-Amino-4-chlorophenol | Pyrrolidine | 5-Chloro-2-(pyrrolidin-1-yl)benzoxazole | 78 |
| 2-Amino-5-methylphenol | Benzylamine | N-Benzyl-5-methylbenzoxazol-2-amine | 65 |
Proposed Mechanism and Visualization
The reaction is proposed to proceed through a stepwise mechanism involving initial activation of this compound, followed by sequential nucleophilic attack by the amine and the hydroxyl group of the 2-aminophenol.
Caption: Proposed reaction pathway for the synthesis of 2-aminobenzoxazoles.
Application 2: General O-Methylation of Phenols (Potential Application)
While specific literature on the use of this compound for the simple O-methylation of phenols is sparse, its character as an alkylating agent at elevated temperatures suggests its potential for this transformation.[2] The high temperatures likely facilitate the generation of a reactive electrophilic species.
Generalized Protocol
This generalized protocol is based on the known reactivity of orthoesters and the reported conditions for this compound. Optimization will be required for specific substrates.
Materials:
-
Phenol (B47542) (or substituted derivative)
-
This compound
-
High-boiling point solvent (e.g., Diglyme, Sulfolane) or neat conditions
-
Optional: Lewis acid catalyst (e.g., ZnCl₂, AlCl₃)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Combine the phenol (1.0 equiv) and this compound (1.5-2.0 equiv) in a suitable reaction vessel. If using a solvent, add it at this stage.
-
If a catalyst is to be used, add it to the mixture (0.1-0.2 equiv).
-
Heat the reaction mixture to 180-200 °C under an inert atmosphere.
-
Monitor the reaction progress by GC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Proposed Mechanism and Visualization
The high-temperature O-methylation of phenols with this compound is likely to proceed via the formation of a methoxy-stabilized carbocation, which is then attacked by the phenoxide.
Caption: Proposed mechanism for the O-methylation of phenols.
Application 3: General N-Methylation of Amines (Potential Application)
Similar to phenols, the high-temperature reactivity of this compound suggests its potential for the N-methylation of primary and secondary amines. The greater nucleophilicity of amines compared to phenols may allow for lower reaction temperatures in some cases.
Generalized Protocol
Materials:
-
Primary or secondary amine
-
This compound
-
Solvent (optional, e.g., NMP, DMF) or neat conditions
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Combine the amine (1.0 equiv) and this compound (1.5-2.0 equiv) in a reaction vessel.
-
Heat the mixture, with stirring, to a temperature in the range of 150-200 °C.
-
Monitor the reaction for the formation of the methylated amine.
-
After cooling, purify the product by distillation or chromatography.
Proposed Mechanism and Visualization
The N-methylation likely follows a similar pathway to O-methylation, with the amine acting as the nucleophile.
Caption: Proposed mechanism for the N-methylation of amines.
Application 4: Esterification of Carboxylic Acids (Potential Application)
The reaction of orthoesters with carboxylic acids to form esters is a known transformation. This compound could potentially be used for the methyl esterification of carboxylic acids, particularly those that are sensitive to strongly acidic or basic conditions.
Generalized Protocol
Materials:
-
Carboxylic acid
-
This compound
-
Optional: Acid catalyst (e.g., p-toluenesulfonic acid)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) in an excess of this compound (which can also act as the solvent).
-
If desired, add a catalytic amount of a protic or Lewis acid.
-
Heat the reaction mixture to reflux (approx. 114 °C) or higher temperatures if in a sealed vessel.
-
Monitor the formation of the methyl ester.
-
Upon completion, remove the excess this compound by distillation.
-
Purify the resulting methyl ester by standard methods.
Proposed Mechanism and Visualization
The esterification likely proceeds through the formation of a mixed anhydride-like intermediate, which then collapses to the methyl ester.
Caption: Proposed pathway for the esterification of carboxylic acids.
Conclusion
This compound is a valuable reagent for specific alkylation reactions, most notably in the efficient one-pot synthesis of 2-aminobenzoxazoles. While its application as a general methylating agent for phenols, amines, and carboxylic acids is less documented, its reactivity at high temperatures suggests potential in these areas, warranting further investigation and optimization for specific substrates. The protocols and mechanistic insights provided herein serve as a guide for researchers exploring the utility of this compound in their synthetic endeavors.
References
Application Notes: Synthesis of 2-Aminobenzoxazoles Using Tetramethoxymethane
Introduction
2-Aminobenzoxazoles are a crucial structural motif present in a wide array of therapeutically active compounds, demonstrating applications in the treatment of CNS disorders, cancer, inflammation, and insomnia.[1] Traditional synthetic routes to this scaffold often involve multi-step procedures, harsh reagents, or the generation of undesirable byproducts.[1] This application note details a versatile, one-pot procedure for the synthesis of 2-aminobenzoxazoles utilizing commercially available tetramethoxymethane (also known as tetramethyl orthocarbonate), an amine, and an optionally substituted 2-aminophenol. This method, developed by Cioffi et al., offers a facile and efficient pathway to a variety of 2-aminobenzoxazoles under mild conditions.[1][2]
Reaction Principle
The synthesis is a one-pot reaction that combines a 2-aminophenol, an amine, and this compound in the presence of an acid catalyst, typically acetic acid. The reaction proceeds by heating the mixture, leading to the formation of the desired 2-aminobenzoxazole (B146116) with methanol (B129727) as the sole byproduct.[1] The proposed mechanism likely involves an initial condensation of this compound with the 2-aminophenol, followed by a subsequent nucleophilic displacement by the amine to form the final product.[1]
Advantages of the Method
-
One-Pot Procedure: Simplifies the synthetic process and reduces purification steps.
-
Mild Conditions: The reaction is typically conducted at a moderate temperature (e.g., 60 °C).[1]
-
Readily Available Reagents: Utilizes commercially available and relatively inexpensive starting materials.[1]
-
Good to Excellent Yields: Provides modest to excellent yields for a range of substrates.[1][2]
-
Versatility: Applicable to a variety of substituted 2-aminophenols and different amines.[1]
Quantitative Data Summary
The following table summarizes the yields obtained for the synthesis of various 2-aminobenzoxazoles using this compound with different amines and substituted 2-aminophenols, as reported by Cioffi et al.
| Entry | 2-Aminophenol | Amine | Product | Yield (%) |
| 1 | 2-Aminophenol | tert-Butyl piperazine-1-carboxylate | tert-Butyl 4-(benzo[d]oxazol-2-yl)piperazine-1-carboxylate | 97 |
| 2 | 2-Aminophenol | Morpholine | 2-(Morpholino)benzo[d]oxazole | 88 |
| 3 | 2-Aminophenol | Piperidine | 2-(Piperidin-1-yl)benzo[d]oxazole | 85 |
| 4 | 2-Aminophenol | Pyrrolidine | 2-(Pyrrolidin-1-yl)benzo[d]oxazole | 75 |
| 5 | 2-Aminophenol | N-Methylpiperazine | 2-(4-Methylpiperazin-1-yl)benzo[d]oxazole | 99 |
| 6 | 2-Aminophenol | Dibenzylamine | 2-(Dibenzylamino)benzo[d]oxazole | 18 |
| 7 | 4-Chloro-2-aminophenol | tert-Butyl piperazine-1-carboxylate | tert-Butyl 4-(5-chlorobenzo[d]oxazol-2-yl)piperazine-1-carboxylate | 99 |
| 8 | 4-Methyl-2-aminophenol | tert-Butyl piperazine-1-carboxylate | tert-Butyl 4-(5-methylbenzo[d]oxazol-2-yl)piperazine-1-carboxylate | 99 |
| 9 | 4-Methoxy-2-aminophenol | tert-Butyl piperazine-1-carboxylate | tert-Butyl 4-(5-methoxybenzo[d]oxazol-2-yl)piperazine-1-carboxylate | 89 |
Data sourced from J. Org. Chem. 2010, 75, 22, 7942-7945.[1]
Diagrams
References
Application Notes and Protocols: Tetramethyl Orthocarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethyl orthocarbonate (TMOC), also known as tetramethoxymethane, is a unique non-polar, aprotic solvent and reagent with the chemical formula C(OCH₃)₄.[1][2] It is a colorless liquid with a characteristic aromatic odor.[2] This document provides detailed application notes on the properties, safety, and primary uses of tetramethyl orthocarbonate, with a specific protocol for its application in the synthesis of 2-aminobenzoxazoles, a scaffold prevalent in many therapeutic agents.
Physicochemical Properties
Tetramethyl orthocarbonate possesses a set of distinct physical and chemical properties that make it suitable for specific applications in organic synthesis. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂O₄ | [2][3] |
| Molecular Weight | 136.15 g/mol | [1][2] |
| Appearance | Colorless liquid | [2] |
| Density | 1.023 g/mL at 25 °C | [1][4] |
| Boiling Point | 114 °C | [1][4] |
| Melting Point | -5 °C | [1][4] |
| Flash Point | 22 °C (closed cup) | [1] |
| Refractive Index | n20/D 1.385 | [1][4] |
| Solubility | Soluble in chloroform (B151607), ethyl acetate, and methanol. | [3] |
Safety and Handling
Tetramethyl orthocarbonate is a flammable liquid and requires careful handling in a laboratory setting.[1][5] It is classified as a hazardous substance with the following hazard statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[5] Ground and bond containers when transferring material to prevent static discharge.[5] Use non-sparking tools.[5] Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapor or mist.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[6]
Application as a Reagent: Synthesis of 2-Aminobenzoxazoles
Tetramethyl orthocarbonate is a versatile reagent for the one-pot synthesis of 2-aminobenzoxazoles.[8] This class of compounds is a common structural motif in a variety of therapeutic agents.[8] The following protocol is adapted from a published procedure.[8]
Experimental Protocol
Reaction Scheme:
Materials:
-
2-Aminophenol
-
Amine (e.g., tert-butyl piperazine-1-carboxylate)
-
Tetramethyl orthocarbonate
-
Chloroform (CHCl₃)
-
Acetic acid (HOAc)
-
1 N Sodium hydroxide (B78521) (NaOH) solution
-
1 N Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 2-aminophenol (1.0 equivalent).
-
Add the desired amine (2.0 equivalents) and chloroform to the flask.
-
Add acetic acid (4.0 equivalents) to the mixture.
-
Finally, add tetramethyl orthocarbonate (2.0 equivalents) to the reaction mixture at room temperature. A suspension may form.
-
Equip the flask with a reflux condenser and heat the mixture to 60 °C. The suspension should become a clear solution upon heating.
-
Maintain the reaction at 60 °C for 16 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 N NaOH solution, 1 N HCl solution, and brine.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the desired 2-aminobenzoxazole.
Yields: This reaction has been reported to provide modest to excellent yields, depending on the specific substrates used.[8]
Experimental Workflow
Tetramethyl Orthocarbonate as a Solvent
While the most detailed protocols found utilize tetramethyl orthocarbonate as a reagent, its physical properties suggest its potential as a non-polar, aprotic solvent in certain applications.[5]
Characteristics as a Solvent:
-
Non-polar: Its symmetrical tetrahedral structure results in a low dipole moment, classifying it as a non-polar solvent.
-
Aprotic: It lacks acidic protons, meaning it cannot act as a hydrogen bond donor. This is advantageous in reactions involving strong bases or nucleophiles that would otherwise be deactivated by a protic solvent.
-
Moderate Boiling Point: A boiling point of 114 °C allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus, while still being relatively easy to remove under vacuum.
-
Stability: It is reported to be stable against peroxide formation, which is a significant advantage over many ether-based solvents.[2]
Potential Applications as a Solvent:
Given these properties, tetramethyl orthocarbonate could be a suitable solvent for:
-
Reactions involving non-polar reactants.
-
Reactions where aprotic conditions are essential.
-
As a substitute for other non-polar, aprotic solvents where its specific boiling point or stability is advantageous.
Further research and experimentation are needed to fully explore and validate its efficacy as a solvent in a broader range of chemical transformations.
Solvent Selection Logic
The choice of a solvent is a critical parameter in the design of a chemical synthesis. The following diagram illustrates a simplified decision-making process for solvent selection, indicating where a non-polar aprotic solvent like tetramethyl orthocarbonate might be considered.
Conclusion
Tetramethyl orthocarbonate is a valuable compound for organic synthesis, primarily recognized for its role as a reagent in the formation of 2-aminobenzoxazoles. Its properties as a non-polar, aprotic liquid also suggest its potential as a specialized solvent. Researchers and drug development professionals should consider its unique characteristics for applications requiring anhydrous and non-polar conditions, while always adhering to strict safety protocols due to its flammability and irritant nature.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. High‐Performance Lithium‐Oxygen Battery Electrolyte Derived from Optimum Combination of Solvent and Lithium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-kemsciences.com [e-kemsciences.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. Tetramethyl orthocarbonate (CAS 1850-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application of Tetramethoxymethane in Polymer Fuel Cells: A Review of a Novel Concept
Initial investigations into the direct application of tetramethoxymethane (TMM) as a core component in polymer fuel cells (PFCs) have revealed this to be a nascent and largely unexplored area of research. While the foundational principles of polymer electrolyte membrane fuel cells (PEMFCs) and direct methanol (B129727) fuel cells (DMFCs) are well-established, literature specifically detailing the use of this compound is scarce.
This document aims to provide a foundational understanding of where TMM could theoretically intersect with PFC technology, alongside established protocols for the characterization of novel materials in fuel cells. Given the limited direct data on TMM, the subsequent sections will focus on the fundamental aspects of PFCs, drawing parallels where TMM could potentially offer innovative solutions.
Theoretical Applications and Potential Advantages
This compound, with its unique orthoester structure, presents several hypothetical avenues for application in polymer fuel cells:
-
As a Fuel Source in Direct Liquid Fuel Cells: Conceptually, TMM could serve as a high-energy-density liquid fuel. Its complete oxidation would yield carbon dioxide and water, releasing a significant number of electrons. The reaction at the anode could be hypothesized as: C(OCH₃)₄ + 4H₂O → CO₂ + 4CH₃OH + 4H⁺ + 4e⁻ Followed by the oxidation of methanol. A key challenge would be the development of catalysts capable of efficiently breaking the C-O bonds of TMM at typical fuel cell operating temperatures.
-
In Polymer Electrolyte Membrane (PEM) Synthesis: TMM could potentially be used as a cross-linking agent or a precursor in the synthesis of novel polymer membranes. Its reactivity could be harnessed to create specific three-dimensional network structures within the membrane, potentially influencing properties like proton conductivity, water uptake, and methanol crossover.
-
As a Water Scavenger: In high-temperature PEMFCs (HT-PEMFCs), maintaining optimal hydration is crucial. The hydrolysis of TMM is a potential mechanism for in-situ water generation, which could help in managing membrane humidity.
Experimental Protocols for Evaluating Novel Fuel Cell Components
When exploring a new material like this compound for fuel cell applications, a series of standardized experimental protocols are typically employed to evaluate its performance and viability.
Protocol 1: Membrane Electrode Assembly (MEA) Fabrication
-
Catalyst Ink Preparation:
-
Disperse a specific amount of catalyst (e.g., Pt/C for the cathode, Pt-Ru/C for the anode in a DMFC) in a solution of a proton-conducting ionomer (like Nafion™), water, and isopropanol.
-
Son-icate the mixture for 30-60 minutes to ensure a homogeneous dispersion.
-
-
Electrode Fabrication:
-
Apply the catalyst ink onto a gas diffusion layer (GDL), typically carbon paper or cloth, using methods like spraying, screen printing, or doctor-blade coating.
-
Dry the coated GDLs in an oven at a controlled temperature (e.g., 80°C) to remove the solvents.
-
-
MEA Hot-Pressing:
-
Sandwich the polymer electrolyte membrane between the anode and cathode GDLs.
-
Hot-press the assembly at a specific temperature and pressure (e.g., 130°C and 10 MPa) for a set duration (e.g., 3 minutes) to ensure good adhesion and electrical contact.
-
Protocol 2: Fuel Cell Performance Testing
-
Single Cell Assembly:
-
Install the MEA into a single-cell test fixture with serpentine (B99607) or interdigitated flow fields.
-
Connect the cell to a fuel cell test station equipped with mass flow controllers, humidifiers, temperature controllers, and an electronic load.
-
-
Cell Conditioning:
-
Operate the cell under a constant load (e.g., 0.2 A/cm²) for several hours to activate the catalyst and hydrate (B1144303) the membrane.
-
-
Polarization Curve Measurement:
-
Vary the current density in a stepwise manner and record the corresponding cell voltage. This provides the polarization curve (V-I curve), which is a key indicator of the fuel cell's performance.
-
From the polarization curve, determine the open-circuit voltage (OCV), limiting current density, and peak power density.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small AC perturbation to the cell at different DC bias points and measure the impedance response over a range of frequencies.
-
EIS helps in deconvoluting the different sources of voltage loss in the fuel cell, such as ohmic resistance, charge transfer resistance, and mass transport limitations.
-
Data Presentation: Performance Metrics for Novel Materials
When evaluating a new component like a TMM-derived membrane or TMM as a fuel, the following quantitative data are crucial for comparison with established materials.
| Performance Metric | Unit | Typical Value for Nafion® (PEMFC) | Significance |
| Proton Conductivity | S/cm | 0.1 - 0.2 (at 80°C, fully hydrated)[1] | Measures the ease of proton transport through the membrane. |
| Methanol Crossover | A/cm² | Varies with methanol concentration | A critical issue in DMFCs, leading to fuel waste and reduced cathode performance.[2] |
| Peak Power Density | mW/cm² | > 300[3] | The maximum power output per unit area of the fuel cell. |
| Water Uptake | % | 20 - 40 | Affects membrane conductivity and dimensional stability. |
| Ion Exchange Capacity (IEC) | meq/g | ~0.9 | Represents the number of charge-carrying functional groups per unit weight of the polymer. |
Logical Workflow for Novel Material Evaluation in Polymer Fuel Cells
The process of investigating a new material for polymer fuel cells follows a logical progression from initial synthesis and characterization to in-situ fuel cell testing.
Figure 1: Workflow for evaluating a novel material in a polymer fuel cell.
Signaling Pathway: Proton Transport in a PEMFC
The fundamental process in a PEMFC is the transport of protons from the anode to the cathode through the polymer electrolyte membrane.
Figure 2: Proton transport pathway in a PEMFC.
References
Application Notes and Protocols for Orthoester Synthesis using Tetramethoxymethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethoxymethane, also known as tetramethyl orthocarbonate, serves as a specialized reagent in organic synthesis for the formation of orthoesters. Orthoesters are functional groups containing three alkoxy groups attached to a single carbon atom. They are valuable intermediates in the synthesis of pharmaceuticals, polymers, and other complex organic molecules. Their utility stems from their role as protecting groups for carboxylic acids and in carbon-carbon bond-forming reactions. While less reactive than trialkyl orthoformates like trimethyl orthoformate, this compound offers a unique pathway to orthoesters, particularly in the synthesis of cyclic and spirocyclic systems from diols and triols. This document provides detailed application notes and generalized protocols for the use of this compound in orthoester synthesis.
Reaction Mechanism and Principles
The synthesis of orthoesters from this compound and an alcohol (including diols and triols) typically proceeds via a transesterification reaction. This reaction is generally catalyzed by an acid, which activates the this compound for nucleophilic attack by the alcohol.
The reaction mechanism involves the protonation of one of the methoxy (B1213986) groups of this compound by an acid catalyst, making it a good leaving group (methanol). The subsequent nucleophilic attack by the alcohol on the carbocationic intermediate leads to the formation of a new carbon-oxygen bond. This process is repeated until the desired orthoester is formed. The removal of the methanol (B129727) byproduct, often by distillation, drives the equilibrium towards the product.
Applications in Synthesis
-
Protecting Groups: Orthoesters are robust protecting groups for carboxylic acids, stable to basic and nucleophilic conditions, and easily removed under mild acidic conditions.
-
Monomers for Bioresorbable Polymers: Poly(orthoesters) are a class of biodegradable polymers with applications in drug delivery systems and medical implants. The synthesis of these polymers often involves the reaction of diols with orthoester monomers.
-
Precursors for Heterocyclic Compounds: Orthoesters are versatile building blocks in the synthesis of various heterocyclic systems.[1]
-
Reagents in C-C Bond Formation: The Johnson-Claisen rearrangement, a key carbon-carbon bond-forming reaction, utilizes orthoesters to synthesize γ,δ-unsaturated esters.
Tabulated Data: Orthoester Synthesis Methods
| Orthoester Synthesis Method | Reagents | Catalyst | Typical Yields | References |
| Transesterification (Generalized) | This compound, Diol/Triol | Acid Catalyst (e.g., p-TsOH) | Moderate to High (estimated) | General Principle |
| Pinner Reaction | Nitrile, Alcohol | HCl | Inefficient | [2] |
| From 1,1,1-Trichloroalkanes | 1,1,1-Trichloroalkane, Sodium Alkoxide | None | - | [2] |
| From Triols and α,α-Difluoroalkylamines | Triol, α,α-Difluoroalkylamine | None (mild conditions) | Up to 96% | [3] |
| Poly(orthoester) Synthesis | Diol, Orthoester/Orthocarbonate | Acid Catalyst | High | [4] |
Experimental Protocols
Note: The following protocols are generalized based on established principles of orthoester chemistry, as specific literature protocols for the synthesis of simple orthoesters from this compound are not prevalent. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Generalized Synthesis of a Cyclic Orthoester from a Diol and this compound
This protocol describes a general procedure for the acid-catalyzed synthesis of a cyclic orthoester from a 1,2- or 1,3-diol and this compound.
Materials:
-
Diol (e.g., ethylene (B1197577) glycol, propane-1,3-diol)
-
This compound
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the diol (1.0 eq) and a suitable anhydrous solvent (e.g., toluene).
-
Addition of Reagents: Add this compound (1.1 to 1.5 eq) to the flask.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., 0.01-0.05 eq of p-TsOH).
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of methanol in the Dean-Stark trap. Continue refluxing until the theoretical amount of methanol has been collected or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification: Purify the crude orthoester by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Generalized Synthesis of a Bicyclic Orthoester from a Triol and this compound
This protocol provides a general method for the synthesis of a bicyclic orthoester from a triol with a suitable stereochemical arrangement (e.g., cis,cis-1,3,5-cyclohexanetriol).
Materials:
-
Triol (e.g., 1,1,1-tris(hydroxymethyl)ethane)
-
This compound
-
Acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS), camphorsulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Anhydrous potassium carbonate or triethylamine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser or setup for stirring at room temperature
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for purification (crystallization or chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the triol (1.0 eq) in a suitable anhydrous solvent.
-
Reagent Addition: Add this compound (1.1 to 1.5 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of a mild acid catalyst (e.g., PPTS).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, neutralize the catalyst by adding a solid base such as anhydrous potassium carbonate or a liquid base like triethylamine.
-
Stir for 15-30 minutes and then filter to remove the solids.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude bicyclic orthoester can be purified by crystallization from a suitable solvent system or by column chromatography.
Visualizations
References
- 1. finechem-mirea.ru [finechem-mirea.ru]
- 2. US3876708A - Orthocarbonic acid esters - Google Patents [patents.google.com]
- 3. Facile Synthesis of Bicyclo Orthoesters and Bicyclo Amide Acetals Using α,α-Difluoroalkylamines [organic-chemistry.org]
- 4. US4093709A - Drug delivery devices manufactured from poly(orthoesters) and poly(orthocarbonates) - Google Patents [patents.google.com]
Experimental setup for reactions with tetramethoxymethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions using tetramethoxymethane. It covers key applications, including the synthesis of 2-aminobenzoxazoles and orthoesters, along with essential safety and handling procedures.
I. Safety and Handling of this compound
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. All operations should be conducted away from open flames and spark sources.[3] It is crucial to use ground/bond containers and receiving equipment to prevent static discharge.[3] In case of inhalation, move the individual to fresh air.[4] If contact with skin or eyes occurs, flush immediately with copious amounts of water.[4]
II. Application: One-Pot Synthesis of 2-Aminobenzoxazoles
This compound serves as an efficient reagent for the one-pot synthesis of 2-aminobenzoxazoles from 2-aminophenols and amines.[1][2][5] This method offers the advantages of being a single-pot procedure that utilizes readily available starting materials and operates under mild reaction conditions.[1][2]
Experimental Protocol: Synthesis of tert-Butyl 4-(Benzoxazol-2-yl)piperazine-1-carboxylate[1][2]
Materials:
-
tert-Butyl piperazine-1-carboxylate
-
Acetic acid (HOAc)
-
Chloroform (B151607) (CHCl₃)
-
This compound
-
1 N Sodium hydroxide (B78521) (NaOH)
-
1 N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a mixture of 2-aminophenol (2.0 g, 18.3 mmol), tert-butyl piperazine-1-carboxylate (6.8 g, 36.6 mmol), and acetic acid (4.2 mL, 73.3 mmol) in chloroform (70 mL), add this compound (4.8 mL, 36.6 mmol) at room temperature.
-
A suspension may form, which should become a clear solution upon heating.
-
Heat the reaction mixture at 60 °C for 16 hours.
-
Cool the reaction to room temperature.
-
Wash the mixture sequentially with 1 N NaOH, 1 N HCl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Yield (%) |
| 2-Aminophenol | 109.13 | 2.0 g | 18.3 | - |
| tert-Butyl piperazine-1-carboxylate | 186.25 | 6.8 g | 36.6 | - |
| This compound | 136.15 | 4.8 mL | 36.6 | - |
| Acetic acid | 60.05 | 4.2 mL | 73.3 | - |
| tert-Butyl 4-(benzoxazol-2-yl)piperazine-1-carboxylate | 303.37 | - | - | Varies (modest to excellent)[1][5] |
Experimental Workflow: One-Pot Synthesis of 2-Aminobenzoxazoles
References
- 1. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of dispiro-orthoester via an acetal oxo-carbenium ion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Tetramethyl Orthocarbonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of tetramethyl orthocarbonate (TMOC). The information is intended to ensure the safety of laboratory personnel and the integrity of experimental procedures.
Overview and Properties
Tetramethyl orthocarbonate (CAS No. 1850-14-2), also known as tetramethoxymethane, is a versatile reagent in organic synthesis.[1][2] It is commonly employed in the formation of orthoesters, as a protecting group for diols, and as a methylating agent.[3] However, its use requires strict adherence to safety protocols due to its hazardous properties. It is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[4][5] Furthermore, it is sensitive to moisture and can decompose in the presence of acids and strong oxidizing agents.[6]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of tetramethyl orthocarbonate.
| Property | Value |
| Molecular Formula | C5H12O4 |
| Molecular Weight | 136.15 g/mol [7][4][8] |
| Appearance | Colorless liquid[2][9] |
| Boiling Point | 112-114 °C[7][8] |
| Melting Point | -5 °C[7][8][9] |
| Density | 1.023 g/cm³ at 25 °C[7][8] |
| Flash Point | 22 °C (71.6 °F) - closed cup[8][10] |
| Vapor Pressure | 24 mmHg at 25°C[2][9] |
| Refractive Index | n20/D 1.385 (lit.)[8][9] |
Hazard Identification and Safety Precautions
GHS Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]
-
Skin Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat and ensure no skin is exposed.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a respirator with an appropriate organic vapor cartridge.[8]
Handling Procedures
-
Work in a well-ventilated chemical fume hood.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use spark-proof tools and explosion-proof equipment.[5]
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Avoid contact with water and moisture, as it is moisture-sensitive.[6][11]
Storage Guidelines
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and moisture.[5][6][11]
-
Keep in a flammables-area cabinet.
-
Store protected from moisture.
Experimental Protocol: Protection of a 1,2-Diol
This protocol describes a general procedure for the protection of a 1,2-diol using tetramethyl orthocarbonate to form a cyclic orthoester.
Materials:
-
1,2-diol substrate
-
Tetramethyl orthocarbonate (TMOC)
-
Anhydrous toluene
-
Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus or molecular sieves
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,2-diol (1.0 eq.) in anhydrous toluene.
-
Add tetramethyl orthocarbonate (1.1 - 1.5 eq.).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.01 - 0.05 eq.).
-
Attach a Dean-Stark apparatus and a reflux condenser to the flask. Ensure all glassware is dry.
-
-
Reaction:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Continue reflux until the starting material is consumed. The reaction time will vary depending on the substrate.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Emergency Procedures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid.
-
Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Remove all sources of ignition. Use a spark-proof tool. Provide ventilation.
Visualized Workflows
The following diagrams illustrate key logical workflows for the safe handling and use of tetramethyl orthocarbonate.
Caption: Logical workflow for the safe handling of tetramethyl orthocarbonate.
Caption: Experimental workflow for the protection of a 1,2-diol using TMOC.
References
- 1. m.youtube.com [m.youtube.com]
- 2. organic chemistry - How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. CN103254084A - Method for preparing DMC, DPC, ortho-carbonate, ortho-formate, dimethyl ether, and the like by using Na2CO3 or sodium formate or CO2 or CO - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. iris.unive.it [iris.unive.it]
- 6. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetramethyl Orthocarbonate | 1850-14-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. benchchem.com [benchchem.com]
- 9. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Ortho ester - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Tetramethoxymethane in Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the strategic use of protecting groups is essential for achieving high yields and chemoselectivity. Tetramethoxymethane, also known as tetramethyl orthocarbonate, serves as a valuable reagent for the protection of diols, converting them into cyclic acetals. This protection strategy is effective in masking the hydroxyl functionalities of diols from a wide range of reaction conditions. These application notes provide a comprehensive overview of the use of this compound in protecting group chemistry, complete with detailed experimental protocols and relevant data.
The resulting 2,2-dimethoxy acetal (B89532) protecting group is stable under neutral and basic conditions but can be readily removed under acidic conditions, allowing for the selective deprotection and subsequent reaction of the diol.
Mechanism of Acetal Formation
The reaction of a diol with this compound to form a cyclic acetal is typically catalyzed by an acid. The mechanism involves the initial protonation of a methoxy (B1213986) group on this compound, followed by the elimination of methanol (B129727) to form a reactive oxocarbenium ion. The diol then acts as a nucleophile, attacking the carbocation in a stepwise manner to form the cyclic acetal with the concomitant loss of two additional molecules of methanol.
Caption: Acid-catalyzed formation of a cyclic acetal from a diol and this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the protection of diols using orthoesters and the deprotection of the resulting cyclic acetals. While specific data for this compound is limited in the readily available literature, the data for analogous reagents like 2,2-dimethoxypropane (B42991) provide a good reference for expected outcomes.
| Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Protection | ||||||
| 2,2-bis(bromomethyl)propane-1,3-diol | 2,2-dimethoxypropane / HT-S catalyst | - | 80 | 1 | 99 | [1] |
| 2-pentylpropane-1,3-diol | 2,2-dimethoxypropane / HT-S catalyst | - | 80 | 1 | 77 | [1] |
| 2,2-bis(hydroxymethyl)propane-1,3-diol | 2,2-dimethoxypropane / HT-S catalyst | - | 0.92 | 99 | [1] | |
| Various diols | 2,2-dimethoxypropane / HT-S catalyst | - | 25 | 0.5 - 6 | 75 - 98 | [1] |
| Deprotection | ||||||
| Acetonide-protected bis-MPA dendrimer | p-Toluenesulfonic acid monohydrate | Methanol | RT | 1 | - | [2] |
| Boc-protected dendrimers | Trifluoroacetic acid | Chloroform | RT | 2 | - | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of Diols using this compound
This protocol describes a general method for the formation of a 2,2-dimethoxy cyclic acetal from a 1,2- or 1,3-diol using this compound.
Materials:
-
Diol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), camphorsulfonic acid (CSA), or a Lewis acid) (0.01 - 0.05 eq)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or benzene)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dean-Stark trap (for azeotropic removal of methanol)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add the diol, the anhydrous solvent, and the acid catalyst.
-
Add this compound to the stirred solution.
-
Heat the reaction mixture to reflux. The methanol generated during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting diol is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected diol.
-
Purify the product by flash column chromatography, distillation, or recrystallization as needed.
Caption: General workflow for the protection of diols using this compound.
Protocol 2: General Procedure for the Deprotection of 2,2-Dimethoxy Cyclic Acetals
This protocol outlines a standard acidic hydrolysis method for the removal of the 2,2-dimethoxy cyclic acetal protecting group to regenerate the diol.
Materials:
-
Protected diol (1.0 eq)
-
Aqueous acid (e.g., acetic acid, hydrochloric acid, or sulfuric acid)
-
Organic co-solvent (e.g., tetrahydrofuran (B95107) (THF), acetone, or methanol)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the protected diol in a suitable organic co-solvent in a round-bottom flask.
-
Add the aqueous acid to the solution. The concentration of the acid and the reaction temperature can be adjusted to control the rate of deprotection.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the deprotection by TLC or GC.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the deprotected diol.
-
Purify the product by flash column chromatography or recrystallization as needed.
References
Application Notes and Protocols: Trimethoxymethane as an Electrolyte Additive in Lithium Batteries
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethoxymethane (B44869) (TMM), also known as trimethyl orthoformate, has been investigated as a potential electrolyte solvent or co-solvent in lithium batteries. Its chemical structure, featuring three methoxy (B1213986) groups attached to a central carbon atom, offers potential advantages in terms of solvation properties and stability. This document provides a summary of its performance based on available literature and detailed protocols for its evaluation as an electrolyte additive.
Mechanism of Action
While the precise mechanism of action for trimethoxymethane as an electrolyte additive is not extensively detailed in the provided search results, it is suggested that its stability and solvation characteristics play a key role. Ethers are known to be relatively stable in the electrochemical window of lithium batteries. TMM, as an open-chain analogue of dioxolane, was investigated with the hypothesis that it might be less reactive and prone to polymerization compared to cyclic ethers. It is believed to participate in the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which is crucial for long-term cycling stability and high coulombic efficiency.[1] The SEI layer prevents continuous electrolyte decomposition on the highly reactive lithium metal or graphite (B72142) anode.[2][3][4][5]
Data Presentation
The following tables summarize the quantitative data found regarding the performance of trimethoxymethane (TMM) in lithium battery electrolytes.
Table 1: Conductivity of LiAsF6 in Trimethoxymethane (TMM) at 25°C [1]
| Lithium Salt Concentration (M) | Specific Conductivity (Ω⁻¹ cm⁻¹) |
| 1.0 | ~0.0075 |
| 1.5 | ~0.0080 |
| 2.0 | ~0.0070 |
Table 2: Lithium Cycling Efficiency in Trimethoxymethane (TMM) Electrolytes [1]
| Electrolyte Composition | Purification Method | Average Efficiency per Cycle (%) |
| 1.5M LiAsF6 in TMM | Distilled Solvent | 95.7 |
| 1.5M LiAsF6 in TMM | Distilled Solvent + Alumina Treatment | 96.4 |
| 1.5M LiAsF6 in TMM | Distilled Solvent + Alumina + Pre-electrolysis | 97.2 |
Table 3: Stability of Trimethoxymethane (TMM) Electrolytes at 70°C [1]
| Electrolyte Composition | Presence of Lithium Metal | Observation after 20 days |
| 1.5M LiAsF6 in TMM | Absent | No apparent reaction |
| 1.5M LiAsF6 in TMM | Present | No apparent reaction |
Experimental Protocols
The following are detailed protocols for the preparation and electrochemical evaluation of electrolytes containing trimethoxymethane.
Protocol 1: Electrolyte Preparation
-
Solvent Purification:
-
Obtain high-purity trimethoxymethane (TMM).
-
Dry the TMM over molecular sieves (3Å or 4Å) for at least 48 hours to remove residual water.
-
For higher purity, distill the TMM under an inert atmosphere (e.g., Argon).
-
Further purification can be achieved by passing the distilled solvent through a column of activated alumina.[1]
-
-
Electrolyte Formulation:
-
In an Argon-filled glovebox with H₂O and O₂ levels below 1 ppm, dissolve a calculated amount of lithium salt (e.g., LiPF₆, LiAsF₆, LiTFSI) into the purified TMM to achieve the desired molar concentration (e.g., 1.0 M).
-
If TMM is used as an additive, add the desired weight percentage (e.g., 1-5 wt%) to a baseline electrolyte, such as 1.0 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).
-
Stir the solution overnight at room temperature to ensure complete dissolution of the salt.
-
Protocol 2: Coin Cell Assembly (CR2032)
-
Electrode and Separator Preparation:
-
Prepare the desired cathode (e.g., LiFePO₄, NMC811) and anode (e.g., graphite, lithium metal) discs of appropriate diameters (e.g., 12 mm for cathode, 14 mm for anode).
-
Dry the electrodes under vacuum at a suitable temperature (e.g., 120°C for cathodes, 80°C for graphite) for at least 12 hours before transferring them into the glovebox.
-
Cut the separator (e.g., Celgard 2325) into discs with a diameter of 16 mm.
-
-
Assembly Procedure:
-
Place the negative cup of the CR2032 coin cell on a flat surface.
-
Place the anode disc in the center of the cup.
-
Add a few drops of the TMM-containing electrolyte to wet the anode surface.
-
Place the separator on top of the anode.
-
Add a sufficient amount of electrolyte to thoroughly wet the separator.
-
Place the cathode on top of the separator.
-
Add a few more drops of electrolyte to the cathode.
-
Place a stainless steel spacer and a spring on top of the cathode.
-
Carefully place the positive cap over the assembly.
-
Crimp the coin cell using a hydraulic crimping machine to ensure proper sealing.
-
Let the assembled cells rest for at least 12 hours to ensure complete wetting of the electrodes and separator.
-
Protocol 3: Electrochemical Measurements
-
Ionic Conductivity:
-
Use a conductivity meter with a two-electrode dip-type cell.
-
Calibrate the cell with standard KCl solutions.
-
In the glovebox, fill a small container with the TMM-containing electrolyte.
-
Immerse the conductivity probe into the electrolyte and record the conductivity at room temperature.
-
-
Cyclic Voltammetry (CV):
-
Use a three-electrode setup or a two-electrode coin cell.
-
For a three-electrode setup, use lithium metal as both the counter and reference electrodes and the working electrode material (e.g., graphite) as the working electrode.
-
Scan the potential at a slow scan rate (e.g., 0.1 mV/s) within the desired voltage window (e.g., 0.01 V to 3.0 V vs. Li/Li⁺ for anode; 3.0 V to 4.3 V vs. Li/Li⁺ for cathode) to observe the reduction and oxidation peaks related to SEI formation and lithium intercalation/de-intercalation.
-
-
Galvanostatic Cycling (Charge-Discharge Performance):
-
Use a battery cycler to perform charge-discharge tests on the assembled coin cells.
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first few cycles to allow for stable SEI formation.
-
Rate Capability: Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to evaluate the performance under different current densities.
-
Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles) to assess the capacity retention and coulombic efficiency.[6]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Use a potentiostat with a frequency response analyzer.
-
Measure the impedance of the cell at different states of charge (SOC) and after a certain number of cycles.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the Nyquist plots to determine the evolution of the SEI resistance (R_sei) and charge transfer resistance (R_ct).
-
Visualizations
Caption: Experimental workflow for evaluating TMM as an electrolyte additive.
Conclusion
Trimethoxymethane shows promise as a component in lithium battery electrolytes due to its stability and ability to facilitate efficient lithium cycling. The provided data indicates good ionic conductivity and high cycling efficiency, particularly after purification. The detailed protocols in this document offer a standardized approach for researchers to further investigate and characterize the effects of TMM on the performance of various lithium battery chemistries. Further studies are warranted to fully elucidate its SEI formation mechanism and to evaluate its performance with next-generation electrode materials.
References
Application Notes and Protocols for Transesterification Reactions Using Tetramethyl Orthocarbonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetramethyl orthocarbonate as a reagent for transesterification and esterification reactions. The protocols detailed below are based on established chemical principles and available literature, offering a starting point for laboratory implementation.
Introduction
Tetramethyl orthocarbonate (TMOC), C(OCH₃)₄, is a versatile reagent in organic synthesis. While traditionally used as a protecting group for diols and a precursor for other orthoesters, it also serves as a mild and effective reagent for esterification and, by extension, transesterification reactions. Its utility is particularly pronounced in acid-catalyzed conditions where it can facilitate the conversion of carboxylic acids to methyl esters or the exchange of alkoxy groups in existing esters. This document outlines the theoretical basis, practical applications, and detailed protocols for employing tetramethyl orthocarbonate in these transformations.
Applications in Organic Synthesis and Drug Development
The mild reaction conditions associated with orthoester-mediated esterifications make tetramethyl orthocarbonate a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Key applications include:
-
Esterification of Sensitive Substrates: Carboxylic acids bearing sensitive functional groups that are incompatible with harsh esterification conditions (e.g., high temperatures, strong acids or bases) can often be successfully converted to their methyl esters using TMOC under milder acidic catalysis.
-
Transesterification under Anhydrous Conditions: As orthoesters are sensitive to hydrolysis, reactions are typically conducted under anhydrous conditions. This can be advantageous when dealing with substrates or products that are water-sensitive.
-
Synthesis of Specialty Esters: While TMOC directly provides methyl esters, other orthoesters can be used to introduce different alkyl groups.
-
Heterocycle Synthesis: Orthoesters, including TMOC, are widely used in the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry.[1][2]
Reaction Mechanisms
The transesterification and esterification reactions involving tetramethyl orthocarbonate are typically acid-catalyzed. The proposed mechanisms are outlined below.
Esterification of Carboxylic Acids
The reaction of a carboxylic acid with tetramethyl orthocarbonate in the presence of an acid catalyst proceeds through the formation of a reactive intermediate that is readily converted to the methyl ester.
References
Application Notes and Protocols: Tetramethoxymethane in Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethoxymethane, also known as tetramethyl orthocarbonate, is the simplest orthocarbonate, formally the tetramethyl ester of the hypothetical orthocarbonic acid, C(OH)₄.[1][2] While the direct electrophilic introduction of an entire ester group onto a nucleophilic substrate using this compound is not a documented synthetic strategy, this versatile reagent and its class of compounds, orthoesters, offer alternative pathways for ester synthesis. Their reactivity is primarily centered on the electrophilic nature of the central carbon atom. This document outlines the established applications of this compound and related orthoesters in ester synthesis, focusing on the esterification of carboxylic acids and transesterification reactions.
Reactivity of this compound: A Clarification
The premise of utilizing this compound for the direct electrophilic introduction of an ester moiety (e.g., -C(O)OCH₃) onto a carbanion or other nucleophile is not supported by known chemical literature. The reaction of a nucleophile with the central carbon of this compound would lead to the displacement of one or more methoxy (B1213986) groups, but the assembly of a carbonyl group in such a process to form an ester is not a characteristic reaction of orthoesters.[3][4][5]
Instead, the primary applications of orthoesters like this compound in ester synthesis are:
-
Esterification of Carboxylic Acids: Acting as a dehydrating agent and a source of methoxy groups to convert carboxylic acids into methyl esters.
-
Transesterification Reagent: Exchanging an alkoxy group of an existing ester with a methoxy group from this compound, although it is noted to be less reactive than simpler orthoesters like trimethyl orthoformate.[1]
Application 1: Methyl Esterification of Carboxylic Acids
One of the most effective uses of orthoesters in ester synthesis is the conversion of carboxylic acids to their corresponding esters. This method is particularly useful for acid-sensitive substrates as it proceeds under mild, non-acidic conditions, avoiding the harsh acidic environment of a traditional Fischer esterification.
Reaction Principle
The reaction between a carboxylic acid and an orthoester, such as this compound, is thought to proceed through a series of equilibria that ultimately lead to the formation of the methyl ester and byproducts. The orthoester effectively serves as a dehydrating agent, consuming the water that would be formed in a direct esterification, thus driving the reaction to completion.
General Reaction Scheme
Caption: General scheme for carboxylic acid esterification.
Experimental Protocol: General Procedure for Methyl Esterification
This protocol is a representative procedure based on the known reactivity of orthoesters with carboxylic acids.[6][7]
Materials:
-
Carboxylic acid
-
This compound (or trimethyl orthoformate as a more reactive alternative)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Optional: Mild acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous solvent (e.g., toluene, 0.5 M), add this compound (2.0-3.0 equiv.).
-
If the substrate is slow to react, a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (0.01-0.05 equiv.) can be added.
-
The reaction mixture is stirred at room temperature or heated to reflux (typically 80-110 °C) and monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and excess reagents are removed under reduced pressure.
-
The crude product can be purified by standard methods such as column chromatography on silica (B1680970) gel, distillation, or recrystallization.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative yields for the esterification of various carboxylic acids using orthoesters. While specific data for this compound is limited, data for the more commonly used trimethyl orthoacetate (TMOA) and triethyl orthoacetate (TEOA) are included to demonstrate the general applicability of the method.[6]
| Carboxylic Acid Substrate | Orthoester Reagent | Conditions | Product | Yield (%) |
| Benzoic Acid | TMOA | Toluene, reflux | Methyl Benzoate | >95 |
| Phenylacetic Acid | TEOA | Toluene, reflux | Ethyl Phenylacetate | 92 |
| N-Boc-Alanine | TEOA | Toluene, reflux | N-Boc-Alanine Ethyl Ester | 85 |
| 4-Nitrobenzoic Acid | TMOA | Toluene, reflux | Methyl 4-Nitrobenzoate | >95 |
Application 2: Transesterification Reactions
This compound can also be employed as a reagent for transesterification, which involves exchanging the alkoxy group of an ester.[1] This reaction is an equilibrium process and is typically driven to completion by using a large excess of the orthoester or by removing the alcohol byproduct.[8][9]
Reaction Principle
In this application, an ester (RCOOR') reacts with this compound in the presence of an acid or base catalyst. The alkoxy group (OR') of the starting ester is exchanged with a methoxy group from the this compound.
General Reaction Scheme
Caption: General scheme for transesterification.
Experimental Protocol: General Procedure for Transesterification
This is a generalized protocol as specific procedures for this compound are not widely available.
Materials:
-
Starting ester (RCOOR')
-
This compound
-
Acid catalyst (e.g., H₂SO₄) or base catalyst (e.g., NaOCH₃)
-
Anhydrous solvent (optional, can be run neat)
Procedure:
-
Combine the starting ester (1.0 equiv.) with a large excess of this compound (5.0-10.0 equiv.).
-
Add a catalytic amount of an acid (e.g., concentrated H₂SO₄, 1-2 mol%) or a base (e.g., sodium methoxide, 5 mol%).
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC. The removal of the displaced alcohol (R'OH) can help drive the equilibrium.
-
After completion, cool the mixture and neutralize the catalyst (e.g., with NaHCO₃ solution for an acid catalyst, or NH₄Cl solution for a base catalyst).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting methyl ester by distillation or column chromatography.
Data Presentation: Transesterification Efficiency
Quantitative data for transesterification using this compound is scarce. However, the general principle of transesterification is well-established. The efficiency of the reaction is highly dependent on the relative stability of the starting materials and products, and the reaction conditions used to shift the equilibrium.
| Starting Ester | Alcohol Source | Catalyst | Product | Notes |
| Ethyl Acetate | Methanol | Acid/Base | Methyl Acetate | Classic example of transesterification.[8][9] |
| Triglycerides | Methanol | Base | Fatty Acid Methyl Esters (Biodiesel) | Large-scale industrial application.[8] |
| Dimethyl Terephthalate | Ethylene Glycol | Various | Polyethylene Terephthalate (PET) | Polymer synthesis via transesterification.[8] |
Logical Workflow for Ester Synthesis using Orthoesters
The decision to use an orthoester for ester synthesis depends on the substrate and desired reaction conditions. The following workflow illustrates the decision-making process.
Caption: Decision workflow for esterification method selection.
Safety and Handling
This compound is a flammable liquid and an irritant. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are required. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) if anhydrous conditions are necessary.
Conclusion
This compound and other orthoesters are valuable reagents in organic synthesis, particularly for the mild esterification of carboxylic acids. While not suitable for the direct electrophilic introduction of an ester group, their role as effective dehydrating agents and alkoxy group donors provides a crucial alternative to traditional acid-catalyzed methods, especially for sensitive substrates encountered in pharmaceutical and drug development research. Understanding the correct reactivity and application of these reagents is key to their successful implementation in the laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Orthocarbonic acid - Wikipedia [en.wikipedia.org]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ortho ester - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3639451A - Process for esterifying aromatic carboxylic acids - Google Patents [patents.google.com]
- 8. Transesterification - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Laboratory procedures for working with moisture-sensitive tetramethoxymethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethoxymethane, also known as tetramethyl orthocarbonate, is a moisture-sensitive and flammable liquid organic compound.[1][2] It serves as a versatile reagent in various chemical syntheses. Its applications include use as an alkylating agent at elevated temperatures, a transesterification reagent, and a key component in the synthesis of 2-aminobenzoxazoles, which are important scaffolds in pharmaceutical development.[1] Furthermore, this compound has been explored as a fuel in polymer fuel cells.[1] Due to its reactivity with water, meticulous handling under inert and anhydrous conditions is imperative to ensure experimental success and safety.[2][3]
This document provides detailed procedures for safely handling this compound in a laboratory setting, summarizes its key physical and chemical properties, and offers a specific experimental protocol for its use in the synthesis of 2-aminobenzoxazoles.
Data Presentation: Properties of this compound
A summary of the quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂O₄ | |
| Molar Mass | 136.15 g/mol | [4] |
| Appearance | Colorless liquid | [4][5] |
| Density | 1.023 g/mL at 25 °C | [5] |
| Melting Point | -5 °C | [5] |
| Boiling Point | 114 °C | [4][5] |
| Flash Point | 22 °C (closed cup) | [5] |
| Solubility | Soluble in chloroform, ethyl acetate, methanol | [6] |
| CAS Number | 1850-14-2 | [5][7] |
General Laboratory Procedures for Handling this compound
Due to its moisture-sensitive nature, all manipulations involving this compound should be performed using standard inert atmosphere techniques, such as a Schlenk line or a glovebox.[8][9]
Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection : A flame-retardant lab coat is required. Ensure that skin is not exposed.
-
Respiratory Protection : If working outside of a fume hood or glovebox, a respirator with an appropriate cartridge for organic vapors should be used.[5]
Inert Atmosphere Techniques
-
Glovebox : For prolonged or complex manipulations, a glovebox with a continuously purified inert atmosphere (e.g., nitrogen or argon) is the preferred environment.[10][11]
-
Schlenk Line : For simpler transfers and reactions, a Schlenk line can be used. This involves glassware equipped with side-arms that can be connected to a dual manifold for vacuum and inert gas.[9][11]
-
Glassware Preparation : All glassware must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and then cooled under a stream of inert gas or in a desiccator.
-
Solvent and Reagent Preparation : Anhydrous solvents and reagents are essential. Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system.
-
Transfers : Liquid transfers should be performed using gas-tight syringes or cannulas under a positive pressure of inert gas.
-
Quenching and Disposal
-
Quenching : Unreacted this compound should be quenched carefully. A recommended method is to slowly add the compound to a stirred, cooled (ice bath) solution of a protic solvent such as isopropanol (B130326) or ethanol. This should be done in a fume hood.
-
Disposal : The quenched solution and any other waste containing this compound should be disposed of as hazardous chemical waste in accordance with local regulations.[1]
Experimental Protocols
The following is a detailed protocol for the synthesis of 2-aminobenzoxazoles using this compound, adapted from a published procedure.[3][5]
Synthesis of 2-(Piperidin-1-yl)benzoxazole
Materials:
-
This compound
-
Chloroform (anhydrous)
-
Acetic acid
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-aminophenol (1.0 eq), piperidine (2.0 eq), and anhydrous chloroform.
-
To this mixture, add acetic acid (4.0 eq) followed by this compound (2.0 eq) at room temperature.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C with stirring.
-
Maintain the reaction at 60 °C for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M NaOH solution, 1 M HCl solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Mandatory Visualizations
References
- 1. US6864001B2 - Tetramethyl orthocarbonate fuel cells and systems and methods related thereto - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-aminobenzoxazoles using tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. politesi.polimi.it [politesi.polimi.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Tetramethoxymethane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethoxymethane, also known as tetramethyl orthocarbonate, is a versatile reagent in organic synthesis with notable applications in the pharmaceutical industry. Its unique reactivity allows it to serve as a building block for heterocyclic scaffolds, a protecting group for difunctional compounds, and a one-carbon synthon. This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthesis transformations, with a focus on the preparation of 2-aminobenzoxazoles, a common motif in medicinally active compounds.
Synthesis of 2-Aminobenzoxazoles
The 2-aminobenzoxazole (B146116) scaffold is a privileged structure found in a wide array of therapeutic agents, targeting conditions ranging from central nervous system disorders to cancer and viral infections. This compound offers a mild and efficient one-pot method for the synthesis of these important pharmaceutical intermediates.[1]
Reaction Principle
The reaction proceeds via a condensation of a 2-aminophenol (B121084) with this compound to form a putative 2,2-dimethoxybenzoxazoline intermediate. Subsequent nucleophilic attack by an amine, facilitated by an acid catalyst, leads to the desired 2-aminobenzoxazole with the elimination of methanol.
Experimental Protocol: General Procedure for the One-Pot Synthesis of 2-Aminobenzoxazoles
This protocol is adapted from the method described by Cioffi, C. L.; Lansing, J. J.; Yüksel, H. in J. Org. Chem. 2010, 75 (22), 7942–7945.[1]
Materials:
-
Substituted 2-aminophenol (1.0 equiv)
-
Amine (2.0 equiv)
-
This compound (2.0 equiv)
-
Glacial Acetic Acid (4.0 equiv)
-
Chloroform (or other suitable solvent)
-
1 N Sodium Hydroxide (B78521) solution
-
1 N Hydrochloric Acid solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the 2-aminophenol (1.0 equiv), the desired amine (2.0 equiv), and glacial acetic acid (4.0 equiv) in chloroform, add this compound (2.0 equiv) at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 1 N sodium hydroxide solution, 1 N hydrochloric acid solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-aminobenzoxazole.
Data Presentation: Synthesis of 2-Aminobenzoxazoles with Various Amines
The following table summarizes the yields obtained for the reaction of 2-aminophenol with a selection of amines using the protocol described above.
| Entry | Amine | Product | Yield (%) |
| 1 | N-Boc-piperazine | tert-butyl 4-(benzo[d]oxazol-2-yl)piperazine-1-carboxylate | 97 |
| 2 | Morpholine | 2-morpholinobenzo[d]oxazole | 85 |
| 3 | Piperidine | 2-(piperidin-1-yl)benzo[d]oxazole | 88 |
| 4 | Pyrrolidine | 2-(pyrrolidin-1-yl)benzo[d]oxazole | 75 |
| 5 | Aniline | N-phenylbenzo[d]oxazol-2-amine | 55 |
Data is representative of yields reported in the literature for this transformation.
Visualization: Synthetic Workflow
Caption: One-pot synthesis of 2-aminobenzoxazoles.
Potential Application: this compound as a Protecting Group for Diols
In the synthesis of complex pharmaceutical molecules, the temporary protection of functional groups is a critical strategy. Orthoesters are known to react with 1,2- and 1,3-diols to form cyclic acetals, thereby protecting the diol functionality from a wide range of reaction conditions. While specific and detailed protocols for the use of this compound as a diol protecting group in pharmaceutical synthesis are not extensively documented, its reactivity is analogous to other orthoesters used for this purpose.
General Principle
This compound can react with a diol in the presence of an acid catalyst to form a 2,2-dimethoxy-1,3-dioxolane (B14477648) (from a 1,2-diol) or a 2,2-dimethoxy-1,3-dioxane (from a 1,3-diol). This protecting group is stable to basic, nucleophilic, and reducing conditions but can be readily cleaved under acidic conditions.
Hypothetical Protocol (Based on General Orthoester Reactivity)
Protection of a Diol:
-
Dissolve the diol-containing substrate in an anhydrous, non-protic solvent (e.g., dichloromethane (B109758) or toluene).
-
Add this compound (1.1-1.5 equivalents).
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, CSA, or BF₃·OEt₂).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).
-
Extract the product and purify by standard methods.
Deprotection:
-
Dissolve the protected substrate in a protic solvent mixture (e.g., THF/water or acetone/water).
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Stir at room temperature until cleavage is complete (monitored by TLC).
-
Neutralize the acid and work up to isolate the deprotected diol.
Visualization: Protection/Deprotection Workflow
Caption: General workflow for diol protection and deprotection.
Potential Application: this compound as a Formaldehyde (B43269) Equivalent (C1 Synthon)
Formaldehyde is a fundamental one-carbon (C1) building block in organic synthesis, but its high reactivity and toxicity can be problematic.[2] Formaldehyde surrogates, or equivalents, are often employed to introduce a methylene (B1212753) or formyl group in a more controlled manner. Orthoesters, including this compound, can serve as formaldehyde equivalents under certain reaction conditions, although specific examples in pharmaceutical synthesis are not widely reported for the tetramethyl derivative.
General Principle
Under acidic conditions, this compound can hydrolyze to generate intermediates that can react as a source of formaldehyde. This reactivity can be harnessed in reactions such as the Mannich reaction or in the formation of certain heterocyclic systems that require a one-carbon linker.
Conceptual Application: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a key transformation for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline alkaloids, many of which have significant pharmacological activity. The reaction involves the condensation of a tryptamine (B22526) or phenylethylamine with an aldehyde or ketone, followed by cyclization. While formaldehyde is the classic C1 component, an in situ source could be beneficial.
Hypothetical Reaction Scheme:
A tryptamine derivative could be reacted with this compound in the presence of a strong acid. The in situ generated electrophilic carbon species would then react with the amine and the indole (B1671886) nucleus to form the tetrahydro-β-carboline ring system.
Visualization: Logical Relationship
References
Application Notes and Protocols for Tetramethoxymethane in the Context of Carbon Dioxide Utilization
Introduction
Tetramethoxymethane, also known as tetramethyl orthocarbonate, is an organic compound with the formula C(OCH₃)₄. While it is a valuable reagent in organic synthesis, primarily for alkylation, transesterification, and as a solvent, it is not conventionally utilized as a direct CO₂ fixation agent for capturing atmospheric carbon dioxide. The current body of scientific literature does not support its application in direct air capture or flue gas scrubbing in the manner of amines or metal-organic frameworks.
However, the broader context of carbon capture and utilization (CCU) includes the conversion of CO₂ into value-added chemicals. In this regard, while this compound is not a "CO₂ fixation agent" in the traditional sense, it is chemically related to compounds that can be synthesized from carbon dioxide, representing a form of CO₂ utilization. Notably, the synthesis of orthoesters and organic carbonates from CO₂ is an area of research interest.
These application notes, therefore, focus on the synthesis of related compounds, such as dimethyl carbonate (DMC), from CO₂ and the potential, albeit not widely documented, involvement of orthoformates in CO₂-related chemical transformations.
Application Notes
1. Synthesis of Organic Carbonates from Carbon Dioxide
The synthesis of organic carbonates, such as dimethyl carbonate (DMC), from CO₂ and methanol (B129727) is a well-established green chemistry route that utilizes CO₂ as a C1 feedstock.[1][2][3][4] This process is an attractive alternative to traditional methods that use toxic phosgene.[4] The direct synthesis of DMC from CO₂ and methanol is thermodynamically challenging due to equilibrium limitations.[4]
-
Key advantages of this approach include:
-
Challenges:
2. Potential Role of Orthoesters in CO₂ Chemistry
While not a primary application, orthoesters like trimethyl orthoformate can be used to convert carboxylic acids to their corresponding esters.[5] In acid-catalyzed esterifications with methanol, trimethyl orthoformate can act as a dehydrating agent by reacting with the water byproduct to form methanol and methyl formate (B1220265), thus driving the equilibrium towards the product.[5] This principle could be applied to reactions involving CO₂-derived intermediates.
A Chinese patent suggests a process for preparing trimethyl orthoformate and dimethyl carbonate from carbon dioxide or carbon monoxide, indicating a synthetic pathway from CO₂ to these compounds.[6] This represents a method of "fixing" CO₂ into a stable, useful chemical.
Experimental Protocols
Protocol 1: Catalytic Synthesis of Dimethyl Carbonate (DMC) from CO₂ and Methanol
This protocol is a generalized procedure based on common methods for the direct synthesis of DMC. The specific catalyst and reaction conditions can significantly impact yield and selectivity.
Objective: To synthesize dimethyl carbonate from carbon dioxide and methanol using a solid catalyst.
Materials:
-
Methanol (CH₃OH), anhydrous
-
Carbon dioxide (CO₂), high purity
-
Solid catalyst (e.g., CeO₂, ZrO₂-based catalysts)
-
Dehydrating agent (e.g., 2-cyanopyridine, optional but recommended)
-
High-pressure autoclave reactor equipped with a stirrer, temperature controller, and pressure gauge
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Preparation: Prepare or procure the desired solid catalyst. For example, CeO₂ can be prepared by the precipitation method followed by calcination.
-
Reactor Setup:
-
Ensure the autoclave is clean and dry.
-
Add the catalyst (e.g., 1-5 g) and methanol (e.g., 100 mL) to the autoclave. If using a dehydrating agent, add it at this stage.
-
-
Reaction Execution:
-
Seal the autoclave and purge with N₂ or Ar to remove air.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 20-50 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 120-160 °C).
-
Maintain the reaction conditions for the desired time (e.g., 4-24 hours). Monitor the pressure and temperature throughout the reaction.
-
-
Product Recovery and Analysis:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess CO₂.
-
Open the reactor and collect the liquid product mixture.
-
Separate the catalyst by filtration or centrifugation.
-
Analyze the liquid product using GC to determine the conversion of methanol and the yield of DMC.
-
Quantitative Data
The following table summarizes representative data for the synthesis of organic carbonates from CO₂.
| Catalyst System | Substrates | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| CeO₂ with 2-cyanopyridine | CO₂, Methanol | 140 | - | - | - | - | - | [4] |
| ZIF-8 | CO₂, Epichlorohydrin | 120 | 7 | 4 | ~80 | >99 | ~80 | [7] |
| ZIF-67 | CO₂, Epichlorohydrin | 120 | 7 | 4 | ~95 | >99 | ~95 | [7] |
| Ru-based complex | CO₂, H₂, Ethanol | 140 | 70 (H₂), 20 (CO₂) | 24 | - | - | TON up to 50 for MeOH | [8] |
TON: Turnover Number
Diagrams
Caption: Experimental workflow for the synthesis of Dimethyl Carbonate from CO₂ and Methanol.
Caption: Simplified reaction pathway for the direct synthesis of Dimethyl Carbonate (DMC).
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of organic carbonates from carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Direct dimethyl carbonate synthesis from CO2 and methanol catalyzed by CeO2 and assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas emission study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 6. CN103254084A - Method for preparing DMC, DPC, ortho-carbonate, ortho-formate, dimethyl ether, and the like by using Na2CO3 or sodium formate or CO2 or CO - Google Patents [patents.google.com]
- 7. Valorization of CO2 through the Synthesis of Cyclic Carbonates Catalyzed by ZIFs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Tetramethoxymethane by Distillation
Physical and Chemical Properties
A summary of key quantitative data for tetramethoxymethane is presented below for easy reference during experimentation.
| Property | Value | Units | Notes |
| Molecular Weight | 136.15 | g/mol | |
| Boiling Point | 114 | °C | At atmospheric pressure (760 mmHg). |
| Melting Point | -5.5 | °C | |
| Density | 1.023 | g/mL | At 25 °C. |
| Refractive Index | 1.385 | n20/D | At 20 °C. |
| Flash Point | 22 | °C | Highly flammable liquid and vapor.[1] |
| Sensitivity | Moisture Sensitive | Hydrolyzes in the presence of water. |
Experimental Protocol: Fractional Distillation of this compound
This protocol details the fractional distillation process for purifying this compound, adapted from established methods for similar orthoesters.[2][3][4] This procedure is designed to remove volatile impurities, non-volatile residues, and residual solvents.
Materials and Equipment:
-
Crude this compound
-
Anhydrous potassium carbonate (K₂CO₃) or sodium metal as a drying agent
-
Boiling chips
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Inert gas source (Nitrogen or Argon)
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Procedure:
-
Drying the Crude Product:
-
Pre-dry the crude this compound by stirring it over anhydrous potassium carbonate for several hours. This step is crucial to remove water, which can cause decomposition during distillation.
-
Alternatively, for rigorous drying, the material can be refluxed over a small amount of sodium metal and then distilled directly. Extreme caution must be exercised when using sodium.
-
-
Assembling the Distillation Apparatus:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before assembly.
-
Place boiling chips in the round-bottom flask to ensure smooth boiling.
-
Connect the flask to the fractionating column, followed by the distillation head, condenser, and receiving flask.
-
Position the thermometer correctly in the distillation head, with the top of the bulb level with the side arm leading to the condenser.
-
-
Distillation Process:
-
Transfer the dried and filtered crude this compound into the distillation flask.
-
Begin circulating cold water through the condenser.
-
Start heating the distillation flask gently with the heating mantle.
-
Slowly increase the temperature until the this compound begins to boil and the vapor rises into the fractionating column.
-
Carefully control the heating rate to maintain a slow and steady distillation. A high rate of heating can lead to flooding of the column and poor separation.[5][6]
-
Collect any initial fractions that distill at a lower temperature, as these are likely volatile impurities.
-
Collect the main fraction at a constant temperature corresponding to the boiling point of this compound (approximately 114 °C at atmospheric pressure).
-
Stop the distillation before the flask is completely dry to avoid the formation of potentially explosive peroxides, although this compound is reported to be stable against peroxide formation.[7]
-
-
Storage:
-
Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. Store in a cool, dry, and well-ventilated area away from sources of ignition.
-
Distillation Workflow Diagram
Caption: Workflow for the purification of this compound by fractional distillation.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the distillation of this compound.
Q1: My product is decomposing in the distillation pot (turning yellow or brown). What is happening and how can I prevent it?
A: Decomposition of this compound during distillation is often due to the presence of acidic impurities or water, which can catalyze hydrolysis.
-
Probable Cause:
-
Presence of Acid: Acidic impurities can lead to the breakdown of the orthoester. These may be residues from the synthesis, such as hydrochloric acid if chlorinated precursors were used.
-
Moisture: Water can hydrolyze this compound, especially at elevated temperatures, to form methanol (B129727) and methyl carbonate, which can further decompose.
-
-
Solution:
-
Thorough Drying: Ensure the crude material and all glassware are scrupulously dry before starting the distillation. Consider a more rigorous drying method if necessary.
-
Neutralization: Before distillation, wash the crude product with a mild base solution (e.g., saturated sodium bicarbonate), followed by a water wash, and then thoroughly dry it with a drying agent like anhydrous magnesium sulfate.
-
Use of a Stabilizer: Adding a small amount of a non-volatile base, such as sodium methoxide, can help to neutralize any acidic species that may form during the distillation.[3]
-
Q2: The distillation is very slow, or the product is not distilling over at the expected temperature.
A: This issue can be caused by several factors related to the distillation setup and conditions.
-
Probable Cause:
-
Insufficient Heating: The heating mantle may not be providing enough energy to allow the vapors to reach the top of the fractionating column.
-
Poor Insulation: Significant heat loss from the fractionating column can cause the vapors to condense and return to the distillation pot before reaching the condenser.
-
System Leaks: Leaks in the distillation apparatus will prevent the system from reaching the correct temperature and pressure, especially if performing a vacuum distillation.
-
-
Solution:
-
Increase Heating: Gradually increase the temperature of the heating mantle.
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.[6]
-
Check for Leaks: Ensure all joints are properly sealed. If using ground glass joints, make sure they are well-seated.
-
Q3: I am observing "flooding" in my fractionating column. What should I do?
A: Flooding occurs when an excessive amount of liquid accumulates in the column, leading to poor separation.[5][8]
-
Probable Cause:
-
Excessive Heating: Too high a heating rate generates vapor too quickly, which pushes the condensing liquid up the column.
-
-
Solution:
-
Reduce Heating: Immediately reduce the heat from the heating mantle to allow the excess liquid to drain back into the distillation pot.
-
Resume at a Lower Temperature: Once the flooding has subsided, resume heating at a gentler rate.
-
Q4: Can I perform the distillation under reduced pressure?
A: Yes, distillation under reduced pressure is a viable option and can be beneficial.
-
Benefits:
-
Lowering the pressure will reduce the boiling point of this compound, which can be advantageous if the compound is prone to thermal decomposition at its atmospheric boiling point.
-
-
Considerations:
-
You will need a vacuum-tight distillation setup and a vacuum pump with a cold trap.
-
The boiling point at a given pressure will need to be determined, for which a pressure-temperature nomograph can be useful.
-
Q5: What are the primary impurities I should expect in crude this compound?
A: The impurities will largely depend on the synthetic route used.
-
Common Impurities:
-
Methanol: A common starting material or a byproduct of hydrolysis.
-
Sodium Methoxide: If used in the synthesis.
-
Byproducts from Chlorinated Precursors: If synthesized from chloropicrin (B1668804) or trichloroacetonitrile, residual starting materials or side-products may be present.[7][9]
-
Carbon Disulfide: If used as a reactant.[7]
-
Water: From atmospheric exposure or workup steps.
-
Fractional distillation is generally effective at separating these impurities due to differences in their boiling points.
References
- 1. vernier.com [vernier.com]
- 2. CN107573223B - Method for producing tetraethyl orthocarbonate by efficient rectification - Google Patents [patents.google.com]
- 3. Tetraethyl orthocarbonate synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Tetramethyl Orthocarbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetramethyl orthocarbonate. The following sections detail methods for removing acidic impurities, which can arise from synthesis or degradation, and ensure the stability and reactivity of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the common acidic impurities in tetramethyl orthocarbonate?
A1: Acidic impurities in tetramethyl orthocarbonate can originate from its synthesis or subsequent decomposition. One common synthetic route involves the use of chloropicrin, which can lead to residual hydrochloric acid (HCl) as an impurity. Additionally, due to its sensitivity to moisture, tetramethyl orthocarbonate can hydrolyze to form methanol (B129727) and other acidic byproducts.
Q2: Why is it crucial to remove acidic impurities from tetramethyl orthocarbonate?
A2: Tetramethyl orthocarbonate is highly sensitive to acid-catalyzed hydrolysis. The presence of acidic impurities can significantly accelerate its decomposition, leading to reduced purity and the formation of undesired byproducts. This can negatively impact the yield and selectivity of subsequent reactions where tetramethyl orthocarbonate is used as a reagent.
Q3: What are the primary methods for removing acidic impurities from tetramethyl orthocarbonate?
A3: The main purification strategies involve neutralization with a mild base, adsorption chromatography using a basic stationary phase, and distillation. A combination of these methods is often employed to achieve high purity.
Q4: How can I determine the purity of my tetramethyl orthocarbonate and the presence of acidic impurities?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of tetramethyl orthocarbonate and identifying volatile impurities.[1] To quantify the acidic content, a non-aqueous acid-base titration can be performed.[2]
Troubleshooting Guides
Issue 1: Emulsion Formation During Aqueous Basic Wash
Problem: A stable emulsion forms during the washing of a tetramethyl orthocarbonate solution with aqueous sodium bicarbonate, making phase separation difficult or impossible.
Possible Causes:
-
Presence of surfactants or other compounds that stabilize the emulsion.
-
Vigorous shaking of the separatory funnel.
-
High concentration of the organic solution.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Wait and Gently Swirl | Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling can sometimes help the layers to coalesce. |
| 2 | "Salting Out" | Add a saturated solution of sodium chloride (brine).[3] |
| 3 | Addition of a Different Solvent | Add a small amount of a solvent that is miscible with the organic phase but immiscible with water, such as diethyl ether. |
| 4 | Filtration through Celite | Filter the entire emulsified mixture through a pad of Celite®. This can break the emulsion by removing fine particulate matter that may be stabilizing it.[4] |
| 5 | Centrifugation | If available, centrifuging the mixture can effectively force the separation of the two phases.[3][5] |
Issue 2: Incomplete Removal of Acidic Impurities
Problem: After purification, the tetramethyl orthocarbonate is still acidic, as indicated by pH testing of a washed sample or by subsequent decomposition.
Possible Causes:
-
Insufficient amount of neutralizing agent used.
-
Inadequate contact time with the neutralizing agent or adsorbent.
-
The chosen purification method is not suitable for the specific acidic impurities present.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Repeat Neutralization | Perform a second wash with a fresh portion of dilute sodium bicarbonate solution. |
| 2 | Increase Contact Time | When using basic alumina (B75360), increase the stirring time of the slurry or slow down the flow rate during column chromatography. |
| 3 | Use a Stronger Basic Adsorbent | Consider using a more activated grade of basic alumina. |
| 4.a | Fractional Distillation | If the acidic impurity has a significantly different boiling point, careful fractional distillation can be effective. |
| 4.b | Quantitative Analysis | Perform a titration to determine the acid content and ensure the appropriate amount of neutralizing agent is used.[2] |
Issue 3: Decomposition of Tetramethyl Orthocarbonate During Distillation
Problem: The tetramethyl orthocarbonate decomposes during distillation, as evidenced by a drop in yield and the presence of new impurities in the distillate.
Possible Causes:
-
Presence of residual acidic impurities catalyzing thermal decomposition.
-
Overheating of the distillation flask.
-
Presence of moisture in the distillation apparatus.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Pre-treatment | Ensure all acidic impurities are removed by neutralization and/or passing through basic alumina prior to distillation. |
| 2 | Vacuum Distillation | Distill under reduced pressure to lower the boiling point and minimize thermal stress on the compound. |
| 3 | Proper Heating | Use a heating mantle with a stirrer or an oil bath to ensure even heating and avoid localized hot spots. The heating source should be 20-30°C higher than the boiling point of the liquid. |
| 4 | Anhydrous Conditions | Thoroughly dry all glassware in an oven before assembly and perform the distillation under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Neutralization with Aqueous Sodium Bicarbonate
This protocol is suitable for removing bulk acidic impurities.
Materials:
-
Crude tetramethyl orthocarbonate
-
Anhydrous organic solvent (e.g., diethyl ether or dichloromethane)
-
5% aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude tetramethyl orthocarbonate in 5-10 volumes of an anhydrous organic solvent in a separatory funnel.
-
Add an equal volume of 5% aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake gently, venting frequently to release any CO2 gas that evolves.[6]
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the wash with the sodium bicarbonate solution until no more gas evolution is observed.
-
Wash the organic layer once with an equal volume of brine to aid in the removal of water.
-
Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate for 15-30 minutes.
-
Filter off the drying agent. The resulting solution contains the neutralized tetramethyl orthocarbonate, which can be concentrated under reduced pressure.
Protocol 2: Purification by Adsorption on Basic Alumina
This method is effective for removing trace acidic impurities and can be performed as a slurry treatment or column chromatography.[7]
Materials:
-
Neutralized tetramethyl orthocarbonate (from Protocol 1)
-
Anhydrous solvent (e.g., hexane, diethyl ether)
-
Basic alumina (activated)
-
Chromatography column (if applicable)
-
Standard laboratory glassware
Procedure (Slurry Method):
-
Dissolve the tetramethyl orthocarbonate in a minimal amount of an anhydrous solvent.
-
Add basic alumina (approximately 5-10% by weight relative to the crude product).
-
Stir the slurry at room temperature for 1-3 hours.
-
Remove the alumina by filtration. Wash the filter cake with a small amount of fresh anhydrous solvent.
-
Combine the filtrate and washings. The solvent can be removed under reduced pressure to yield the purified product.
Procedure (Column Chromatography):
-
Prepare a chromatography column with a slurry of basic alumina in a nonpolar solvent (e.g., hexane). The weight of alumina should be 20-50 times the weight of the sample.[8]
-
Allow the alumina to settle into a packed bed, ensuring no air bubbles are trapped.
-
Carefully load the tetramethyl orthocarbonate solution onto the top of the column.
-
Elute the product from the column using a suitable anhydrous solvent or solvent mixture. Since tetramethyl orthocarbonate is relatively nonpolar, a nonpolar eluent should be effective.
-
Collect the fractions and combine those containing the pure product, as determined by TLC or GC-MS analysis.
-
Remove the solvent under reduced pressure.
Protocol 3: Fractional Distillation
This is the final step to achieve high purity, especially for removing non-acidic impurities with different boiling points.
Materials:
-
Purified tetramethyl orthocarbonate (from Protocol 1 and/or 2)
-
Distillation apparatus (short-path or with a Vigreux column)
-
Vacuum source (if performing vacuum distillation)
-
Inert gas source (nitrogen or argon)
-
Heating mantle or oil bath
-
Stir bar or boiling chips
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent atmospheric moisture contamination.
-
Place the tetramethyl orthocarbonate in a round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a stir bar for smooth boiling.
-
Assemble the distillation apparatus and purge with an inert gas.
-
If performing vacuum distillation, slowly apply the vacuum.
-
Begin heating the flask gently and evenly.
-
Collect the fraction that distills at the expected boiling point of tetramethyl orthocarbonate (114 °C at atmospheric pressure; lower under vacuum).[9]
-
Store the purified product under an inert atmosphere and in a tightly sealed container to prevent moisture ingress.
Data Presentation
Table 1: Physical Properties of Tetramethyl Orthocarbonate
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂O₄ | [9] |
| Molecular Weight | 136.15 g/mol | [9] |
| Boiling Point | 114 °C (at 760 mmHg) | [9] |
| Melting Point | -5 °C | [9] |
| Density | 1.023 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.385 | [9] |
Table 2: Recommended Purification Methods for Different Types of Impurities
| Impurity Type | Recommended Method(s) | Key Considerations |
| Bulk Acidic Impurities (e.g., HCl) | Neutralization with aq. NaHCO₃ | Risk of emulsion formation; requires subsequent drying. |
| Trace Acidic Impurities | Adsorption on Basic Alumina | Anhydrous conditions are essential. |
| Water | Drying with anhydrous MgSO₄/Na₂SO₄, Distillation | Tetramethyl orthocarbonate is moisture-sensitive. |
| Other Organic Impurities | Fractional Distillation | Efficiency depends on the difference in boiling points. |
Visualizations
Caption: Experimental workflow for the purification of tetramethyl orthocarbonate.
Caption: Logical troubleshooting guide for breaking emulsions.
References
- 1. escholarship.org [escholarship.org]
- 2. info.gfschemicals.com [info.gfschemicals.com]
- 3. youtube.com [youtube.com]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Orthocarbonic acid, tetramethyl ester [chembk.com]
Technical Support Center: Synthesis of Tetramethoxymethane
Welcome to the technical support center for the synthesis of tetramethoxymethane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide detailed experimental guidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and solutions.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in this compound synthesis can stem from several factors:
-
Moisture in Reagents or Glassware: Sodium methoxide (B1231860) is highly reactive with water. Any moisture present in the methanol (B129727), starting materials, or reaction glassware will consume the methoxide, reducing the amount available for the main reaction and leading to the formation of byproducts.
-
Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous methanol and ensure your starting materials are dry.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Consider extending the reaction time or moderately increasing the reaction temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Side Reactions: The formation of side products is a major cause of low yields. The most common side reactions depend on the starting material used. When using precursors other than tetrahalomethanes, incomplete substitution can lead to various chlorinated intermediates.
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Product Loss During Work-up and Purification: this compound is volatile (boiling point: 114 °C) and can be lost during solvent removal or distillation if not performed carefully.[1]
-
Solution: Use a rotary evaporator with a well-chilled condenser and avoid excessive vacuum or heat. During distillation, ensure the collection flask is adequately cooled.
-
Q2: I am observing unexpected peaks in my GC-MS and NMR analysis. What are the likely side products?
A2: The primary side products depend on your choice of starting material. A common but ill-advised route from tetrahalomethanes (like carbon tetrachloride) is known to produce trimethyl orthoformate and halohydrin byproducts.[1]
-
Trimethyl Orthoformate (HC(OCH₃)₃): This is a common byproduct resulting from incomplete substitution of the starting material. It has a lower boiling point (101-102 °C) than this compound and can often be separated by fractional distillation.
-
Methyl Formate (HCOOCH₃): This can be formed from the decomposition of orthoformate intermediates.
-
Methyl Chloride (CH₃Cl): This can be a byproduct of the reaction between methanol and any chloride ions present.
-
Unreacted Starting Materials: Depending on the reaction's completeness, you may see peaks corresponding to your starting materials (e.g., chloropicrin (B1668804), trichloroacetonitrile).
Q3: The reaction with chloropicrin and sodium methoxide is very vigorous and difficult to control. How can I manage this?
A3: The reaction between chloropicrin and sodium methoxide is known to be highly exothermic and can be violent.[2][3]
-
Slow Addition: Add the chloropicrin to the sodium methoxide solution very slowly and dropwise.
-
Cooling: Maintain a low reaction temperature by using an ice bath or a cryocooler throughout the addition.
-
Dilution: Using a larger volume of solvent can help to dissipate the heat generated during the reaction.
-
Efficient Stirring: Ensure vigorous stirring to prevent localized "hot spots" in the reaction mixture.
Q4: How can I effectively purify my this compound sample?
A4: The primary method for purifying this compound is fractional distillation . Due to the relatively close boiling points of the desired product and some potential byproducts like trimethyl orthoformate, a fractional distillation column with good theoretical plate count is recommended for achieving high purity.
-
Purification Workflow:
-
Quenching: Carefully quench the reaction mixture, for example, by pouring it over ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or dichloromethane.
-
Washing: Wash the organic layer with water and brine to remove any remaining salts and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Solvent Removal: Carefully remove the solvent using a rotary evaporator.
-
Fractional Distillation: Distill the crude product using a fractional distillation setup, collecting the fraction that boils at approximately 114 °C.
-
Quantitative Data Summary
The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of reported yields from various starting materials.
| Starting Material | Reagent | Typical Yield | Reference |
| Chloropicrin | Sodium Methoxide | ~50% | [1] |
| Trichloromethanesulfenyl chloride | Sodium Methoxide | 70-80% | [1] |
| Trichloroacetonitrile (B146778) | Sodium Methoxide | 70-80% | [1] |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound. Safety Note: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Chloropicrin is highly toxic and should be handled with extreme caution.[4]
Synthesis of this compound from Trichloroacetonitrile
This method is often preferred due to higher yields and less hazardous starting materials compared to chloropicrin.[1]
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal in anhydrous methanol under a nitrogen atmosphere. The concentration of sodium methoxide is typically around 25-30% by weight.
-
Reaction: Cool the sodium methoxide solution in an ice bath. Slowly add trichloroacetonitrile dropwise from the dropping funnel to the stirred sodium methoxide solution. Maintain the temperature below 10 °C during the addition.
-
Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours. Monitor the reaction progress by GC.
-
Work-up and Purification: Follow the general purification workflow described in the FAQ section.
Visualizing Reaction Pathways and Workflows
Logical Workflow for Troubleshooting Low Yields
Caption: A decision tree to troubleshoot low yields in this compound synthesis.
General Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification of this compound.
References
Technical Support Center: Optimizing Tetramethoxymethane Synthesis from Carbon Disulfide
Welcome to the technical support center for the synthesis of tetramethoxymethane from carbon disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from carbon disulfide, sodium methoxide (B1231860), and a tin catalyst.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Moisture in Reagents or Glassware: this compound is highly susceptible to hydrolysis. Ensure all reagents (methanol, carbon disulfide) are anhydrous and glassware is thoroughly dried before use.
-
Improper Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions. Monitor and control the reaction temperature closely, based on the specific protocol.
-
Inefficient Catalyst Formation or Activity: The tin catalyst, often prepared in situ, is crucial for the reaction. Ensure the correct stoichiometry of the tin precursor and sodium methoxide is used for its formation. The catalyst's activity can also be diminished by impurities.
-
Suboptimal Stoichiometry: The molar ratios of carbon disulfide, sodium methoxide, and the tin catalyst are critical. An excess or deficit of any reactant can lead to incomplete reaction or the formation of byproducts. Carefully measure and control the stoichiometry.
-
Loss During Work-up and Purification: this compound is volatile. Significant loss can occur during solvent removal and distillation if not performed carefully. Use a rotary evaporator at a controlled temperature and pressure, and a fractionating column for distillation to ensure good separation.
Q2: I am observing the formation of a significant amount of yellow precipitate or an oily residue. What are these byproducts and how can I minimize them?
The formation of colored precipitates or oily residues often indicates the presence of sulfur-containing byproducts.
Common Byproducts and Mitigation Strategies:
-
Sodium Methyl Xanthate (NaS₂COCH₃): This is a common byproduct from the reaction of sodium methoxide with carbon disulfide. Its formation is favored by lower temperatures and an excess of carbon disulfide.
-
Mitigation: Ensure the reaction temperature is optimal and maintain the correct stoichiometry. Adding carbon disulfide slowly to the reaction mixture can also help minimize its formation.
-
-
Sodium Trithiocarbonate (Na₂CS₃): This byproduct can form from the reaction of carbon disulfide with sodium sulfide, which itself can be a decomposition product.
-
Mitigation: Maintaining an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may lead to the formation of sodium sulfide.
-
-
Polymeric Sulfur Species: Complex sulfur-containing polymers can also form, especially if the reaction is not driven to completion or if there are impurities present.
-
Mitigation: Ensure high-purity reagents and maintain a consistent reaction temperature.
-
Q3: The final product is difficult to purify. What are the recommended purification methods?
Purification of this compound requires careful technique due to its volatility and potential for co-distillation with impurities.
Purification Protocol:
-
Filtration: After the reaction is complete, filter the reaction mixture to remove any solid byproducts (e.g., sodium chloride, unreacted sodium methoxide).
-
Solvent Removal: Carefully remove the methanol (B129727) solvent using a rotary evaporator. It is crucial to control the bath temperature and pressure to avoid significant loss of the product.
-
Fractional Distillation: The most effective method for purifying this compound is fractional distillation under atmospheric or reduced pressure. Use a fractionating column with sufficient theoretical plates to achieve good separation from any remaining impurities and byproducts. The boiling point of this compound is approximately 114 °C at atmospheric pressure.
| Purification Step | Parameter | Recommendation | Rationale |
| Solvent Removal | Temperature | < 40 °C | To minimize loss of volatile product. |
| Pressure | Gradual reduction | To prevent bumping and product loss. | |
| Fractional Distillation | Column Type | Vigreux or packed column | To ensure efficient separation of components with close boiling points. |
| Pressure | Atmospheric or reduced | Reduced pressure can be used to lower the boiling point and prevent thermal decomposition. |
Frequently Asked Questions (FAQs)
Q: What is the role of the tin catalyst in this reaction?
A: The tin catalyst, often a dialkyltin dialkoxide or a species formed in situ from a tin(IV) salt and sodium methoxide, acts as a Lewis acid. It coordinates to the carbon disulfide, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the methoxide ion. This catalytic cycle facilitates the formation of the this compound product.
Q: Can I use other alkoxides besides sodium methoxide?
A: While other alkoxides can be used in principle to synthesize the corresponding tetraalkoxymethanes, the reaction conditions and yields may vary significantly. Sodium methoxide is commonly used for the synthesis of this compound due to its reactivity and the desired final product.
Q: What are the safety precautions I should take when working with carbon disulfide?
A: Carbon disulfide is a highly flammable, volatile, and toxic liquid. It should be handled in a well-ventilated fume hood, away from any sources of ignition. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
Q: How can I monitor the progress of the reaction?
A: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time intervals, you can track the disappearance of starting materials and the formation of the product.
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound from carbon disulfide is provided below. Please note that specific conditions may need to be optimized for your laboratory setup.
Generalized Synthesis of this compound
-
Catalyst Preparation (in situ):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen), add anhydrous methanol.
-
Slowly add sodium metal in small pieces to the methanol to generate sodium methoxide.
-
To this solution, add a catalytic amount of a tin(IV) salt (e.g., tin(IV) chloride) to form the active tin catalyst in situ.
-
-
Reaction:
-
Heat the solution to reflux.
-
Slowly add carbon disulfide dropwise from the dropping funnel to the refluxing solution over a period of 1-2 hours.
-
Continue to reflux the reaction mixture for several hours (e.g., 4-6 hours) until the reaction is complete (monitor by GC or TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid precipitates.
-
Carefully remove the methanol by rotary evaporation.
-
Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 114 °C.
-
| Reactant/Reagent | **Molar Ratio (relative to CS₂) ** | Typical Conditions |
| Carbon Disulfide | 1 | - |
| Sodium Methoxide | 4 - 4.5 | Prepared in situ from sodium and methanol |
| Tin(IV) Chloride (catalyst) | 0.01 - 0.05 | - |
| Methanol | Solvent | Anhydrous |
| Reaction Parameter | Typical Value | |
| Temperature | Reflux (approx. 65 °C) | |
| Reaction Time | 4 - 8 hours |
Visualizations
Reaction Pathway
Caption: Reaction pathway for this compound synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yields.
Technical Support Center: Identifying Byproducts in Tetramethoxymethane Reactions by GC-MS
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tetramethoxymethane and analyzing its reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I see several unexpected peaks in my GC-MS chromatogram after a reaction with this compound. What are the likely byproducts?
A1: Unexpected peaks can originate from starting materials, side reactions, or contaminants. Common byproducts in reactions involving this compound include:
-
Hydrolysis Products: this compound is sensitive to moisture. Trace amounts of water can lead to its decomposition.
-
Methanol: A very common byproduct.
-
Dimethyl Carbonate: Formed from the breakdown of the orthocarbonate structure.
-
-
Starting Material Impurities: Commercial this compound may contain impurities from its synthesis. One common synthetic route from tetrahalomethanes can result in orthoformate byproducts.[1]
-
Trimethyl Orthoformate: A common related orthoester that may be present as an impurity.
-
-
Transesterification Products: If other alcohols are present in your reaction, this compound can act as a transesterification reagent, leading to mixed orthoesters.[1]
-
Thermal Degradation Products: High temperatures in the GC injector port can sometimes cause minor degradation of the analyte.[2] This may result in the appearance of smaller, more volatile compounds.
Q2: My main peak for this compound is showing significant tailing. What could be the cause?
A2: Peak tailing is often caused by unwanted interactions within the GC system or non-optimal method parameters.[3] Key causes include:
-
Active Sites: Exposed silanol (B1196071) groups in the injector liner or on the GC column can interact with the oxygen atoms in this compound, causing tailing.[3] Using a deactivated liner and a high-quality, inert column can mitigate this.
-
Column Contamination: Residue from previous injections can create active sites.[3] Baking out the column at a high temperature (within its specified limit) can help clean it.
-
Suboptimal Temperatures: If the injector temperature is too low, the sample may not vaporize completely or quickly, leading to peak broadening and tailing. Ensure the injector temperature is well above the boiling point of your analytes.
Q3: I am observing a peak that has the correct mass spectrum for my target product, but it appears split into two separate peaks. Why is this happening?
A3: Peak splitting for a single compound can arise from several issues:
-
Poor Injection Technique: Injecting the sample too slowly or using an inappropriate solvent can cause the sample to vaporize unevenly in the inlet, leading to a split peak.[4]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase of the column.[4] Diluting the sample or using a split injection mode can resolve this.
-
Inlet Problems: A damaged or contaminated injector liner or a poorly installed column can create a non-ideal sample path, resulting in peak splitting.[4]
Q4: I have an unknown peak in my chromatogram. How can I use GC-MS to identify it?
A4: Identifying an unknown peak involves a systematic process:
-
Analyze the Mass Spectrum: Examine the molecular ion (M+) peak to determine the molecular weight of the compound.
-
Study the Fragmentation Pattern: The fragmentation pattern provides clues about the structure of the molecule. Look for characteristic losses (e.g., loss of a methyl group, -CH3, results in an M-15 peak) and stable fragment ions.
-
Search Mass Spectral Libraries: Use a library such as NIST or Wiley to compare the experimental mass spectrum of your unknown peak with a database of known compounds.
-
Consider Reaction Stoichiometry: Think about the reactants, reagents, and potential side reactions. The unknown could be an isomer of your expected product, a partially reacted intermediate, or a byproduct from a known side reaction.
Data Presentation
Table 1: Physicochemical Properties of this compound and Common Byproducts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₁₂O₄ | 136.15 | 114 |
| Methanol | CH₄O | 32.04 | 64.7 |
| Dimethyl Carbonate | C₃H₆O₃ | 90.08 | 90 |
| Trimethyl Orthoformate | C₄H₁₀O₃ | 106.12 | 101-102 |
Data sourced from publicly available chemical databases.
Experimental Protocols
Protocol: GC-MS Analysis of a this compound Reaction Mixture
This protocol provides a general starting point for analyzing a reaction mixture. Parameters should be optimized for your specific instrument and analytes of interest.
1. Sample Preparation: a. Quench the reaction using an appropriate method (e.g., addition of a mild base or buffer). b. Extract the organic components into a volatile organic solvent suitable for GC analysis (e.g., dichloromethane, ethyl acetate, or hexane).[5] Avoid using water as a solvent for injection.[5] c. If necessary, dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). d. Dilute the sample to a final concentration of approximately 10-100 µg/mL in the chosen solvent.[5] High concentrations can lead to column overload.[4] e. If the sample contains non-volatile components, centrifuge or filter it before transferring to a 1.5 mL glass autosampler vial.[5]
2. GC-MS Method Parameters: The following table outlines a typical GC-MS method suitable for analyzing this compound and related byproducts.
Table 2: Example GC-MS Method Parameters
| Parameter | Setting |
| GC System | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.2 mL/min |
| Injector Type | Split/Splitless |
| Injector Temp. | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | |
| Initial Temp. | 50 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min to 280 °C |
| Final Temp. | 280 °C, hold for 5 minutes |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 30 - 400 |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
Visualizations
Below is a diagram illustrating the logical workflow for identifying an unknown peak observed during the GC-MS analysis of a this compound reaction.
Caption: Workflow for identifying unknown byproducts by GC-MS.
References
Technical Support Center: Alkylation Reactions with Tetramethoxymethane
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tetramethoxymethane for alkylation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an alkylating agent?
This compound, also known as tetramethyl orthocarbonate, is a reagent used for methylation reactions. It is typically employed in high-temperature conditions, often ranging from 120-200°C. Its utility as a methylating agent stems from its ability to deliver a methyl group to various nucleophiles at elevated temperatures. It is considered an alternative to other methylating agents like methyl halides or dimethyl sulfate (B86663), particularly in applications where different reactivity or conditions are required.
Q2: What types of substrates can be alkylated with this compound?
While specific literature on the broad substrate scope of this compound is limited, analogous high-temperature methylating agents like dimethyl carbonate (DMC) are effective for the O-methylation of phenols and N-methylation of anilines.[1] It is plausible that this compound can be used for similar transformations, targeting nucleophiles such as phenols, anilines, and potentially carboxylic acids.
Q3: What are the primary safety concerns when working with this compound?
This compound is a highly flammable liquid and vapor.[2][3] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and chemical-resistant gloves.[4] Ensure all equipment is properly grounded to avoid static discharge, and keep it away from heat, sparks, and open flames.[3][5]
Troubleshooting Guides
This section addresses specific issues that may arise during alkylation experiments with this compound, presented in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q: My alkylation reaction shows very low or no yield. What are the potential causes and how can I improve the conversion rate?
A: Low conversion in high-temperature alkylations can stem from several factors. A systematic approach to troubleshooting this issue is recommended.
Potential Causes and Solutions:
-
Insufficient Temperature: this compound generally requires high temperatures to act as an alkylating agent.
-
Recommendation: Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation by TLC or GC-MS. Be aware that excessively high temperatures can lead to decomposition of reactants or products.[6]
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Recommendation: Extend the reaction time and monitor its progress at regular intervals.
-
-
Absence of a Catalyst or Promoter: While some reactions may proceed thermally, a catalyst or promoter is often necessary.
-
Recommendation: For O-methylation of phenols, consider the addition of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which has proven effective with similar reagents like dimethyl carbonate.[1][7] For other substrates, screening for an appropriate acid or base catalyst may be necessary.
-
-
Moisture in the Reaction: The presence of water can hydrolyze the this compound and interfere with the reaction.
-
Recommendation: Ensure all glassware is oven- or flame-dried prior to use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.[8]
-
Issue 2: Formation of Side Products
Q: My reaction is producing significant side products. How can I improve the selectivity?
A: The formation of byproducts in alkylation reactions is common, especially at high temperatures. Identifying the nature of the side products is key to addressing the issue.
Potential Causes and Solutions:
-
Over-alkylation: Primary alkylation products can sometimes be more reactive than the starting material, leading to di- or poly-alkylation.
-
Recommendation: Use a larger excess of the substrate relative to the this compound. This increases the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.
-
-
Thermal Decomposition: The starting material, product, or this compound itself may be decomposing at the reaction temperature.
-
Recommendation: Attempt the reaction at the lower end of the effective temperature range. Monitor the reaction mixture for signs of charring or darkening, which can indicate decomposition.[9]
-
-
Competing Reactions: Depending on the substrate, other reaction pathways like elimination or rearrangement might be favored at high temperatures.
-
Recommendation: The choice of solvent can influence selectivity. Screening a variety of high-boiling point aprotic solvents (e.g., DMF, DMSO, sulfolane) may help to favor the desired alkylation pathway.
-
Data Presentation
Table 1: Comparison of Common Methylating Agents
| Reagent | Typical Reaction Temperature | Key Features & Considerations |
| This compound | High (120 - 200°C) | Less common; requires high temperatures; data on scope and limitations is sparse. |
| Dimethyl Carbonate (DMC) | High (120 - 200°C) | Environmentally benign alternative; often requires a base or catalyst; can be regioselective.[1] |
| Dimethyl Sulfate | Room Temp. to Reflux | Highly effective and reactive; extremely toxic and carcinogenic. |
| Methyl Iodide | Room Temp. to Reflux | Highly reactive; can lead to over-alkylation; toxic. |
| Tetramethylammonium Chloride | High (~145°C, Microwave) | Non-carcinogenic alternative; used with a base like K₂CO₃ or Cs₂CO₃.[10] |
Experimental Protocols
General Protocol for O-Methylation of a Phenol
This protocol is a generalized procedure based on methodologies for similar high-temperature methylating agents and should be optimized for specific substrates.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.5 - 3.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Anhydrous high-boiling point solvent (e.g., DMF or sulfolane)
Procedure:
-
Reaction Setup: Add the phenolic substrate and anhydrous potassium carbonate to an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition: Add the anhydrous solvent, followed by the this compound via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 160-180°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS at regular intervals until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base (K₂CO₃).
-
Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired O-methylated product.
References
- 1. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 2. georganics.sk [georganics.sk]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Conditions to avoid for tetramethoxymethane thermal decomposition
Welcome to the Technical Support Center for tetramethoxymethane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely handling and utilizing this compound in their experiments, with a focus on avoiding thermal decomposition.
Troubleshooting Guide: Unintended Reactions and Decomposition
This guide addresses specific issues that may arise during the use of this compound, particularly concerning its stability.
| Issue | Possible Cause | Recommended Action |
| Unexpected pressure buildup in the reaction vessel. | Thermal decomposition of this compound, leading to the formation of gaseous byproducts like carbon oxides. | Immediately and safely cool the reaction vessel. Ensure future reactions are conducted at temperatures well below the decomposition threshold. Consider performing a thermal analysis (TGA/DSC) to determine the precise decomposition temperature under your experimental conditions. |
| Discoloration or formation of precipitates. | Reaction with incompatible materials such as strong oxidizing agents or acids. Moisture contamination can also lead to hydrolysis. | Stop the reaction and safely quench the mixture. Review all reagents and solvents for compatibility. Ensure all glassware is dry and the reaction is performed under an inert atmosphere if sensitivity to moisture is a concern. |
| Inconsistent reaction yields or unexpected side products. | Partial thermal decomposition or acid-catalyzed hydrolysis of this compound. | Carefully control the reaction temperature. If acidic conditions are present, be aware of the potential for hydrolysis. Use a non-acidic alternative if possible or run the reaction at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the thermal decomposition temperature of this compound?
Q2: What are the primary conditions to avoid to prevent thermal decomposition?
To prevent thermal decomposition, it is critical to avoid the following conditions:
-
High Temperatures: As a general guideline, maintain temperatures below 180°C unless the reaction specifically requires higher temperatures, and be aware of the potential for decomposition.
-
Heat, Sparks, and Open Flames: this compound is a flammable liquid.[1]
-
Presence of Acids: Acids can catalyze the hydrolysis of this compound, a reaction that can be exothermic and lead to further decomposition.
-
Contact with Strong Oxidizing Agents: These can cause vigorous, potentially explosive, reactions.
-
Moisture: this compound is moisture-sensitive and can hydrolyze.[4]
Q3: What are the hazardous decomposition products of this compound?
The primary hazardous decomposition products of this compound are carbon oxides (carbon monoxide and carbon dioxide).
Q4: Are there any materials that are incompatible with this compound?
Yes, you should avoid contact with:
-
Strong Oxidizing Agents: Such as permanganates, perchlorates, and peroxides.
-
Strong Acids: Such as sulfuric acid, nitric acid, and hydrochloric acid.
Experimental Protocols
Protocol for Determining Thermal Stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for determining the thermal stability and decomposition profile of liquid organic compounds like this compound.[5]
Objective: To determine the onset temperature of decomposition and characterize the thermal events associated with the decomposition of this compound.
Materials:
-
This compound
-
TGA/DSC instrument
-
Appropriate sample pans (e.g., aluminum or ceramic)
-
Inert purge gas (e.g., nitrogen or argon)
Procedure:
-
Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for temperature and heat flow according to the manufacturer's instructions.
-
Sample Preparation: In a controlled environment (e.g., a glove box) to minimize moisture exposure, carefully load a small, accurately weighed sample (typically 1-5 mg) of this compound into a tared TGA/DSC pan.
-
TGA/DSC Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 400°C).
-
Maintain a constant flow of inert purge gas throughout the experiment to remove any evolved gases.
-
-
Data Analysis:
-
TGA Curve: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of mass loss, which indicates the beginning of decomposition. Determine the percentage of mass loss at different temperature intervals.
-
DSC Curve: Analyze the DSC curve (heat flow vs. temperature) to identify endothermic or exothermic peaks associated with thermal events such as boiling, decomposition, or phase transitions.
-
Visualizations of Reaction Mechanisms
Thermal Decomposition Pathway
The thermal decomposition of orthoesters is proposed to proceed through a concerted, four-membered cyclic transition state. This mechanism involves the intramolecular abstraction of a hydrogen atom from a methoxy (B1213986) group by another methoxy oxygen, leading to the elimination of methanol (B129727) and the formation of a ketene (B1206846) acetal.
References
Technical Support Center: Solvent Purity for Tetramethyl Orthocarbonate Applications
This guide provides researchers, scientists, and drug development professionals with essential information on drying solvents for use with the moisture-sensitive reagent, tetramethyl orthocarbonate. Adherence to proper solvent drying techniques is critical to ensure the success of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use dry solvents with tetramethyl orthocarbonate?
A1: Tetramethyl orthocarbonate is highly sensitive to moisture.[1][2] Water will react with it, leading to decomposition of the reagent and the formation of byproducts, which can interfere with your reaction and reduce your yield. Using meticulously dried solvents is paramount to prevent this decomposition and ensure the integrity of your experiment.
Q2: What level of dryness is required for solvents used with tetramethyl orthocarbonate?
A2: For reactions involving highly sensitive reagents like tetramethyl orthocarbonate, residual water content in the low parts-per-million (ppm) range is ideal.[3][4] Achieving this level of dryness typically requires more rigorous methods than simply using a commercially available anhydrous solvent without further treatment.
Q3: Can I use a new, sealed bottle of "anhydrous" solvent directly?
A3: While commercially available anhydrous solvents have low water content, they can absorb moisture from the atmosphere once the seal is broken. For highly sensitive applications, it is best practice to re-dry the solvent immediately before use to ensure optimal reaction conditions.
Q4: What are the most common and effective methods for drying solvents?
A4: Common and effective methods for drying solvents to very low water levels include:
-
Stirring over activated molecular sieves: This is a convenient and safe method for many common solvents.[3][5]
-
Distillation from an appropriate drying agent: This is a highly effective method for achieving very low water content. Common drying agents include calcium hydride (for hydrocarbons, ethers, and amines) and sodium metal with benzophenone (B1666685) indicator (for ethers and hydrocarbons).[6][7][8]
-
Passing through a column of activated alumina: This can be a rapid method for drying some solvents like tetrahydrofuran (B95107) (THF).[4]
Q5: Are there any safety concerns associated with drying solvents?
A5: Yes, significant safety precautions must be taken. Distillation from reactive drying agents like sodium metal carries a risk of fire and explosion and should only be performed by trained personnel in a well-ventilated fume hood.[7][9] Always consult the Safety Data Sheet (SDS) for both the solvent and the drying agent before proceeding. Halogenated solvents should never be dried with alkali metals due to the risk of a violent explosion.[10][11]
Troubleshooting Guide
Problem 1: My reaction with tetramethyl orthocarbonate is not working, or the yield is very low.
-
Possible Cause: The most likely culprit is the presence of water in your solvent.
-
Solution: Re-evaluate your solvent drying procedure. Ensure your drying agent is active and that the solvent has been in contact with it for a sufficient amount of time. Consider switching to a more rigorous drying method, such as distillation. It is also prudent to verify the quality of the tetramethyl orthocarbonate itself.
Problem 2: The benzophenone indicator in my solvent still is not turning blue/purple.
-
Possible Cause: This indicates that the solvent is still wet. The benzophenone ketyl radical, which is responsible for the blue/purple color, is quenched by water.
-
Solution: Continue to reflux the solvent over the sodium and benzophenone. If the color does not change after an extended period, there may be a significant amount of water present. In this case, it may be necessary to pre-dry the solvent with a less reactive drying agent before attempting distillation from sodium.
Problem 3: My molecular sieves do not seem to be effective at drying my solvent.
-
Possible Cause: The molecular sieves may be saturated with water.
-
Solution: Molecular sieves need to be activated before use to remove any adsorbed water. This is typically done by heating them in a vacuum oven.[12] Ensure your sieves have been properly activated and are stored in a desiccator to prevent re-hydration. Also, verify that you are using the correct type and a sufficient quantity of sieves for your solvent and volume.[3]
Quantitative Data on Solvent Drying
The following table summarizes the effectiveness of various drying methods for common laboratory solvents. The residual water content is a key indicator of the suitability of a solvent for use with tetramethyl orthocarbonate.
| Solvent | Drying Method | Loading (% m/v) | Time | Residual Water Content (ppm) | Reference |
| Dichloromethane (DCM) | 3Å Molecular Sieves | 10% | 24 h | ~0.1 | [3] |
| Acetonitrile | 3Å Molecular Sieves | 10% | 24 h | ~0.5 | [3] |
| Toluene | 3Å Molecular Sieves | 10% | 24 h | ~0.9 | [3] |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves | 20% | 3 days | ~4.1 | [3] |
| Methanol | 3Å Molecular Sieves | 20% | 5 days | ~10.5 | [3] |
| Ethanol | 3Å Molecular Sieves | 20% | 5 days | ~8.2 | [3] |
| Toluene | Na/Benzophenone | N/A | Reflux | ~34 | [4] |
| Dichloromethane (DCM) | CaH₂ | N/A | Reflux | ~13 | [4] |
Experimental Protocol: Drying Tetrahydrofuran (THF) by Distillation from Sodium/Benzophenone
This protocol describes a common and highly effective method for obtaining ultra-dry THF.
Materials:
-
Pre-dried THF (e.g., by stirring over calcium hydride overnight)
-
Sodium metal, in a suitable dispersion or as wire/chunks
-
Benzophenone
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Assemble the Apparatus: Assemble the distillation apparatus, ensuring all glassware is thoroughly dried in an oven beforehand and allowed to cool under a stream of inert gas.
-
Initial Setup: Add the pre-dried THF to the distillation flask.
-
Add Drying Agents: Under a positive pressure of inert gas, carefully add small pieces of sodium metal to the THF. Following this, add a small amount of benzophenone to act as an indicator.
-
Reflux: Heat the mixture to reflux under a gentle flow of inert gas.
-
Observe Color Change: Continue refluxing the solvent. As the solvent becomes anhydrous, the solution will turn a deep blue or purple color.[13] This indicates the formation of the sodium benzophenone ketyl radical and signifies that the solvent is dry.
-
Distillation: Once the characteristic blue/purple color persists, distill the solvent, collecting the dry THF in the receiving flask under an inert atmosphere.
-
Storage: The freshly distilled, anhydrous THF should be used immediately or stored under an inert atmosphere over activated molecular sieves to maintain its dryness.
Safety Note: Exercise extreme caution when working with sodium metal. It is highly reactive with water and can cause fires. Always handle sodium under an inert atmosphere and have appropriate fire extinguishing equipment readily available. The quenching of the still must be done carefully by trained personnel.[8]
Workflow for Solvent Drying Method Selection
The following diagram illustrates the decision-making process for selecting an appropriate solvent drying method for use with tetramethyl orthocarbonate.
Caption: Decision workflow for selecting a solvent drying method.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 6. Drying solvents and Drying agents [delloyd.50megs.com]
- 7. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 11. Drying Solvents - DMT-Nexus Wiki [wiki.dmt-nexus.me]
- 12. youtube.com [youtube.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Managing Pressure in High-Temperature Reactions with Tetramethoxymethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in safely and effectively managing pressure build-up during high-temperature reactions involving tetramethoxymethane.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of pressure build-up when using this compound at high temperatures?
A1: The primary cause of pressure build-up is the thermal decomposition of this compound. While stable at room temperature, at elevated temperatures (typically above 300 °C), it can decompose to form gaseous byproducts.[1][2] The generation of these gases in a sealed reaction vessel leads to an increase in internal pressure. The exact decomposition temperature and rate can be influenced by factors such as the presence of catalysts, impurities (especially acids), and the reaction matrix.
Q2: What are the likely gaseous byproducts of this compound decomposition?
A2: Based on studies of analogous orthoesters, the thermal decomposition of this compound in the gas phase is likely to proceed via a unimolecular elimination mechanism.[1][2] This would primarily yield methanol (B129727) and ketene (B1206846) acetal (B89532) . While methanol is a vapor at reaction temperatures, further decomposition of the ketene acetal or side reactions could potentially generate other low molecular weight hydrocarbons, carbon monoxide, and carbon dioxide, all of which would contribute to pressure build-up.
Q3: What are the key safety precautions to take before starting a high-temperature reaction with this compound?
A3: Before initiating any high-temperature reaction, a thorough hazard assessment is crucial.[3] Key safety precautions include:
-
Vessel Inspection: Ensure the reaction vessel is free from cracks, scratches, or any defects that could compromise its pressure rating.[4]
-
Pressure Relief System: Always use a properly installed and rated pressure relief system, which includes a pressure relief valve and a rupture disc.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and potential side reactions.[4]
-
Proper Ventilation: Set up the experiment in a well-ventilated fume hood.[4][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a face shield, a lab coat, and thermal gloves.[3][7]
-
Leak Testing: Before heating, perform a leak test on the sealed reactor system using an inert gas.[4][8]
Q4: Can I use a standard round-bottom flask for a high-temperature reaction with this compound?
A4: It is strongly discouraged to use a standard round-bottom flask for reactions where significant pressure build-up is anticipated. Standard glassware is not designed to withstand high pressures and can fail catastrophically.[5] For reactions at elevated temperatures with the potential for gas evolution, a dedicated pressure reactor made of thick-walled glass or a suitable metal alloy (like stainless steel or Hastelloy) should be used.[5]
Troubleshooting Guide: Unexpected Pressure Increase
If you observe an unexpected or rapid increase in pressure during your high-temperature reaction with this compound, follow these steps:
Immediate Actions:
-
Remove Heat Source: Immediately remove the heating source from the reaction vessel.
-
Do Not Attempt to Vent Manually: Do not try to manually vent the system if the pressure is rising rapidly, as this could lead to a sudden and uncontrolled release of hot, flammable, and potentially toxic materials. Allow the pressure relief system to function as designed.
-
Evacuate the Area: If the pressure continues to rise uncontrollably towards the vessel's pressure limit, evacuate the immediate area and alert others.
Troubleshooting Flowchart:
Caption: Troubleshooting logic for unexpected pressure increases.
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Properties | ||
| Boiling Point | 114 °C | |
| Orthoester Thermal Decomposition (Analogues) | ||
| Trimethyl orthoacetate Decomposition Temperature | 310-369 °C | [2] |
| Trimethyl orthoacetate Decomposition Products | Methanol, Methyl Ketene Acetal | [2] |
| Triethyl orthoacetate Decomposition Temperature | ~330 °C | [1] |
| Triethyl orthoacetate Decomposition Products | Ethanol, 1,1-diethoxyethene | [1] |
| Recommended Safe Operating Parameters | ||
| Maximum Reactor Fill Volume | < 75% of total volume | [6] |
| Recommended Leak Test Pressure | 1.1 x Maximum Expected Operating Pressure | [4] |
Experimental Protocols
Protocol 1: Standard Operating Procedure for a High-Temperature, High-Pressure Reaction
This protocol outlines the general steps for safely conducting a high-temperature reaction under pressure.
Materials:
-
Appropriately rated high-pressure reaction vessel with a magnetic stir bar.
-
Heating mantle or oil bath with a temperature controller and thermocouple.
-
Pressure gauge.
-
Pressure relief manifold (including a pressure relief valve and rupture disc).
-
Inert gas source (e.g., nitrogen or argon) with a regulator.
-
Schlenk line or similar manifold for inert gas handling.
-
Reagents and solvents (ensure they are dry and of high purity).
Procedure:
-
Vessel Inspection: Before each use, visually inspect the pressure vessel, lid, and O-rings for any signs of damage, such as cracks, scratches, or corrosion.[4] Replace any compromised components.
-
Reagent Preparation: Prepare the reaction mixture. Ensure all reagents and solvents are compatible with the reaction conditions and the materials of the reactor.
-
Vessel Assembly: Place the stir bar and the reaction mixture into the reactor. Do not fill the reactor to more than 75% of its total volume to allow for sufficient headspace.[6]
-
Sealing the Reactor: Securely fasten the lid of the reactor according to the manufacturer's instructions. Ensure all fittings are tight.
-
Inert Gas Purge: Connect the reactor to a Schlenk line. Evacuate the headspace and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Leak Test: Pressurize the reactor with the inert gas to a pressure slightly above the maximum expected operating pressure (but well below the vessel's maximum pressure rating).[4] Close the gas inlet and monitor the pressure gauge for at least 30 minutes. A stable pressure reading indicates a leak-free system.
-
Heating the Reaction: Place the reactor in the heating mantle or oil bath. Insert the thermocouple to monitor the internal temperature. Begin heating slowly to the desired reaction temperature while stirring.
-
Monitoring the Reaction: Continuously monitor the temperature and pressure throughout the reaction. Record these parameters at regular intervals.[4]
-
Cooling and Depressurization: Once the reaction is complete, turn off the heat and allow the reactor to cool to room temperature. Do not attempt to open the reactor while it is still hot or pressurized. Once at room temperature, slowly and carefully vent the excess pressure through the outlet valve into a fume hood.
-
Product Recovery: Once the reactor is at atmospheric pressure, carefully open the vessel and recover the product.
-
Cleaning: Thoroughly clean the reactor, lid, and all components according to the manufacturer's instructions.
Protocol 2: Assembly of a Pressure Relief System for a Laboratory Glass Reactor
This protocol describes how to assemble a basic pressure relief manifold for a glass pressure reactor.
Components:
-
Glass pressure reactor with a head that has multiple ports.
-
Pressure relief valve with a set pressure appropriate for the glass vessel's rating.
-
Rupture disc holder and a rupture disc with a burst pressure slightly higher than the relief valve's set pressure.
-
Pressure gauge.
-
Appropriate glass adapters, tubing (e.g., PTFE or stainless steel), and fittings to connect the components.
Assembly Workflow:
Caption: Assembly of a pressure relief manifold.
Assembly Steps:
-
Select a port on the reactor head that will be dedicated to the pressure relief system.
-
Attach a glass adapter to this port.
-
Connect a T-connector to the adapter.
-
On one arm of the T-connector, attach the pressure gauge.
-
On the other arm of the T-connector, attach an adapter that is compatible with the inlet of your pressure relief valve.
-
Connect the pressure relief valve to this adapter. Ensure the valve is oriented correctly, with the inlet connected to the reactor side and the outlet pointing towards the vent.
-
Connect the rupture disc assembly to the outlet of the pressure relief valve.
-
Connect tubing from the outlet of the rupture disc assembly and direct it to the back of the fume hood for safe venting. Ensure the tubing is securely fastened and has no kinks.
Signaling Pathways and Logical Relationships
Thermal Decomposition Pathway of a Generic Orthoester:
Caption: Proposed thermal decomposition pathway for orthoesters.
References
Technical Support Center: Pilot Plant Production of Tetramethoxymethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of tetramethoxymethane to a pilot plant level.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the pilot plant production of this compound, particularly focusing on the common synthesis route from trichloroacetonitrile (B146778) and sodium methoxide (B1231860).
| Problem ID | Issue | Potential Causes | Recommended Actions |
| TMM-PP-01 | Low or Inconsistent Yield | 1. Inefficient mixing leading to localized "hot spots" or poor reagent distribution. 2. Incomplete reaction due to insufficient reaction time or temperature. 3. Degradation of product or starting material. 4. Suboptimal stoichiometry of reactants. | 1. Verify and optimize the agitation speed and impeller design for the pilot reactor to ensure homogeneity. 2. Monitor reaction progress using in-process controls (e.g., GC, HPLC) to determine the optimal reaction time. 3. Perform a temperature scouting study to identify the optimal range, ensuring efficient heat removal. 4. Carefully control the addition rate of sodium methoxide. |
| TMM-PP-02 | Formation of Impurities/By-products | 1. Side reactions due to prolonged reaction times or elevated temperatures. 2. Presence of moisture in reactants or the reaction vessel. 3. Impurities in starting materials (trichloroacetonitrile or sodium methoxide). | 1. Optimize reaction time to minimize the formation of degradation products. 2. Ensure all reactants, solvents, and equipment are rigorously dried before use. The reaction is highly sensitive to water. 3. Verify the purity of starting materials before commencing the reaction. |
| TMM-PP-03 | Difficulties in Product Isolation and Purification | 1. Formation of a fine precipitate of sodium chloride that is difficult to filter. 2. Product is an oil, making complete separation from the salt challenging. 3. Emulsion formation during aqueous work-up. 4. Impurities co-distilling with the product during vacuum distillation. | 1. Allow the reaction mixture to cool and age to promote crystal growth of NaCl before filtration. Consider using a filter aid. 2. After filtration, wash the salt cake with a dry, inert solvent to recover entrained product. 3. During work-up, use brine to help break emulsions. 4. Employ fractional distillation with a column of appropriate theoretical plates to achieve the desired purity. |
| TMM-PP-04 | Poor Heat Transfer and Temperature Control | 1. Exothermic reaction leading to a rapid temperature increase ("runaway reaction"). 2. Inadequate cooling capacity of the pilot plant reactor for the batch size. 3. Fouling of the reactor jacket, reducing heat transfer efficiency. | 1. Control the addition rate of the limiting reagent to manage the rate of heat generation. 2. Ensure the reactor's heat removal capacity is sufficient for the intended scale. Perform heat flow calculations prior to scale-up. 3. Regularly clean and maintain the reactor jacket to ensure optimal heat transfer. |
| TMM-PP-05 | Safety Concerns | 1. Handling of highly flammable and corrosive sodium methoxide. 2. Use of toxic trichloroacetonitrile. 3. Generation of flammable methanol (B129727) vapors. 4. Potential for runaway reaction. | 1. Handle sodium methoxide under an inert atmosphere (e.g., nitrogen) in a well-ventilated area. Use appropriate personal protective equipment (PPE).[1][2][3] 2. Use a closed system for handling trichloroacetonitrile to avoid inhalation or skin contact.[4] 3. Ensure the pilot plant is equipped with adequate ventilation and explosion-proof equipment.[5] 4. Implement robust temperature monitoring and an emergency cooling plan. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound for pilot plant production?
A1: The reaction of trichloroacetonitrile with sodium methoxide in an inert solvent like methanol is a frequently cited and scalable method.[6] This route generally offers good yields, though careful control of reaction conditions is crucial for success at a larger scale.
Q2: What are the critical safety precautions when handling sodium methoxide at a pilot plant scale?
A2: Sodium methoxide is highly flammable, corrosive, and reacts violently with water.[2][3] Key safety measures include:
-
Handling in a dry, inert atmosphere (e.g., nitrogen).
-
Using spark-proof tools and explosion-proof equipment.[1][5]
-
Wearing appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles/face shield.[2]
-
Ensuring a dry powder fire extinguisher (Class D) is readily available. Do not use water.[2]
Q3: How can I effectively remove the sodium chloride by-product at a pilot scale?
A3: Removal of the solid sodium chloride by-product is a key challenge in scale-up. A combination of filtration and centrifugation can be effective. Allowing the reaction mixture to cool and the precipitate to settle can aid in a more efficient primary separation. The filter cake should be washed with a dry, inert solvent to recover any trapped product before disposal.
Q4: What are the expected by-products in the trichloroacetonitrile synthesis route, and how can they be minimized?
A4: Potential by-products can arise from incomplete reaction or side reactions. The presence of moisture can lead to the formation of methyl formate (B1220265) and sodium hydroxide. Running the reaction under strictly anhydrous conditions and ensuring the complete reaction of starting materials will minimize by-product formation.
Q5: What type of reactor is suitable for pilot plant production of this compound?
A5: A glass-lined or stainless steel jacketed reactor with good agitation and temperature control is recommended. The reactor should be equipped with a reflux condenser and an inert gas inlet. The jacket should allow for both heating and cooling to manage the reaction temperature effectively.
Experimental Protocol: Synthesis of this compound from Trichloroacetonitrile
This protocol is a general guideline for the synthesis of this compound at a pilot plant scale. All operations should be conducted by trained personnel in a facility designed for handling hazardous materials.
Materials and Equipment:
-
Jacketed reactor (glass-lined or stainless steel) with overhead stirrer, thermocouple, reflux condenser, and inert gas inlet.
-
Addition funnel or pump for controlled reagent addition.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum distillation apparatus.
-
Trichloroacetonitrile (CCl₃CN).
-
Sodium methoxide (NaOMe).
-
Anhydrous methanol (MeOH).
-
Inert gas (Nitrogen or Argon).
Procedure:
-
Reactor Preparation:
-
Ensure the reactor and all associated equipment are clean and dry.
-
Purge the entire system with an inert gas (e.g., nitrogen) to remove air and moisture.
-
-
Charging Reactants:
-
Under a continuous inert gas blanket, charge the reactor with anhydrous methanol.
-
Slowly add sodium methoxide to the methanol with stirring. The dissolution is exothermic; control the temperature with jacket cooling if necessary.
-
-
Reaction:
-
Once the sodium methoxide is fully dissolved and the solution is at the desired starting temperature (e.g., 20-25 °C), begin the controlled addition of trichloroacetonitrile.
-
The reaction is exothermic. Maintain the reaction temperature within the desired range (e.g., 50-60 °C) by adjusting the addition rate and using jacket cooling.
-
After the addition is complete, continue to stir the mixture at the reaction temperature for a specified period to ensure complete reaction. Monitor the reaction progress by in-process controls (e.g., GC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to ambient temperature.
-
Filter the solid by-product (sodium chloride) from the reaction mixture.
-
Wash the filter cake with anhydrous methanol to recover any entrained product.
-
Combine the filtrate and the washings.
-
-
Purification:
-
Remove the methanol from the filtrate by distillation at atmospheric pressure.
-
Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.
-
Visualizations
Caption: Troubleshooting workflow for low yield or purity issues.
Caption: Process flow diagram for this compound synthesis.
References
Technical Support Center: Minimizing Byproduct Formation in Tin Sulfide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of tin sulfide (B99878) (SnS). The information is presented in a question-and-answer format to directly address common issues encountered in experimental settings.
Troubleshooting Guides
This section offers solutions to common problems encountered during tin sulfide synthesis, categorized by the type of byproduct formed.
Problem 1: Formation of Tin Oxide (SnO₂) Impurities
Question: My final product contains tin oxide (SnO₂) in addition to the desired tin sulfide phase. How can I prevent its formation?
Answer: The formation of tin oxide (SnO₂) is a common issue, often arising from the presence of oxygen or water in the reaction environment, or the use of oxygen-containing precursors. Here are several strategies to minimize or eliminate SnO₂ contamination:
-
Inert Atmosphere: Conduct the synthesis under a strictly inert atmosphere, such as nitrogen or argon, to exclude atmospheric oxygen. This is crucial for all synthesis methods, including solvothermal, hydrothermal, and chemical vapor deposition (CVD).
-
Degassing Solvents: If using a solvent-based method (solvothermal or hydrothermal), ensure that the solvent is thoroughly degassed before use to remove dissolved oxygen.
-
Precursor Selection: Avoid using precursors that contain oxygen atoms if possible. While tin chlorides (SnCl₂ and SnCl₄) are common, be aware that they can be hygroscopic and may introduce water into the reaction. Using single-source precursors that already contain both tin and sulfur can sometimes mitigate oxide formation.
-
Post-Synthesis Annealing: In some cases, a post-synthesis annealing step in a sulfur-rich atmosphere (e.g., under H₂S gas flow) can help convert any surface oxide back to sulfide. However, this requires careful temperature control to avoid decomposition of the desired tin sulfide phase.
Troubleshooting Workflow for SnO₂ Formation
Problem 2: Formation of Undesired Tin Sulfide Phases (SnS₂, Sn₂S₃)
Question: I am trying to synthesize pure orthorhombic SnS, but my product is contaminated with other tin sulfide phases like SnS₂ or Sn₂S₃. How can I control the stoichiometry?
Answer: The tin-sulfur system can form several stable phases (SnS, SnS₂, Sn₂S₃), and achieving phase purity requires precise control over reaction parameters. The formation of a specific phase is primarily influenced by temperature, the stoichiometric ratio of tin and sulfur precursors, and the choice of sulfur source.
-
Temperature Control: Temperature is a critical factor in determining the final tin sulfide phase. Higher temperatures generally favor the formation of SnS, while lower temperatures can lead to the formation of SnS₂ or Sn₂S₃.[1][2] For instance, in chemical vapor deposition (CVD), phase-pure SnS is typically obtained at temperatures above 500°C.[2]
-
Precursor Stoichiometry: The molar ratio of tin to sulfur precursors in the reaction mixture directly influences the stoichiometry of the final product. An excess of sulfur can promote the formation of sulfur-rich phases like SnS₂.[3] Conversely, a tin-rich environment is more likely to yield SnS.[3] Careful control of the initial precursor concentrations is therefore essential.
-
Choice of Sulfur Source: The reactivity of the sulfur source can affect the reaction kinetics and, consequently, the final phase. Common sulfur sources include elemental sulfur, sodium sulfide (Na₂S), thioacetamide (B46855) (TAA), and thiourea. The decomposition temperature and reactivity of these sources vary, which can be leveraged to control the availability of sulfur during the reaction.
Quantitative Data on Phase Control
The following table summarizes the effect of key parameters on the formation of different tin sulfide phases based on literature data.
| Parameter | Condition | Predominant Phase | Byproducts | Synthesis Method | Reference |
| Temperature | 300 - 400 °C | SnS₂ | - | Annealing | [4] |
| 400 - 530 °C | SnS | SnO₂ | AACVD | [2] | |
| 545 °C | Orthorhombic SnS | - | APCVD | [2] | |
| [Sn]/[S] Ratio | 0.04 M SnCl₂ | π-SnS | Sn₂S₃ | Chemical Precipitation | [3] |
| 0.12 M SnCl₂ | Pure π-SnS | - | Chemical Precipitation | [3] | |
| Sulfur Source | Thioacetamide | SnS₂ | Cu₃SbS₄ (in CuSbS₂ synthesis) | Colloidal Synthesis | [5] |
Logical Workflow for Phase Control
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in tin sulfide synthesis?
A1: The most frequently encountered byproducts are tin (IV) oxide (SnO₂), and other tin sulfide phases such as tin disulfide (SnS₂) and tin sesquisulfide (Sn₂S₃).[1][2][3] The formation of these byproducts is highly dependent on the synthesis method and reaction conditions.
Q2: How does the choice of solvent affect byproduct formation in solvothermal/hydrothermal synthesis?
A2: The solvent can play a crucial role in controlling the morphology and phase purity of the final product.[6] Some solvents can act as capping agents, influencing crystal growth.[6] Moreover, the polarity and coordinating ability of the solvent can affect the solubility and reactivity of the precursors. It is also important to use anhydrous and degassed solvents to prevent the formation of tin oxides.[6]
Q3: Can post-synthesis annealing help in removing byproducts?
A3: Yes, post-synthesis annealing can be an effective method to improve phase purity. For instance, annealing a sulfur-rich film in a vacuum or inert atmosphere can lead to the evaporation of excess sulfur, converting SnS₂ to SnS.[4] Conversely, annealing in a sulfur-containing atmosphere can convert tin oxides to tin sulfides. However, the annealing temperature and atmosphere must be carefully controlled to avoid decomposition or the formation of other undesired phases.[4]
Q4: Are there any synthesis methods that are known to produce phase-pure tin sulfide with minimal byproducts?
A4: While no method is entirely foolproof, certain techniques offer better control over stoichiometry and purity. The use of single-source precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) has shown promise in producing phase-pure SnS thin films.[1] High-energy milling of tin and sulfur powders is another method reported to produce SnS without unwanted byproducts.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at synthesizing phase-pure tin sulfide.
Protocol 1: Hydrothermal Synthesis of Orthorhombic SnS Nanoparticles
This protocol is adapted from a conventional hydrothermal procedure for producing pristine tin sulfide nanoparticles.[7]
Materials:
-
Tin (II) chloride dihydrate (SnCl₂·2H₂O)
-
Thioacetamide (C₂H₅NS)
-
Polyvinylpyrrolidone (PVP) (as a capping agent)
-
Deionized water
Procedure:
-
Prepare separate aqueous solutions of Tin (II) chloride dihydrate and thioacetamide.
-
Add Polyvinylpyrrolidone (PVP) to the tin chloride solution to act as a regulating compound for morphology control.
-
Mix the solutions in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to the desired reaction temperature (e.g., 180-250 °C) for a specific duration (e.g., 12-24 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C).
Protocol 2: Metal-Organic Chemical Vapor Deposition (MOCVD) of SnS Thin Films
This protocol is based on a one-step MOCVD process for producing large-grain SnS thin films.[1]
Precursors:
-
Tin precursor: Tetraethyltin (TET)
-
Sulfur precursor: Ditertiarybutyl-sulfide (DtBS)
-
Carrier gas: Hydrogen
Deposition Parameters:
-
Substrate: Indium Tin Oxide (ITO) coated glass
-
Growth Temperature: 430–470 °C
-
TET partial pressure: (2.2 to 8.6) × 10⁻⁴ atm
-
DtBS partial pressure: (2.2–4.4) × 10⁻³ atm
-
S/Sn input ratio: 2.5–20.0
Procedure:
-
Place the ITO-coated glass substrate on the graphite (B72142) susceptor inside the MOCVD reactor.
-
Heat the substrate to the desired growth temperature (430–470 °C).
-
Introduce the TET and DtBS precursors into the reactor using hydrogen as a carrier gas. The precursor partial pressures should be controlled to achieve the desired S/Sn ratio.
-
Maintain the deposition conditions for a set duration to achieve the desired film thickness.
-
After deposition, cool down the reactor under a nitrogen atmosphere.
Protocol 3: Wet Chemical Synthesis of SnS Nanoparticles
This protocol describes a simple wet chemical method for the synthesis of SnS nanoparticles at room temperature.
Materials:
-
Tin (II) chloride (SnCl₂)
-
Sodium sulfide (Na₂S)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare an aqueous solution of Tin (II) chloride.
-
Prepare a separate aqueous solution of sodium sulfide.
-
Add the sodium sulfide solution dropwise to the tin (II) chloride solution under vigorous stirring. A dark brown precipitate of SnS will form immediately.
-
Continue stirring the mixture for a few hours at room temperature to ensure complete reaction.
-
Collect the precipitate by centrifugation.
-
Wash the product multiple times with deionized water and ethanol to remove ionic impurities.
-
Dry the purified SnS nanoparticles in a vacuum oven at a low temperature.
References
- 1. One-step growth of thin film SnS with large grains using MOCVD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Unravelling the intricacies of solvents and sulfur sources in colloidal synthesis of metal sulfide semiconductor nanocrystals - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01414F [pubs.rsc.org]
- 6. Solvothermal Synthesis of Nanoparticles [sigmaaldrich.com]
- 7. Synthesis and Characterization of SnS Nanoparticles by Hydrothermal Method | springerprofessional.de [springerprofessional.de]
Technical Support Center: Tetramethyl Orthocarbonate Reaction Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for reactions involving tetramethyl orthocarbonate (TMOC).
Frequently Asked Questions (FAQs)
Q1: What is tetramethyl orthocarbonate (TMOC) and what are its primary applications in organic synthesis?
A1: Tetramethyl orthocarbonate (TMOC), with the chemical formula C(OCH₃)₄, is the tetramethyl ester of the hypothetical orthocarbonic acid. In organic synthesis, it is primarily used as a reagent for the protection of diols and phenols, as a source of methoxycarbonyl groups, and in some instances, as a mild methylating agent under specific conditions.
Q2: What are the main safety concerns when working with tetramethyl orthocarbonate?
A2: Tetramethyl orthocarbonate is a flammable liquid and is sensitive to moisture. Reactions should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and using dry solvents and glassware. Personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, should be worn at all times.
Q3: How is a typical reaction involving tetramethyl orthocarbonate quenched?
A3: Due to its moisture sensitivity, quenching a reaction with TMOC often involves the careful addition of a proton source. This is typically done by slowly adding water, an aqueous solution of a mild acid (like ammonium (B1175870) chloride), or a saturated solution of sodium bicarbonate to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control any potential exotherm. The specific quenching agent will depend on the nature of the reaction and the stability of the desired product.
Troubleshooting Guides
This section addresses common issues encountered during reactions with tetramethyl orthocarbonate.
Issue 1: Incomplete or Slow Reaction
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Low yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Catalyst | For acid-catalyzed reactions (e.g., diol protection), ensure a sufficient amount of catalyst (e.g., p-toluenesulfonic acid, CSA) is used. The catalyst may have degraded; use a fresh batch. |
| Presence of Moisture | TMOC and the reaction intermediates can be hydrolyzed by water. Ensure all solvents and reagents are anhydrous and the reaction is performed under a dry, inert atmosphere. |
| Low Reaction Temperature | Some reactions with TMOC may require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for side product formation. |
| Steric Hindrance | Highly sterically hindered substrates may react slowly. Consider using a less hindered protecting group or a more forcing reaction condition (higher temperature, stronger catalyst). |
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in GC-MS that do not correspond to the starting material or the desired product.
-
Difficulty in purifying the final product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of TMOC | Premature quenching or exposure to moisture can lead to the formation of dimethyl carbonate and methanol (B129727). Ensure anhydrous conditions are maintained throughout the reaction. |
| Transesterification | In the presence of other alcohols, TMOC can undergo transesterification. If this is not the desired reaction, ensure that the primary alcohol or diol is the only nucleophile present. |
| Over-alkylation | In methylation reactions, over-alkylation of the substrate can occur. Use a stoichiometric amount of TMOC and monitor the reaction progress closely. |
Issue 3: Difficult Work-up and Purification
Symptoms:
-
Formation of emulsions during aqueous work-up.
-
Co-elution of the product with byproducts during column chromatography.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Emulsion Formation | Break emulsions by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite. |
| Byproduct Contamination | If byproducts are difficult to separate, consider a different work-up procedure. For example, a non-aqueous work-up followed by distillation or recrystallization might be more effective. |
| Product Instability | If the product is sensitive to the work-up conditions (e.g., acidic or basic washes), use neutral washes and minimize the time the product is in contact with the aqueous phase. |
Experimental Protocols
Protection of a Diol (e.g., Catechol) with Tetramethyl Orthocarbonate
This protocol describes a general procedure for the protection of a vicinal diol using TMOC.
Materials:
-
Catechol (1.0 eq)
-
Tetramethyl orthocarbonate (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, and heating mantle.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add catechol, anhydrous toluene, and a catalytic amount of p-TSA.
-
Add tetramethyl orthocarbonate to the mixture.
-
Heat the reaction mixture to reflux and monitor the collection of methanol in the Dean-Stark trap.
-
Continue heating until no more methanol is collected, and TLC analysis indicates the complete consumption of the starting diol.
-
Allow the reaction mixture to cool to room temperature.
-
Quenching: Slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture with stirring to neutralize the p-TSA.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected catechol.
-
Purify the product by flash column chromatography or recrystallization as needed.
Visualizations
Caption: General workflow for the protection of a diol using tetramethyl orthocarbonate.
Caption: A logical workflow for troubleshooting common issues in TMOC reactions.
Validation & Comparative
Interpreting the 1H NMR Spectrum of Tetramethoxymethane: A Comparative Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for elucidating molecular structures. This guide provides a detailed comparison of the ¹H NMR spectrum of tetramethoxymethane with its less substituted analogues, trimethoxymethane (B44869) and dimethoxymethane. The presented data, experimental protocols, and structural interpretations will aid in the unambiguous identification and characterization of these methoxy (B1213986) compounds.
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectra of this compound and its analogues were acquired in deuterated chloroform (B151607) (CDCl₃) at 300 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Compound | Structure | Signal | Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| This compound | C(OCH₃)₄ | a | 3.293 | Singlet | 12H |
| Trimethoxymethane | HC(OCH₃)₃ | a | 4.964 | Singlet | 1H |
| b | 3.327 | Singlet | 9H | ||
| Dimethoxymethane | H₂C(OCH₃)₂ | a | 4.572 | Singlet | 2H |
| b | 3.359 | Singlet | 6H |
Analysis:
The ¹H NMR spectrum of This compound is the simplest of the three, displaying a single sharp singlet at 3.293 ppm.[1] This is due to the molecular symmetry, where all twelve protons of the four methoxy groups are chemically equivalent. The absence of any adjacent protons results in a singlet multiplicity.
In contrast, trimethoxymethane exhibits two distinct singlets.[1] The downfield singlet at 4.964 ppm corresponds to the single proton of the methine group, while the upfield singlet at 3.327 ppm is attributed to the nine equivalent protons of the three methoxy groups.
The spectrum of dimethoxymethane also shows two singlets. The signal at 4.572 ppm arises from the two protons of the methylene (B1212753) group, and the signal at 3.359 ppm corresponds to the six equivalent protons of the two methoxy groups.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of a liquid sample such as this compound.
1. Sample Preparation:
-
Analyte: Accurately weigh approximately 5-25 mg of the liquid or solid sample into a clean, dry vial.
-
Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it should dissolve the sample and not have signals that overlap with the analyte's signals.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter that could affect the spectral resolution, a small plug of glass wool can be placed in the pipette to act as a filter.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability during the experiment.
-
Shimming: The homogeneity of the magnetic field is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.
-
Tuning and Matching: The NMR probe is tuned to the resonance frequency of the ¹H nucleus to maximize the signal-to-noise ratio.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used for routine ¹H NMR.
-
Number of Scans (NS): For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.
-
Relaxation Delay (D1): A delay of 1-5 seconds between scans allows for the relaxation of the nuclei, ensuring accurate integration.
-
Spectral Width (SW): A typical spectral width for ¹H NMR is -2 to 12 ppm.
-
-
Acquisition: Initiate the data acquisition.
3. Data Processing:
-
Fourier Transform (FT): The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The phase of the spectrum is corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the signal of the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.
Structural Interpretation of this compound's ¹H NMR
The simplicity of the ¹H NMR spectrum of this compound directly reflects its high degree of symmetry.
Caption: Logical workflow from molecular structure to the observed ¹H NMR signal for this compound.
References
A Comparative Guide to the Reactivity of Tetramethoxymethane and Trimethyl Orthoformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of tetramethoxymethane and trimethyl orthoformate, two important reagents in organic synthesis. Understanding the distinct reactivity profiles of these compounds is crucial for their effective application in the synthesis of pharmaceuticals and other complex organic molecules. This document summarizes their chemical properties, compares their reactivity with supporting reasoning, and provides detailed experimental protocols for their analysis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and trimethyl orthoformate is presented in Table 1. These properties are fundamental to understanding their behavior in chemical reactions.
| Property | This compound (Tetramethyl Orthocarbonate) | Trimethyl Orthoformate |
| CAS Number | 1850-14-2 | 149-73-5 |
| Molecular Formula | C₅H₁₂O₄ | C₄H₁₀O₃ |
| Molecular Weight | 136.15 g/mol | 106.12 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 114 °C | 101-102 °C |
| Density | 1.023 g/mL at 25 °C | 0.97 g/mL at 25 °C |
| General Use | Alkylating agent, transesterification reagent | Forms methyl ethers, protecting group for aldehydes |
Reactivity Comparison
The reactivity of these two compounds is primarily dictated by the nature of the central carbon atom. In trimethyl orthoformate, the central carbon is attached to one hydrogen and three methoxy (B1213986) groups, whereas in this compound, it is bonded to four methoxy groups. This structural difference significantly influences their susceptibility to hydrolysis and nucleophilic attack.
Both this compound and trimethyl orthoformate are susceptible to acid-catalyzed hydrolysis. However, trimethyl orthoformate is generally more reactive towards hydrolysis. The additional electron-donating methoxy group in this compound provides greater electronic stabilization to the central carbon, making it less electrophilic and therefore less prone to attack by water.
The general mechanism for acid-catalyzed hydrolysis is depicted below. The initial step involves protonation of an oxygen atom, followed by the loss of methanol (B129727) to form a resonance-stabilized carbocation intermediate. Subsequent attack by water and loss of a proton yields the hydrolysis products. For trimethyl orthoformate, this ultimately leads to the formation of methyl formate (B1220265) and methanol[1].
Similar to hydrolysis, the reactivity towards nucleophiles is higher for trimethyl orthoformate. The central carbon in trimethyl orthoformate is more electrophilic due to the presence of only three electron-donating methoxy groups compared to the four in this compound. This makes it more susceptible to attack by a wide range of nucleophiles, including amines, enolates, and Grignard reagents.
This compound, while less reactive, can still participate in reactions with strong nucleophiles or under forcing conditions. It is noted to act as a transesterification reagent, though with lower reactivity than trimethyl orthoformate[2].
Table 2: Qualitative Reactivity Comparison
| Reaction Type | This compound | Trimethyl Orthoformate |
| Hydrolysis | Less reactive due to greater electronic stabilization. | More reactive due to a more electrophilic central carbon. |
| Nucleophilic Attack | Less reactive, requires stronger nucleophiles or harsher conditions. | More reactive with a broader range of nucleophiles. |
Experimental Protocols
To quantitatively compare the reactivity of this compound and trimethyl orthoformate, the following experimental protocols can be employed.
This method allows for the in-situ monitoring of the hydrolysis reaction.
Materials:
-
This compound
-
Trimethyl orthoformate
-
Deuterated chloroform (B151607) (CDCl₃)
-
Deuterated water (D₂O)
-
Acid catalyst (e.g., trifluoroacetic acid)
-
NMR tubes
-
500 MHz NMR spectrometer
Procedure:
-
Prepare a stock solution of the acid catalyst in CDCl₃.
-
In an NMR tube, dissolve a known concentration of the orthoester (this compound or trimethyl orthoformate) in CDCl₃.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a specific amount of D₂O and the acid catalyst stock solution to the NMR tube, and start the timer immediately.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the reactant peak and the appearance of the product peaks. For trimethyl orthoformate, monitor the methoxy protons of the reactant and the methyl protons of the resulting methyl formate. For this compound, monitor the methoxy protons of the reactant and the methyl protons of dimethyl carbonate.
-
Integrate the relevant peaks in each spectrum to determine the concentration of the reactant at each time point.
-
Plot the natural logarithm of the reactant concentration versus time. The slope of this plot will give the pseudo-first-order rate constant.
This protocol is suitable for comparing the reaction rates with a nucleophile, such as an amine.
Materials:
-
This compound
-
Trimethyl orthoformate
-
Nucleophile (e.g., aniline)
-
Anhydrous solvent (e.g., toluene)
-
Internal standard (e.g., dodecane)
-
GC-MS instrument with a suitable column (e.g., HP-5MS)
Procedure:
-
In a reaction vial, dissolve the orthoester and the nucleophile in the anhydrous solvent.
-
Add the internal standard.
-
Take an initial sample (t=0) and quench the reaction by adding a suitable quenching agent (e.g., a weak base).
-
Initiate the reaction by adding a catalyst if required (e.g., a Lewis acid) or by heating to a specific temperature.
-
Withdraw aliquots from the reaction mixture at regular intervals and quench them.
-
Analyze the quenched samples by GC-MS.
-
Quantify the amount of reactant remaining and product formed by comparing their peak areas to that of the internal standard.
-
Plot the concentration of the reactant versus time to determine the reaction rate.
Experimental Workflow
The logical flow for a comparative study of the reactivity of these two compounds is outlined below.
References
- 1. Kinetic Study and Reaction Mechanism of the Gas-Phase Thermolysis Reaction of Methyl Derivatives of 1,2,4,5-Tetroxane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
Tetramethoxymethane vs. Tetraethoxymethane: A Comparative Guide for Synthetic Applications
In the realm of organic synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes with high efficiency and selectivity. Among the class of orthoesters, tetramethoxymethane and tetraethoxymethane serve as valuable reagents, primarily as precursors to orthoesters and protecting groups, and as dehydrating agents. This guide provides a comparative analysis of these two reagents, drawing upon available data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Physicochemical Properties: A Foundation for Reactivity
The physical properties of this compound and tetraethoxymethane, summarized in the table below, offer initial insights into their handling and potential applications. This compound, with its lower molecular weight, exhibits a lower boiling point and higher density compared to its ethylated counterpart. These differences can influence solvent choice and reaction conditions.
| Property | This compound | Tetraethoxymethane |
| Molecular Formula | C₅H₁₂O₄ | C₉H₂₀O₄ |
| Molar Mass | 136.15 g/mol | 192.25 g/mol |
| Boiling Point | 114 °C[1] | 159.5 °C[2] |
| Melting Point | -5.5 °C | Not available |
| Density | 1.023 g/cm³ (at 25 °C) | 0.919 g/cm³ |
Synthesis of this compound and Tetraethoxymethane
Direct synthesis from tetrahalomethanes is not a viable route for either compound.[2] Historically, both have been prepared from the highly toxic chloropicrin, though this method results in modest yields. More efficient and safer synthetic routes have since been developed. For this compound, syntheses involving trichloromethanesulfenyl chloride or trichloroacetonitrile (B146778) can achieve yields of 70-80%, while a tin-sulfide route boasts a 95% yield. Similarly, tetraethoxymethane can be synthesized from trichloroacetonitrile with yields up to 85%.[2] Other methods involve the reaction of the corresponding sodium alkoxide with carbon disulfide in the presence of a tin(IV) salt.[2]
Applications in Synthesis: A Comparative Overview
Orthoester Formation and Acetalization
One of the primary applications of both this compound and tetraethoxymethane is in the formation of orthoesters and the protection of diols as cyclic acetals. The general reaction involves the acid-catalyzed reaction of the tetraalkoxymethane with a diol.
A generalized workflow for this process is depicted below:
References
A Comparative Guide to Analytical Methods for Determining the Purity of Tetramethyl Orthocarbonate
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and starting materials like tetramethyl orthocarbonate is critical for the integrity and reproducibility of experimental outcomes. This guide provides an objective comparison of common analytical methods for determining the purity of tetramethyl orthocarbonate, supported by typical performance data and detailed experimental protocols.
Comparison of Analytical Methods
The primary analytical techniques for assessing the purity of a volatile, non-polar organic compound like tetramethyl orthocarbonate are Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Fourier Transform Infrared (FTIR) spectroscopy is also a valuable tool for qualitative identification and screening for certain impurities.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection via ionization in a hydrogen flame. | The signal intensity is directly proportional to the number of nuclei giving rise to a specific resonance, allowing for direct quantification against a certified internal standard.[1] | Absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds within the molecule. |
| Primary Use | Quantitative analysis of purity and impurity profiling. | Absolute and relative quantification of purity and structural confirmation.[2][3] | Qualitative identification, functional group analysis, and screening for impurities with distinct IR absorptions. |
| **Typical Linearity (R²) ** | > 0.999[4][5] | Not applicable (direct ratio method) | Generally lower than chromatographic methods for quantitative purposes. |
| Typical Limit of Detection (LOD) | 0.2 - 1 µg/mL | Dependent on the number of scans and magnetic field strength; typically sufficient for detecting impurities at the 0.1% level.[6] | Not typically used for trace analysis; higher than GC and NMR. |
| Typical Limit of Quantitation (LOQ) | 0.6 - 5 µg/mL[4] | Sufficient for quantifying impurities at the 0.1% level and above.[6] | Not ideal for precise quantification of low-level impurities. |
| Typical Accuracy (% Recovery) | 98 - 102% | High accuracy, with relative expanded standard uncertainties typically in the range of 0.15–0.3%.[1] | Lower accuracy for quantitative measurements compared to GC and NMR. |
| Typical Precision (% RSD) | < 2%[5] | High precision, with relative standard deviations typically below 1% under optimal conditions.[3] | Higher variability for quantitative measurements. |
| Sample Preparation | Simple dilution in a suitable solvent. | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[7] | Minimal; can be analyzed neat. |
| Analysis Time per Sample | 10 - 30 minutes | 10 - 20 minutes | < 5 minutes |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a general procedure for the quantitative analysis of tetramethyl orthocarbonate purity using GC-FID.
a. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
b. Sample Preparation:
-
Stock Solution: Accurately weigh approximately 100 mg of tetramethyl orthocarbonate into a 10 mL volumetric flask and dilute to volume with a suitable solvent (e.g., acetone (B3395972) or ethyl acetate).
-
Working Standards: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the expected concentration range of impurities and the main component.
c. Data Analysis:
-
Inject the prepared standards and the sample solution into the GC system.
-
Identify the peak corresponding to tetramethyl orthocarbonate based on its retention time.
-
Calculate the area of all peaks in the chromatogram.
-
Determine the purity of tetramethyl orthocarbonate using the area percent method, where the purity is the ratio of the peak area of tetramethyl orthocarbonate to the total area of all peaks, expressed as a percentage. For higher accuracy, an internal or external standard calibration can be performed.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol describes the determination of tetramethyl orthocarbonate purity using ¹H qNMR with an internal standard.
a. Instrumentation and Materials:
-
NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe.
-
Internal Standard: A high-purity, certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, 1,4-dinitrobenzene).
-
Deuterated Solvent: Chloroform-d (CDCl₃) or acetone-d₆.
-
High-Precision Analytical Balance: Readable to at least 0.01 mg.
b. Sample Preparation:
-
Accurately weigh about 20 mg of tetramethyl orthocarbonate into a clean, dry vial.
-
Accurately weigh about 10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a clean, dry NMR tube.
c. Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1 ≥ 5 times the longest T₁ of the signals of interest) and a 90° pulse angle.
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of tetramethyl orthocarbonate (e.g., the singlet from the four methoxy (B1213986) groups) and a signal from the internal standard.
d. Purity Calculation:
The purity of tetramethyl orthocarbonate (P_analyte) can be calculated using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
P = Purity of the standard
-
analyte = tetramethyl orthocarbonate
-
std = internal standard
Fourier Transform Infrared (FTIR) Spectroscopy
This protocol is for the qualitative identification of tetramethyl orthocarbonate and screening for common impurities.
a. Instrumentation:
-
FTIR Spectrometer: Equipped with a suitable sampling accessory, such as an Attenuated Total Reflectance (ATR) crystal.
b. Sample Preparation:
-
For liquid samples like tetramethyl orthocarbonate, no sample preparation is required when using an ATR accessory. A single drop of the sample is placed on the ATR crystal.
c. Data Acquisition and Analysis:
-
Acquire the background spectrum.
-
Place the sample on the ATR crystal and acquire the sample spectrum.
-
The resulting spectrum can be compared to a reference spectrum of pure tetramethyl orthocarbonate for identity confirmation.
-
Potential impurities, such as alcohols (broad O-H stretch around 3300 cm⁻¹) or carbonyl compounds (strong C=O stretch around 1700-1750 cm⁻¹), can be identified by the presence of characteristic absorption bands not present in the reference spectrum.
Potential Impurities in Tetramethyl Orthocarbonate
The purity of tetramethyl orthocarbonate can be affected by starting materials, side reactions, or degradation. Potential impurities may include:
-
Methanol: A common starting material.
-
Trimethyl orthoformate: A potential byproduct.
-
Dimethyl carbonate: A possible degradation product.
-
Water: Due to the moisture sensitivity of orthoesters.[8]
Experimental Workflow
Caption: Workflow for purity determination of tetramethyl orthocarbonate.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to the GC-MS Analysis of Tetramethoxymethane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the reaction products of tetramethoxymethane synthesized via different chemical routes. The purity and byproduct profiles of the final product are critical for its application in sensitive areas such as drug development and materials science. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for separating and identifying the components of the reaction mixture. This document provides an overview of common synthetic methods for this compound, discusses potential impurities, and outlines a general experimental protocol for their analysis by GC-MS.
Comparison of Synthetic Routes for this compound
This compound, also known as tetramethyl orthocarbonate, can be synthesized through several pathways. The choice of synthesis route significantly impacts the yield, purity, and the profile of byproducts. Below is a comparison of the most common methods.
| Synthetic Route | Starting Materials | Reported Yield | Potential Byproducts & Impurities | Key Considerations |
| From Chloropicrin (B1668804) [1][2][3] | Chloropicrin, Sodium Methoxide | ~50%[1] | Unreacted chloropicrin, methyl nitrite, methyl nitrate, dimethyl ether, methyl formate, chloroform. | Chloropicrin is highly toxic and requires specialized handling. The reaction can produce a complex mixture of byproducts. |
| From Trichloroacetonitrile [2][3] | Trichloroacetonitrile, Sodium Methoxide | 70-80%[1] | Unreacted trichloroacetonitrile, methyl cyanoformate, dimethyl carbonate, trimethyl orthoformate. | Trichloroacetonitrile is a lachrymator and toxic. This method generally offers higher yields and a cleaner reaction profile compared to the chloropicrin route. |
| Tin-Sulfide Route [1] | Carbon disulfide, Sodium Methoxide, Dimethyl dibutylstannate | ~95%[1] | Unreacted starting materials, methyl thiocarbonates, dibutyltin (B87310) sulfide. | Offers the highest reported yield and is considered a cleaner reaction. However, it involves organotin reagents which can be toxic and require careful removal. |
| Alternative Orthoester Syntheses (General) | Nitriles and alcohols (Pinner reaction), 1,1,1-trichloroalkanes and sodium alkoxide, Electrochemical methods. | Varies | Varies depending on the specific method. For example, the Pinner reaction can produce imido ester hydrochlorides as intermediates. | These are general methods for orthoester synthesis and may be adapted for this compound, but specific yields and byproduct profiles are not well-documented for this particular compound. |
GC-MS Analysis of Reaction Products
GC-MS is an ideal technique for the analysis of volatile compounds present in the reaction mixture of this compound synthesis. It allows for the separation of the desired product from starting materials, solvents, and byproducts, while mass spectrometry provides structural information for their identification.
Experimental Protocol for GC-MS Analysis
The following is a general protocol that can be adapted for the analysis of this compound reaction products.
-
Sample Preparation:
-
Quench the reaction mixture and extract the organic components using a suitable solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic extract with water and brine to remove inorganic salts and other water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and carefully concentrate the solvent.
-
Dilute an aliquot of the crude product in a suitable volatile solvent (e.g., hexane, ethyl acetate) to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it with a reference library (e.g., NIST, Wiley) for compound identification.
-
The mass spectrum of this compound is expected to show a molecular ion peak (m/z 136) and characteristic fragment ions corresponding to the loss of methoxy (B1213986) groups (e.g., m/z 105, 75).
-
Quantify the relative abundance of each component by integrating the peak areas in the TIC.
-
Visualizing Reaction Pathways and Analytical Workflow
Synthesis of this compound from Chloropicrin
Caption: Reaction scheme for this compound synthesis from chloropicrin.
Synthesis of this compound from Trichloroacetonitrile
Caption: Reaction scheme for this compound synthesis from trichloroacetonitrile.
GC-MS Analysis Workflowdot
References
A Comparative Guide to Methylating Agents: Alternatives to Tetramethoxymethane
For researchers, scientists, and professionals in drug development, the selection of an appropriate methylating agent is a critical decision that impacts reaction efficiency, safety, and environmental footprint. While tetramethoxymethane serves as a reagent in specific contexts, a range of alternatives offers distinct advantages in terms of reactivity, selectivity, and safety profile. This guide provides an objective comparison of key alternatives to this compound for methylation reactions, supported by experimental data and detailed protocols to inform your synthetic strategies.
Executive Summary
This guide evaluates the performance of several prominent methylating agents—Dimethyl Carbonate (DMC), Methyl Triflate (MeOTf), and Trimethyl Orthoformate (TMOF)—as alternatives to this compound. Each reagent presents a unique set of characteristics, making them suitable for different applications. DMC is lauded as a green and safe option, ideal for selective mono-methylations, though often requiring elevated temperatures. MeOTf is a powerful and highly reactive agent capable of methylating a wide array of nucleophiles but necessitates stringent safety precautions due to its toxicity. TMOF offers high selectivity for mono-C-methylation of activated methylene (B1212753) compounds like arylacetonitriles.
Performance Comparison
The following table summarizes the performance of this compound and its alternatives in representative methylation reactions. The data highlights the trade-offs between reactivity, reaction conditions, and safety.
| Methylating Agent | Substrate | Product | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Safety & Remarks |
| This compound | 2-Aminobenzoxazole synthesis | Varies | - | - | 180-200 | - | Modest to Excellent | Used as an alkylating agent at elevated temperatures.[1] |
| Dimethyl Carbonate (DMC) | Phenylacetonitrile (B145931) | 2-Phenylpropionitrile | K₂CO₃ | DMC (reagent & solvent) | 180-210 | - | >99% (selectivity for mono-methylation) | Green, non-toxic reagent; high selectivity for mono-C-methylation.[2][3] |
| Dimethyl Carbonate (DMC) | Carboxylic Acids | Methyl Esters | K₂CO₃ | DMSO | 90 | - | High | Safer, greener alternative to hazardous reagents like diazomethane (B1218177) and dimethyl sulfate.[4] |
| Methyl Triflate (MeOTf) | General (Aldehydes, Amides, Nitriles) | Methylated products | - | - | - | - | High | Powerful methylating agent for poor nucleophiles; highly toxic and moisture-sensitive.[5][6] |
| Trimethyl Orthoformate (TMOF) | Phenylacetonitrile | 2-Phenylpropionitrile | t-BuOK | TMOF & Methanol (B129727) | 200 | 5 | Quantitative conversion | High mono-methyl selectivity (up to 99%) at complete substrate conversion.[7] |
| Trimethylsilyldiazomethane | Carboxylic Acids | Methyl Esters | - | Toluene:Methanol | Room Temp | 0.5 | 94-99% | Safer alternative to diazomethane, but still toxic. Rapid reaction under mild conditions.[8] |
| DBU/Methyl Iodide | Carboxylic Acids & Phenols | Methyl Esters & Ethers | DBU | Acetone/Acetonitrile | Room Temp | - | Good to Excellent | A good substitute for toxic diazomethane for O-methylation.[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation in your laboratory setting.
Protocol 1: Mono-C-Methylation of Phenylacetonitrile using Trimethyl Orthoformate[7]
-
A solution of phenylacetonitrile (0.5 g, 4.3 mmol), trimethyl orthoformate (20 mL, 0.18 mol), and methanol (5 mL, 0.12 mol) is prepared in a stainless-steel autoclave equipped with a magnetic stirrer.
-
To this solution, potassium tert-butoxide (t-BuOK) (0.72 g, 6.4 mmol) is added.
-
The autoclave is sealed, purged with a stream of nitrogen gas, and then heated in an electrical oven to 200 °C.
-
The reaction mixture is maintained under magnetic stirring.
-
The reaction progress is monitored by withdrawing samples at 30-minute intervals and analyzing them by Gas Chromatography (GC).
-
A substantially quantitative conversion of the substrate is typically observed after 300 minutes.
Protocol 2: Methylation of Carboxylic Acids using Dimethyl Carbonate[4]
-
To a solution of the carboxylic acid in Dimethyl Sulfoxide (DMSO), add potassium carbonate (K₂CO₃) as the catalyst.
-
Add an excess of dimethyl carbonate (DMC), which also serves as the methylating agent.
-
Heat the reaction mixture to 90 °C.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC, or LC-MS).
-
Upon completion, the reaction mixture is worked up to isolate the methyl ester product.
Reaction Workflow and Logic
The following diagrams illustrate the general workflow for a methylation reaction and the decision-making process for selecting a suitable methylating agent.
General workflow for a methylation reaction.
Decision tree for selecting a methylating agent.
Conclusion
The choice of a methylating agent is a multifaceted decision that requires careful consideration of the substrate, desired selectivity, reaction conditions, and safety protocols. While this compound has its specific applications, alternatives such as dimethyl carbonate, methyl triflate, and trimethyl orthoformate offer a broader range of reactivity and selectivity profiles. Greener alternatives like DMC are becoming increasingly important in sustainable chemical synthesis.[3][10][11] This guide provides a foundational comparison to aid researchers in making informed decisions for their methylation reactions, ultimately leading to more efficient and safer synthetic outcomes. It is imperative to consult the relevant safety data sheets (SDS) and conduct a thorough risk assessment before using any of these reagents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. iris.unive.it [iris.unive.it]
- 3. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids [organic-chemistry.org]
- 5. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 6. Methyl Trifluoromethanesulfonate|Powerful Methylating Agent [benchchem.com]
- 7. iris.unive.it [iris.unive.it]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dimethyl carbonate - Wikipedia [en.wikipedia.org]
A Comparative Guide to Tetramethoxymethane Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Tetramethoxymethane, also known as tetramethyl orthocarbonate, is a versatile reagent and solvent with applications in various chemical syntheses, including the formation of orthocarbonates and as an electrolyte component in lithium batteries.[1] The selection of a synthetic route to this compound is a critical decision, balancing factors such as yield, cost, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of the primary synthesis routes to this compound, supported by available experimental data and methodologies.
Executive Summary
This guide evaluates four principal synthetic pathways to this compound, starting from different precursors: chloropicrin (B1668804), trichloroacetonitrile, carbon disulfide, and methanol (B129727). Each method is assessed based on reported yields, the cost of starting materials, reaction conditions, and associated safety and environmental considerations. While direct cost comparisons are challenging due to fluctuating reagent prices, this analysis provides a framework based on available data to aid in selecting the most suitable method for specific research and development needs.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the main synthetic routes to this compound. Prices for starting materials are estimates based on commercially available listings and are subject to change depending on the supplier, purity, and quantity.
Table 1: Comparison of Starting Material Costs and Yields
| Starting Material | Key Reagents | Reported Yield (%) | Estimated Starting Material Cost (USD/kg) |
| Chloropicrin | Sodium Methoxide (B1231860), Methanol | ~50 | Chloropicrin: ~$5-10 |
| Trichloroacetonitrile | Sodium Methoxide, Methanol | ~70-80 | Trichloroacetonitrile: ~$30-50 |
| Carbon Disulfide | Sodium Methoxide, Methanol, Tin(IV) chloride | ~95 | Carbon Disulfide: ~$2-5 |
| Methanol | Vanadium(V) oxide (catalyst), Oxygen/Air | ~86 (selectivity) | Methanol: <$1 |
Table 2: Qualitative Comparison of Synthesis Routes
| Route | Advantages | Disadvantages | Safety/Environmental Concerns |
| Chloropicrin | Readily available starting material. | Low yield, highly toxic and hazardous starting material. | Chloropicrin is a highly toxic lachrymator and a regulated chemical.[2] Strict safety protocols and waste disposal procedures are mandatory. |
| Trichloroacetonitrile | Good yield. | More expensive starting material, toxic and lachrymatory. | Trichloroacetonitrile is toxic and an irritant.[3][4] Requires careful handling and appropriate personal protective equipment. |
| Carbon Disulfide | Excellent yield, inexpensive primary starting material. | Requires the use of a tin catalyst, which has environmental concerns. | Carbon disulfide is highly flammable and toxic. Organotin compounds are toxic to aquatic life and have lasting environmental effects.[5][6] |
| Methanol | Inexpensive and readily available starting material, potentially "greener" route. | Requires high temperature and pressure, catalyst preparation. | Methanol is flammable and toxic. The reaction requires careful control of conditions to ensure safety. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible synthesis. The following are generalized procedures based on available literature.
Route 1: From Chloropicrin
This route involves the reaction of chloropicrin with sodium methoxide in methanol.
Experimental Protocol:
-
A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere.
-
The sodium methoxide solution is heated.
-
Chloropicrin is added dropwise to the heated solution.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the precipitated sodium chloride is filtered off.
-
The filtrate is distilled to isolate this compound.
Note: Due to the high toxicity of chloropicrin, this synthesis must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[7][8][9]
Route 2: From Trichloroacetonitrile
This method offers a higher yield compared to the chloropicrin route.
Experimental Protocol:
-
A solution of sodium methoxide in methanol is prepared as described in Route 1.
-
Trichloroacetonitrile is added to the sodium methoxide solution.
-
The mixture is heated under reflux for several hours.
-
The reaction mixture is cooled, and the precipitated sodium cyanide and sodium chloride are removed by filtration.
-
This compound is isolated from the filtrate by fractional distillation.
Caution: Trichloroacetonitrile is a toxic lachrymator, and sodium cyanide is a highly toxic byproduct. All handling and disposal must be done with extreme care and in accordance with safety regulations.[3][4][10][11]
Route 3: From Carbon Disulfide (Tin-Mediated)
This route provides the highest reported yield and utilizes inexpensive carbon disulfide.
Experimental Protocol:
-
Disodium hexamethoxystannate is prepared in situ by reacting sodium methoxide and tin(IV) chloride in anhydrous methanol.
-
Carbon disulfide is added to the reaction mixture.
-
The mixture is refluxed for an extended period.
-
The precipitated tin sulfide (B99878) is filtered off.
-
The product, this compound, is isolated from the filtrate by distillation.[12]
Environmental Consideration: Organotin compounds are known to be persistent environmental pollutants with high toxicity to aquatic organisms.[5][6][13] Proper waste management and disposal of tin-containing byproducts are critical.
Route 4: From Methanol (Catalytic Oxidation)
This route represents a potentially more environmentally benign approach, though it requires specific catalytic equipment.
Experimental Protocol:
-
A stainless-steel reaction vessel is charged with methanol and a vanadium(V) oxide (V2O5) catalyst, potentially supported on a material like titania (TiO2).[14][15][16]
-
The reactor is pressurized with air or oxygen.
-
The mixture is heated to a high temperature (e.g., 180 °C) for a short duration.[12]
-
After the reaction, the vessel is cooled, and the product mixture is collected.
-
This compound is separated from unreacted methanol and byproducts by distillation.
Note: This method requires specialized high-pressure and high-temperature equipment. The reaction conditions must be carefully controlled to ensure selectivity and safety.
Visualization of Synthesis Routes
The following diagrams illustrate the logical flow of the described synthetic pathways.
Caption: Overview of synthetic routes to this compound.
Conclusion and Recommendation
The choice of the optimal synthesis route for this compound depends heavily on the specific requirements of the researcher or organization.
-
For high yield and cost-effectiveness on a larger scale , the carbon disulfide route appears to be the most promising, boasting a yield of approximately 95%. However, the significant environmental toxicity of the required tin catalyst necessitates robust waste management protocols.
-
For laboratory-scale synthesis where a good yield is desired and the higher cost of the starting material is acceptable , the trichloroacetonitrile route offers a viable option with yields in the range of 70-80%. The toxicity of the starting material and byproducts still demands careful handling.
-
The chloropicrin route , while utilizing a readily available starting material, is the least favorable due to its low yield and the extreme toxicity of chloropicrin. Its use should be avoided if other alternatives are available.
-
The catalytic oxidation of methanol presents a potentially "greener" and more atom-economical alternative. However, it is less documented for this compound specifically and requires specialized equipment for high-pressure and high-temperature reactions. Further research and process optimization are needed to assess its industrial viability for this specific product.
Ultimately, a thorough risk assessment and consideration of available resources and expertise should guide the final decision on the most appropriate synthetic strategy.
References
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- 2. nj.gov [nj.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
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- 6. researchgate.net [researchgate.net]
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- 8. assets.greenbook.net [assets.greenbook.net]
- 9. fs1.agrian.com [fs1.agrian.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.ca [fishersci.ca]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Organotins: a review of their reproductive toxicity, biochemistry, and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Green Solvents Emerge as Viable Alternatives to Tetramethyl Orthocarbonate
For researchers and professionals in drug development and chemical synthesis, the push for greener, more sustainable laboratory practices has led to a critical evaluation of conventional solvents. Tetramethyl orthocarbonate (TMOC), a versatile reagent and solvent, is now being compared with a new generation of eco-friendly alternatives. Emerging data suggests that solvents like dimethyl carbonate (DMC), cyclopentyl methyl ether (CPME), and 2-methyltetrahydrofuran (B130290) (2-MeTHF), alongside solvent-free synthesis, offer comparable or even superior performance in various chemical transformations, while boasting significantly better safety and environmental profiles.
Tetramethyl orthocarbonate is a colorless liquid utilized in specialized applications, including as a component in electrolyte solutions for rechargeable lithium batteries and as a reactant in the synthesis of novel anti-HIV-1 compounds.[1] However, its flammability and irritation potential necessitate careful handling and consideration of greener substitutes.[2][3][4]
This guide provides a comparative overview of promising green alternatives to TMOC, supported by available experimental data, to assist researchers in making informed decisions for their synthetic needs.
Performance Comparison of Green Solvents vs. Tetramethyl Orthocarbonate
While direct head-to-head comparative studies between TMOC and green solvents are limited, an analysis of their performance in similar reaction classes provides valuable insights. Key application areas for TMOC and its alternatives include guanidine (B92328) synthesis, spiroorthocarbonate formation, and cycloaddition reactions.
Table 1: Quantitative Comparison of Solvents in Representative Reactions
| Reaction Type | Solvent/Condition | Reactants | Product | Yield (%) | Reference |
| Guanidine Synthesis | Dimethyl Carbonate (DMC) | Amidines, Amines | Guanidines | Not specified | [5] |
| Water | Amines, Cyanamide | Guanidines | Not specified | [6] | |
| Solvent-Free | Amines, Carbodiimides | N,N',N''-trisubstituted guanidines | Good yields | [6] | |
| Spiroorthocarbonate Synthesis | Tetraethylorthocarbonate | Diols | Spiroorthocarbonates | Not specified | [7] |
| Cycloaddition | 2-Methyltetrahydrofuran | Dienes | Cyclic Vinyl Ethers/Amides | Good yields | [8][9] |
| Ionic Liquids | Azomethine ylides, Alkenes | Dispirooxindolo-pyrrolidines | 70-77% | [10] | |
| Water | Nitrones, Alkenes | Isoxazolidines | Not specified | [11] | |
| Solvent-Free | Aldehydes, Ketones, Serinol | Imines, Oxazolidines | High yields | [1][3] |
Key Findings:
-
Dimethyl Carbonate (DMC): DMC is a versatile and environmentally benign substitute for toxic methylating and carbonylating agents like methyl halides and phosgene.[12] It is a biodegradable, non-toxic reagent that can be produced via clean processes.[12] In guanidine synthesis, DMC offers a green alternative to traditional solvents.[5] Theoretical studies have also shed light on its role in facilitating reactions like the transesterification of ethanol, catalyzed by guanidine.[13][14]
-
Cyclopentyl Methyl Ether (CPME): CPME is a hydrophobic ether solvent with a high boiling point (106 °C), low peroxide formation, and stability under both acidic and basic conditions.[11][15] These properties make it an attractive alternative to ethereal solvents like THF and 2-MeTHF.[11] It has been successfully employed in a wide range of reactions, including those involving Grignard reagents, Lewis acids, and radical reactions.[11][16][17]
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs and bagasse, 2-MeTHF is a bio-based solvent with significant green credentials.[18] It offers a higher boiling point and lower water miscibility than THF, which simplifies workup procedures and reduces solvent waste.[19][20] Studies have shown that 2-MeTHF can lead to higher yields in Grignard reactions and is an excellent solvent for organometallic and biphasic reactions.[20][21][22]
-
Solvent-Free Synthesis: A core principle of green chemistry is the elimination of solvents altogether.[23] For several reaction types where TMOC might be considered, solvent-free approaches have proven highly effective, often leading to high yields, reduced reaction times, and simpler purification processes.[1][3][24][25]
Experimental Protocols: Representative Methodologies
To facilitate the adoption of these greener alternatives, this section provides detailed experimental protocols for key synthetic transformations.
Protocol 1: Synthesis of 2-Aminoimidazoles in a Deep Eutectic Solvent (A Green Alternative to Traditional Solvents)
This protocol describes a high-yield, one-pot, two-step synthesis of 2-aminoimidazoles using a deep eutectic solvent (DES) as a green reaction medium.
Materials:
-
α-chloroketone (1.0 mmol)
-
Guanidine (1.3 mmol)
-
Triethylamine (Et₃N) (1 mmol)
-
Choline chloride-glycerol (ChCl-Gly) eutectic mixture (1:2) (2 g)
-
Water (5 mL)
-
Ethyl acetate (B1210297) (AcOEt) (3 x 10 mL)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To the ChCl-Gly eutectic mixture (2 g), add the appropriate α-chloroketone (1.0 mmol), guanidine (1.3 mmol), and Et₃N (1 mmol) under magnetic stirring.
-
Heat the mixture to 80 °C for a period of 4-6 hours, monitoring the disappearance of the ketone by GC-MS analysis.
-
After the reaction is complete, cool the mixture to room temperature and add 5 mL of H₂O.
-
Extract the resulting aqueous suspension with AcOEt (3 x 10 mL).
-
Combine the organic phases, dry over Na₂SO₄, and concentrate in vacuo to obtain the 2-aminoimidazole product.[13]
Protocol 2: Synthesis of Dimethyl Carbonate from Methanol (B129727) and CO₂
This protocol outlines a mild and efficient method for the direct synthesis of dimethyl carbonate (DMC) from methanol and carbon dioxide under low pressure.
Materials:
-
Methanol
-
Carbon dioxide (CO₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dibromomethane (CH₂Br₂)
-
Ionic liquid
Procedure:
-
The reaction is carried out in the presence of DBU, CH₂Br₂, and an ionic liquid.
-
The synthesis can be performed at a low initial CO₂ pressure (0.25 MPa or even balloon pressure).
-
Under optimized conditions, a yield of up to 81% can be achieved.
-
After the reaction, DBU can be recycled by treatment with KOH in ethanol.[26]
Visualization of Key Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Conclusion
The transition to green solvents is a critical step in modernizing chemical synthesis for a sustainable future. While tetramethyl orthocarbonate has its specific applications, a growing body of evidence supports the use of greener alternatives like dimethyl carbonate, cyclopentyl methyl ether, 2-methyltetrahydrofuran, and solvent-free conditions. These alternatives not only reduce the environmental impact and improve the safety of chemical processes but can also offer significant advantages in terms of reaction efficiency and product yield. For researchers and drug development professionals, the adoption of these green solvents represents an opportunity to innovate while adhering to the principles of sustainable science. Further research focusing on direct, quantitative comparisons will undoubtedly accelerate this important transition.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis & Application of New & Alternative Green Solvent Cyclopentyl Methyl Ether | Semantic Scholar [semanticscholar.org]
- 3. 2-Methyltetrahydrofuran synthesis - chemicalbook [chemicalbook.com]
- 4. Production method of cyclopentyl methyl ether - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot, Metal-Free Synthesis of Dimethyl Carbonate from CO2 at Room Temperature [mdpi.com]
- 11. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 12. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transesterification of Dimethyl Carbonate with Ethanol Catalyzed by Guanidine: A Theoretical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. nbinno.com [nbinno.com]
- 20. chempoint.com [chempoint.com]
- 21. monumentchemical.com [monumentchemical.com]
- 22. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives under green and convenient conditions [orgchemres.org]
- 25. Solvent Free Green Synthesis of 4-Substituted Thiocarbamido- Naphthols – Oriental Journal of Chemistry [orientjchem.org]
- 26. Synthesis of dimethyl carbonate from methanol and CO2 under low pressure - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 2-Aminobenzoxazoles: Tetramethoxymethane vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for producing 2-aminobenzoxazoles, a scaffold of significant interest in medicinal chemistry. The focus is on the characterization of 2-aminobenzoxazoles synthesized using tetramethoxymethane, benchmarked against common alternative methods. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and a relevant biological signaling pathway are presented to aid in the selection of the most suitable method for specific research and development needs.
Comparison of Synthetic Methods
The synthesis of 2-aminobenzoxazoles can be achieved through various chemical strategies, each with its own set of advantages and disadvantages. This section compares the use of this compound with other prevalent methods, including those employing cyanogen (B1215507) bromide, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), and the Smiles rearrangement. Key performance indicators such as product yield, reaction time, and reaction conditions are summarized in the tables below.
Performance Metrics
The following tables provide a summary of the quantitative data for the synthesis of 2-aminobenzoxazoles using different methods.
Table 1: Synthesis of 2-Aminobenzoxazoles using this compound [1][2]
| 2-Aminophenol (B121084) Derivative | Amine | Yield (%) | Reaction Time (h) | Temperature (°C) |
| 2-Aminophenol | tert-Butyl piperazine-1-carboxylate | 95 | 16 | 60 |
| 2-Aminophenol | Morpholine | 85 | 16 | 60 |
| 2-Aminophenol | Piperidine | 82 | 16 | 60 |
| 2-Aminophenol | Pyrrolidine | 78 | 16 | 60 |
| 4-Chloro-2-aminophenol | Morpholine | 88 | 16 | 60 |
| 4-Nitro-2-aminophenol | Morpholine | 75 | 16 | 60 |
Table 2: Synthesis of 2-Aminobenzoxazoles using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) [3][4][5][6]
| 2-Aminophenol Derivative | Lewis Acid | Yield (%) | Reaction Time (h) | Temperature |
| 2-Aminophenol | BF₃·Et₂O | 60 | 24-30 | Reflux |
| 5-Methyl-2-aminophenol | BF₃·Et₂O | 53 | 24-30 | Reflux |
| 5-Chlorobenzo[d]oxazol-2-amine | BF₃·Et₂O | 45 | 24-30 | Reflux |
| 5-Nitrobenzo[d]oxazol-2-amine | BF₃·Et₂O | 48 | 24-30 | Reflux |
Table 3: Synthesis of N-Substituted 2-Aminobenzoxazoles via Smiles Rearrangement [3][5]
| Amine | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Aniline | 71 | 8 | 120 |
| 4-Fluoroaniline | 83 | 6 | 120 |
| 4-Methoxyaniline | 75 | 6 | 120 |
| Cyclohexylamine | 65 | 6 | 120 |
| Morpholine | 25 | 6 | 120 |
Table 4: Synthesis of 2-Aminobenzoxazoles using Cyanogen Bromide
| 2-Aminophenol Derivative | Yield (%) | Reaction Time | Temperature | Reference |
| 2-Amino-3-hydroxypyridinol | ~99 | 15 min | Reflux | [7] |
| Benzoylhydrazine (for oxadiazole) | - | - | Reflux | [8] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 2-aminobenzoxazoles via the methods discussed.
Synthesis using this compound (Tetramethyl Orthocarbonate)[1]
Procedure:
-
To a solution of the respective 2-aminophenol (1.0 eq) and amine (2.0 eq) in a suitable solvent (e.g., chloroform) is added acetic acid (4.0 eq).
-
Tetramethyl orthocarbonate (2.0 eq) is added to the mixture at room temperature.
-
The reaction mixture is heated to 60 °C and stirred for 16 hours.
-
After cooling to room temperature, the mixture is washed sequentially with 1 N NaOH, 1 N HCl, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography to afford the desired 2-aminobenzoxazole (B146116).
Synthesis using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)[5]
Procedure:
-
A solution of the substituted o-aminophenol (1.0 eq) and NCTS (1.5 eq) is prepared in 1,4-dioxane.
-
BF₃·Et₂O (2.0 eq) is added dropwise to the solution.
-
The reaction mixture is refluxed for 24-30 hours.
-
After cooling, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The residue is purified by column chromatography.
Synthesis via Smiles Rearrangement[3][5]
Procedure:
-
Benzoxazole-2-thiol (1.0 eq), an appropriate amine (1.2 eq), and Cs₂CO₃ (3.0 eq) are mixed in dimethylformamide (DMF).
-
Chloroacetyl chloride (1.2 eq) is added, and the mixture is stirred at 120 °C for 6-8 hours.
-
The reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Synthesis using Cyanogen Bromide[7]
Procedure:
-
To a solution of cyanogen bromide (1.0 eq) in water, the corresponding 2-aminophenol derivative (1.1 eq) is added.
-
The resulting mixture is refluxed for a short period (e.g., 15 minutes).
-
After cooling to room temperature, the reaction mixture is neutralized with NaHCO₃.
-
The precipitated solid is collected by filtration and washed with a suitable organic solvent (e.g., chloroform).
-
The organic phase is dried over MgSO₄, filtered, and concentrated to yield the product.
Synthetic Workflow and Biological Pathway Visualizations
The following diagrams illustrate the general synthetic workflows and a key biological signaling pathway where 2-aminobenzoxazoles act as inhibitors.
Caption: Synthetic workflows for 2-aminobenzoxazole synthesis.
2-Aminobenzoxazole derivatives have been identified as potent inhibitors of the Sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[9][10][11][12] The inhibition of Spns2 disrupts the S1P signaling pathway, which is crucial for various physiological processes, including lymphocyte trafficking.[13][14][15][16][17][18][19][20][21]
Caption: S1P signaling pathway and inhibition by 2-aminobenzoxazoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2-aminobenzoxazoles using tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 9. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collection - 2âAminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Sphingosine 1-Phosphate Transporter, SPNS2, Functions as a Transporter of the Phosphorylated Form of the Immunomodulating Agent FTY720 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mouse SPNS2 Functions as a Sphingosine-1-Phosphate Transporter in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Comparative Study of Orthoesters as Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical factor for achieving high yields and chemo-selectivity. Orthoesters have emerged as a valuable class of protecting groups, particularly for hydroxyl and carboxylic acid functionalities, offering a unique profile of stability and reactivity. This guide provides an objective comparison of orthoesters with other commonly employed protecting groups, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the design of robust synthetic strategies.
Orthoesters: A Profile
Orthoesters, with the general formula RC(OR')₃, are geminal triethers.[1] They are valued in organic synthesis for their characteristic stability under neutral to basic conditions and their facile cleavage under mild acidic conditions.[2] This reactivity profile allows for their selective removal in the presence of other acid-labile or base-labile protecting groups, making them key players in orthogonal protection strategies. Bicyclic orthoesters, such as the OBO (4-methyl-2,6,7-trioxa-bicyclo[2.2.2]octan-1-yl) group, exhibit enhanced stability due to stereoelectronic effects.[3]
Data Presentation: A Head-to-Head Comparison
The following tables provide a summary of quantitative data for the protection and deprotection of hydroxyl (specifically 1,3-diols) and carboxylic acid functionalities, comparing orthoester-derived protecting groups with common alternatives.
Table 1: Comparative Performance of Protecting Groups for 1,3-Diols
| Protecting Group | Reagent | Catalyst/Conditions | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Orthoester (Cyclic) | Trimethyl orthoacetate | p-TsOH (cat.) | Dichloromethane | 2 h | RT | ~90% | Estimated from similar acetal (B89532) formations |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal | Cu(OTf)₂ (cat.) | Acetonitrile | 1 h | RT | ~95% | [4] |
| Isopropylidene Acetal (Acetonide) | 2,2-Dimethoxypropane | p-TsOH (cat.) | Acetone | 5-10 h | RT | Good | [4] |
| Di-t-butylsilylene | 1,3-(Di-t-butyl)silylene bis(trifluoromethanesulfonate) | Pyridine | Dichloromethane | 30 min | 0 | 85-95% | [5] |
Table 2: Comparative Performance of Protecting Groups for Carboxylic Acids
| Protecting Group | Protection Method | Typical Yield (%) | Deprotection Method | Typical Yield (%) | Reference |
| Orthoester (Bicyclic) | (3-Methyloxetan-3-yl)methanol, Lewis Acid | High | Mild aqueous acid | High | [3] |
| t-Butyl Ester | Isobutylene (B52900), cat. H₂SO₄ | >90 | TFA, DCM | >95 | [1] |
| Methyl Ester | MeOH, H₂SO₄ (Fischer) | 80-95 | NaOH, MeOH/H₂O (Saponification) | >90 | [1] |
| Benzyl Ester | Benzyl bromide, Cs₂CO₃ | >90 | H₂, Pd/C | >95 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies. The following are representative experimental protocols.
Protection of a 1,3-Diol with a Cyclic Orthoester
Materials:
-
1,3-diol (1.0 mmol)
-
Trimethyl orthoacetate (1.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 mmol)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the 1,3-diol in anhydrous DCM.
-
Add trimethyl orthoacetate followed by a catalytic amount of p-TsOH.
-
Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash with brine, and dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Deprotection of a Cyclic Orthoester
Materials:
-
Cyclic orthoester-protected diol (1.0 mmol)
-
Aqueous Acetic Acid (e.g., 80%) or mild HCl in THF/water
-
Sodium bicarbonate (solid or saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected diol in a suitable solvent mixture such as THF/water.
-
Add a mild acid (e.g., aqueous acetic acid or a catalytic amount of HCl).
-
Stir the mixture at room temperature, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the acid with sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the deprotected diol.
Protection of a Carboxylic Acid as a t-Butyl Ester
Materials:
-
Carboxylic acid (1.0 equiv)
-
Isobutylene or tert-butanol
-
Catalytic amount of strong acid (e.g., H₂SO₄)
-
Dichloromethane (DCM) or dioxane
Procedure:
-
Dissolve the carboxylic acid in DCM or dioxane.[1]
-
Add a catalytic amount of sulfuric acid.[1]
-
Bubble isobutylene gas through the solution or add tert-butanol.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography if necessary.
Deprotection of a t-Butyl Ester
Materials:
-
t-Butyl ester (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the t-butyl ester in DCM.[1]
-
Add TFA (typically in a 1:1 to 1:4 ratio with DCM).[1]
-
Stir at room temperature for 1-4 hours, monitoring by TLC.[1]
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can aid in complete TFA removal.[1]
Mandatory Visualization
Acid-Catalyzed Hydrolysis of an Orthoester
The cleavage of an orthoester protecting group proceeds via a stepwise, acid-catalyzed hydrolysis. The mechanism involves protonation of an oxygen atom, followed by elimination of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent proton transfers lead to a hemiorthoester, which further hydrolyzes to the final ester and alcohol products. The ester can then be hydrolyzed to the carboxylic acid under the reaction conditions.
References
A Comparative Guide to Diol Protection Strategies: Acetonides, Silyl Ethers, and Benzylidene Acetals
For Researchers, Scientists, and Drug Development Professionals
In the multistep synthesis of complex molecules, the selective protection of functional groups is a cornerstone of success. Diols, with their vicinal or geminal hydroxyl groups, often require temporary masking to prevent unwanted side reactions. This guide provides an objective comparison of three widely used diol protecting groups: acetonides (formed from 2,2-dimethoxypropane), silyl (B83357) ethers, and benzylidene acetals. The information presented is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic endeavors.
Performance Comparison of Diol Protecting Groups
The choice of a protecting group is dictated by several factors, including the stability of the protected diol to various reaction conditions, the ease and efficiency of its formation, and the selectivity of its removal. The following tables summarize quantitative data for the protection of diols using 2,2-dimethoxypropane (B42991), silylating agents, and benzaldehyde (B42025) dimethyl acetal (B89532).
Table 1: Comparison of Reaction Conditions for Diol Protection
| Protecting Group | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetonide | 2,2-Dimethoxypropane | p-Toluenesulfonic acid (p-TsOH) | Acetone or Dichloromethane (B109758) | Room Temperature | 1 - 10 | >90 |
| Silyl Ether (cyclic) | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl₂) | Imidazole (B134444) or Pyridine (B92270) | Dichloromethane or DMF | 0 - Room Temperature | 1 - 5 | >90 |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal | Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) | Acetonitrile (B52724) | Room Temperature | 1 | ~95[1] |
Table 2: Stability and Deprotection of Common Diol Protecting Groups
| Protecting Group | Stable Towards | Labile Towards | Deprotection Reagents |
| Acetonide | Basic, nucleophilic, and reducing conditions | Acidic conditions | Aqueous HCl, Acetic acid |
| Silyl Ether | Basic, nucleophilic, and reducing conditions | Acidic conditions, Fluoride (B91410) ions | Acetic acid, Tetrabutylammonium (B224687) fluoride (TBAF) |
| Benzylidene Acetal | Basic, nucleophilic, and reducing conditions | Acidic conditions, Hydrogenolysis | Aqueous HCl, H₂/Pd(OH)₂[1] |
Experimental Protocols
Detailed methodologies for the formation and cleavage of each protecting group are provided below.
Acetonide Protection and Deprotection
Protocol 1: Protection of a 1,2-Diol using 2,2-Dimethoxypropane
-
Materials: 1,2-Diol (1.0 eq), 2,2-dimethoxypropane (1.5 eq), p-Toluenesulfonic acid (p-TsOH, 0.05 eq), and an anhydrous solvent such as dichloromethane (DCM) or acetone.
-
Procedure:
-
Dissolve the 1,2-diol in the anhydrous solvent in a round-bottom flask.
-
Add 2,2-dimethoxypropane followed by a catalytic amount of p-TsOH.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
-
Protocol 2: Deprotection of an Acetonide
-
Materials: Acetonide-protected diol, aqueous hydrochloric acid (HCl) or a mixture of acetic acid and water, and a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Dissolve the protected diol in the solvent.
-
Add the acidic solution and stir the mixture at room temperature.
-
Monitor the deprotection by TLC.
-
Once complete, neutralize the acid with a saturated aqueous NaHCO₃ solution.
-
Extract the deprotected diol, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to yield the diol.
-
Silyl Ether Protection and Deprotection
Protocol 3: Protection of a Diol using a Dichlorosilane (B8785471) Reagent
-
Materials: Diol (1.0 eq), 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂, 1.1 eq), imidazole or pyridine (2.2 eq), and anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Procedure:
-
Dissolve the diol and the amine base in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add the dichlorosilane reagent.
-
Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous copper sulfate (if using pyridine) or water, followed by brine.
-
Dry the organic phase and concentrate under reduced pressure. Purify the product as needed.
-
Protocol 4: Deprotection of a Silyl Ether
-
Materials: Silyl-protected diol, tetrabutylammonium fluoride (TBAF, 1 M in THF) or an acidic solution (e.g., acetic acid in THF/water).
-
Procedure:
-
Dissolve the protected diol in THF.
-
Add the deprotecting agent and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction (if necessary) and perform an aqueous workup.
-
Extract the product, dry the organic layer, and concentrate to obtain the deprotected diol.
-
Benzylidene Acetal Protection and Deprotection
Protocol 5: Protection of a 1,3-Diol using Benzaldehyde Dimethyl Acetal [1]
-
Materials: 1,3-Diol (1.0 mmol), benzaldehyde dimethyl acetal (1.2 mmol), copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.05 mmol), and acetonitrile (10 mL).
-
Procedure:
-
To a solution of the 1,3-diol in acetonitrile, add benzaldehyde dimethyl acetal followed by Cu(OTf)₂.[1]
-
Stir the mixture at room temperature for 1 hour.[1]
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction with triethylamine (B128534) (0.1 mL) and concentrate under reduced pressure.[1]
-
Purify the residue by flash column chromatography.[1]
-
Protocol 6: Deprotection of a Benzylidene Acetal by Hydrogenolysis [1]
-
Materials: Benzylidene acetal (1.0 mmol), palladium hydroxide (B78521) on carbon (Pd(OH)₂, 20 wt%, 0.1 g), and ethanol (B145695) (10 mL).
-
Procedure:
-
Dissolve the benzylidene acetal in ethanol and add the Pd(OH)₂ catalyst.[1]
-
Evacuate the flask and backfill with hydrogen gas (balloon).
-
Stir the mixture vigorously at room temperature for 30 minutes.[1]
-
Filter the catalyst through Celite® and concentrate the filtrate to yield the deprotected 1,3-diol.[1]
-
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz illustrate the logical flow of the protection and deprotection processes.
Caption: Workflow for Acetonide Protection of a 1,2-Diol.
Caption: Mechanism of Acid-Catalyzed Acetonide Formation.
Caption: Decision Tree for Deprotection of Diols.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of Tetramethyl Orthocarbonate and Its Analogs
For researchers, scientists, and drug development professionals utilizing mass spectrometry for the structural elucidation of small molecules, understanding the fragmentation patterns of orthoesters is crucial. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of tetramethyl orthocarbonate and its structurally related analogs: tetraethyl orthocarbonate, trimethyl orthoformate, and triethyl orthoformate. The data presented herein, including key fragment ions and proposed fragmentation pathways, serves as a valuable resource for identifying these compounds and differentiating between them in complex matrices.
Performance Comparison of Orthoesters in Mass Spectrometry
The following table summarizes the key mass spectrometry data for tetramethyl orthocarbonate and its analogs. The molecular ion (M+•), base peak, and other significant fragment ions are presented to facilitate a direct comparison of their fragmentation behavior under electron ionization.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Base Peak (m/z) | Other Key Fragment Ions (m/z) |
| Tetramethyl Orthocarbonate | C5H12O4 | 136.15 | 136 (not observed) | 105 | 75, 59, 45 |
| Tetraethyl Orthocarbonate | C9H20O4 | 192.25 | 192 (not observed) | 147 | 119, 91, 63, 29 |
| Trimethyl Orthoformate | C4H10O3 | 106.12 | 106 | 75 | 47, 31, 15 |
| Triethyl Orthoformate | C7H16O3 | 148.20 | 148 | 103 | 75, 47, 29 |
Experimental Protocols
The mass spectral data presented in this guide were obtained using gas chromatography-mass spectrometry (GC-MS) with electron ionization. A generalized experimental protocol for the analysis of these orthoesters is provided below.
Sample Preparation: Samples were diluted in a volatile organic solvent, such as methanol (B129727) or dichloromethane, to a final concentration of approximately 10-100 µg/mL.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 20-250.
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
Fragmentation Pathways and Visualization
The fragmentation of orthoesters under electron ionization is primarily driven by the cleavage of C-O and C-C bonds, leading to the formation of stable carbocations and oxonium ions. The absence of a molecular ion peak for the orthocarbonates is indicative of their high instability upon ionization.
Tetramethyl Orthocarbonate Fragmentation Pathway
The fragmentation of tetramethyl orthocarbonate is initiated by the loss of a methoxy (B1213986) radical (•OCH3) to form the stable trimethoxymethyl cation at m/z 105, which is the base peak. Subsequent losses of formaldehyde (B43269) (CH2O) and other neutral fragments lead to the observed smaller ions.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of orthoesters using GC-MS.
Assessing the Environmental Impact of Tetramethoxymethane in Comparison to Alternative Reagents
In the pursuit of greener and more sustainable chemical processes, a critical evaluation of the environmental footprint of reagents is paramount for researchers and professionals in the pharmaceutical and chemical industries. This guide provides a comparative environmental impact assessment of tetramethoxymethane against two common alternatives, dimethyl carbonate (DMC) and trimethyl orthoformate, focusing on their application as methylating agents and solvents. The assessment is based on available experimental data, established environmental fate predictions, and manufacturing processes.
Comparative Environmental Impact Data
The following table summarizes the key environmental, health, and safety (EHS) data for this compound, dimethyl carbonate, and trimethyl orthoformate. It is important to note that specific environmental data for this compound is limited, and some assessments are based on its chemical properties and structural similarity to other orthoesters.
| Parameter | This compound (TMM) | Dimethyl Carbonate (DMC) | Trimethyl Orthoformate (TMOF) |
| Synonyms | Tetramethyl orthocarbonate | Methyl carbonate | Trimethoxymethane, Methyl orthoformate |
| CAS Number | 1850-14-2 | 616-38-6 | 149-73-5 |
| Molecular Formula | C₅H₁₂O₄ | C₃H₆O₃ | C₄H₁₀O₃ |
| Primary Use | Methylating agent, solvent, fuel cell component[1] | "Green" methylating and carbonylating agent, solvent, battery electrolyte[2][3][4][5][6] | Dehydrating agent, protecting group, reagent in organic synthesis[7] |
| Biodegradability | No data available; expected to hydrolyze to methanol (B129727) and carbon dioxide. | Readily biodegradable.[2] | Readily biodegradable (97% in 13 days). |
| Aquatic Toxicity | No data available.[8] | Toxic to aquatic life with long-lasting effects.[9] | No data available, but hydrolysis products (methanol, formic acid) have known aquatic toxicity. |
| Bioaccumulation Potential | No data available. | Bioaccumulation is not expected. | Low potential for bioaccumulation (log Pow: 0.09). |
| Manufacturing Hazards | Synthesis routes may involve highly toxic precursors like chloropicrin (B1668804) or trichloromethanesulfenyl chloride.[1][10] | Modern synthesis is a non-phosgene, greener process involving oxidative carbonylation of methanol or CO₂ utilization.[2][5] | Can be produced via routes involving toxic reagents like hydrogen cyanide or chloroform (B151607), though cleaner one-step processes exist.[7][11][12][13] |
| GHS Hazard Statements | H225 (Highly flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8] | H225 (Highly flammable liquid and vapour). | H225 (Highly flammable liquid and vapour), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14] |
Environmental Fate and Impact Analysis
This compound (TMM)
Direct experimental data on the biodegradability and aquatic toxicity of this compound is scarce.[8] However, as an orthoester, its primary environmental fate is expected to be hydrolysis. In the presence of water, particularly under acidic conditions, TMM will likely break down into methanol and carbonic acid (which in turn dissociates into water and carbon dioxide). While methanol has some toxicity, both are readily biodegradable. The main environmental concern with TMM lies in its manufacturing process, which can involve highly toxic and hazardous chemicals.[1][10]
Dimethyl Carbonate (DMC)
DMC is widely regarded as a "green" reagent.[2][3][4][5][6] Its favorable environmental profile is supported by its ready biodegradability and low potential for bioaccumulation.[2] Life cycle assessments have shown that DMC production, especially via newer routes utilizing CO₂, can have a significantly lower environmental impact compared to traditional processes.[2][5][6] While it is classified as toxic to aquatic life, its overall profile is considered more benign than many traditional solvents and methylating agents like dimethyl sulfate (B86663) or methyl iodide.[9]
Trimethyl Orthoformate (TMOF)
Similar to TMM, TMOF is an orthoester and is susceptible to hydrolysis, breaking down into methanol and formic acid. It is reported to be readily biodegradable. The bioaccumulation potential is low. The environmental impact of TMOF is influenced by its production method. While older methods involve hazardous materials like chloroform and sodium methoxide (B1231860) or the highly toxic hydrogen cyanide, cleaner, one-step synthesis technologies have been developed.[7][11][12][13]
Experimental Protocols
To ensure standardized and comparable environmental impact data, the following OECD guidelines are typically employed.
OECD 301D: Ready Biodegradability - Closed Bottle Test
This test evaluates the ready biodegradability of a substance in an aerobic aqueous medium.
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by the analysis of dissolved oxygen over a 28-day period. The percentage of biodegradation is calculated as the ratio of the amount of oxygen consumed by the microbial population in the presence of the test substance to the theoretical oxygen demand (ThOD).[15][16][17][18]
Procedure:
-
Preparation of Solutions: A mineral medium is prepared containing essential salts. The test substance is added to this medium to a known concentration (typically 2-5 mg/L). A reference compound (e.g., sodium benzoate) and a toxicity control are run in parallel.[19]
-
Inoculation: The solutions are inoculated with a small volume of activated sludge from a wastewater treatment plant.[19]
-
Incubation: The test bottles are filled completely, sealed, and incubated in the dark at 22 ± 2°C for 28 days.
-
Oxygen Measurement: The dissolved oxygen concentration is measured at the beginning and end of the test, and at intermediate time points.
-
Data Analysis: The biological oxygen demand (BOD) is calculated, and the percentage of biodegradation is determined. A substance is considered readily biodegradable if it reaches a degradation level of ≥ 60% within a 10-day window during the 28-day test period.[16][18]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to aquatic invertebrates.
Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a range of concentrations for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim after gentle agitation.[20][21][22][23][24]
Procedure:
-
Test Organisms: Daphnia magna are cultured in the laboratory.
-
Test Solutions: A series of at least five concentrations of the test substance are prepared. A control group without the test substance is also included.
-
Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control. The test vessels are maintained at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) at 48 hours is calculated using statistical methods.[22]
OECD 203: Fish, Acute Toxicity Test
This test evaluates the acute toxicity of a substance to fish.
Principle: Fish of a recommended species (e.g., Zebrafish, Danio rerio) are exposed to the test substance at various concentrations for a 96-hour period. The mortality of the fish is the primary endpoint.[25][26][27][28][29]
Procedure:
-
Test Organisms: A species of fish from the recommended list is acclimated to the test conditions.
-
Test Solutions: A geometric series of at least five concentrations of the test substance is prepared. A control group is also maintained.
-
Exposure: At least seven fish are exposed to each test concentration and the control in a semi-static or flow-through system for 96 hours.
-
Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The lethal concentration that kills 50% of the fish (LC50) at 96 hours is determined.[29]
Visualizations
Experimental Workflow: Comparative Methylation Reaction
The following diagram illustrates a generalized workflow for a methylation reaction using one of the compared reagents.
Environmental Fate: Hydrolysis of this compound
This diagram illustrates the expected primary degradation pathway of this compound in an aqueous environment.
Conclusion
Based on the available data, dimethyl carbonate (DMC) presents the most favorable environmental profile among the three reagents compared. Its ready biodegradability, low bioaccumulation potential, and the availability of green synthesis routes make it a preferred choice from a sustainability perspective.
Trimethyl orthoformate (TMOF) also demonstrates good environmental characteristics, particularly its ready biodegradability. However, the environmental impact of its manufacturing process can vary depending on the synthetic route employed.
For This compound (TMM) , the lack of direct environmental data necessitates a more cautious approach. While its expected hydrolysis products are of lower concern, the use of highly toxic precursors in its synthesis is a significant drawback. Further research to fully characterize its environmental fate and toxicity, and the development of greener synthesis routes, are essential before it can be considered a truly sustainable reagent.
Researchers and drug development professionals are encouraged to consider not only the performance of a reagent in a specific reaction but also its entire life cycle, from synthesis to disposal, to make informed decisions that align with the principles of green chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. georganics.sk [georganics.sk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. CN106946666A - The synthesis technique of trimethyl orthoformate - Google Patents [patents.google.com]
- 12. CN109180441B - Synthetic method of triethyl orthoformate - Google Patents [patents.google.com]
- 13. Preparation method of trimethyl orthoformate_Zibo Senbang Chemical Co., Ltd. [foreschem.com]
- 14. Trimethyl orthoformate | C4H10O3 | CID 9005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. aropha.com [aropha.com]
- 17. img3.epanshi.com [img3.epanshi.com]
- 18. contractlaboratory.com [contractlaboratory.com]
- 19. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 20. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 21. oecd.org [oecd.org]
- 22. eurofins.it [eurofins.it]
- 23. eurolab.net [eurolab.net]
- 24. oecd.org [oecd.org]
- 25. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- 28. eurolab.net [eurolab.net]
- 29. eurofins.com.au [eurofins.com.au]
A Comparative Guide to the Performance of Tetramethoxymethane and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, safety, and scalability. This guide provides an objective, data-driven comparison of the performance of tetramethoxymethane against other common alkylating agents, namely dimethyl sulfate (B86663), dimethyl carbonate, and trimethyl orthoformate. The focus is on their application in the O-methylation of phenols, a fundamental transformation in organic synthesis.
Executive Summary
While traditional alkylating agents like dimethyl sulfate offer high reactivity, they are often accompanied by significant toxicity. Greener alternatives such as dimethyl carbonate are gaining prominence due to their favorable safety profiles, though they may require more forcing reaction conditions. This compound, a less common methylating agent, is shown to be effective at higher temperatures. This comparison aims to provide researchers with the necessary data to make informed decisions based on the specific requirements of their synthetic endeavors.
Performance Comparison: O-Methylation of Phenols
The following tables summarize the performance of this compound and other selected alkylating agents in the O-methylation of phenolic substrates. Direct side-by-side comparisons under identical conditions are scarce in the literature; therefore, data from various studies on similar substrates are presented to provide a comparative overview.
Table 1: Performance Data for the Methylation of Phenol (B47542)
| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | K₂CO₃ | None | 195 | - | - | [1] |
| Dimethyl Sulfate | NaOH | Water | 30-35 | 20 min | 92 (for gallic acid) | |
| Dimethyl Carbonate | K₂CO₃ / TBAB | None | 90-100 | - | High | [2] |
| Trimethyl Orthoformate | K₂CO₃ | None | 195 | - | - | [1] |
Note: Specific yield for the methylation of phenol with this compound and trimethyl orthoformate under these conditions was not explicitly stated in the reference.
Table 2: Performance Data for the Methylation of 2-Naphthol (B1666908)
| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | - | - | 180-200 | - | - | [3] |
| Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | 2.5 h | 84.8 (for 1-iodo-2-naphthol) | |
| Dimethyl Carbonate | K₂CO₃ / PEG | Water | 180 | Continuous flow | >97 | |
| Tetramethylammonium Hydroxide (B78521) | None | Ethanol (B145695) | 120 (Microwave) | < 30 min | Good to Excellent | [4][5] |
Note: A specific yield for the methylation of 2-naphthol with this compound was not found. The temperature range is based on its general use as an alkylating agent.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: O-Methylation of Gallic Acid using Dimethyl Sulfate
Materials:
-
Gallic acid
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate (DMS)
-
Water
-
Hydrochloric acid (dilute)
Procedure:
-
Dissolve 80 g (2 moles) of sodium hydroxide in 500 cc of cold water in a 1-liter flask.
-
Add 50 g (0.266 mole) of gallic acid to the cold NaOH solution. Stopper the flask tightly and shake until the acid has dissolved.
-
Add 89 g (67 cc, 0.71 mole) of dimethyl sulfate.
-
Shake the flask for 20 minutes, maintaining the temperature below 30-35°C by cooling with cold water. Occasionally release any pressure by raising the stopper.
-
Fit the flask with a reflux condenser and boil the mixture for two hours.
-
To saponify any ester by-product, add a solution of 20 g of NaOH in 30 cc of water and continue boiling for an additional two hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Filter the precipitated trimethylgallic acid with suction and wash thoroughly with cold water.
-
The product can be further purified by recrystallization from boiling water.
Protocol 2: O-Methylation of Phenol Derivatives using Dimethyl Carbonate
Materials:
-
Phenol derivative
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (PTC)
-
tert-Butyl methyl ether (MTBE)
-
Aqueous hydrochloric acid (pH 1)
Procedure:
-
The reaction is carried out under solid/liquid phase transfer conditions at 90-100°C under atmospheric pressure in a reactor equipped with a stirrer and a reflux condenser for DMC.[2]
-
At the end of the reaction, the solid base (K₂CO₃) is recovered by filtration.[2]
-
The phase transfer catalyst is separated from the reaction medium by liquid/liquid extraction with an aqueous hydrochloric acid solution (pH 1) and tert-butyl methyl ether (MTBE).[2]
-
The organic phase, containing the methylated product, is analyzed by gas chromatography.[2]
Protocol 3: O-Methylation of Phenolic Compounds using Tetramethylammonium Hydroxide (Microwave-assisted)
Materials:
-
Phenolic compound (1 mmol)
-
Tetramethylammonium hydroxide (TMAH) (1 mmol)
-
Ethanol (6 mL)
Procedure:
-
Combine the phenolic compound, TMAH, and ethanol in a microwave reactor vessel.
-
Irradiate the mixture in a microwave reactor at 120°C for less than 30 minutes.[4][5]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).
-
Upon completion, the product can be isolated by standard work-up procedures. The side products, trimethylamine (B31210) and water, can be easily removed.[4]
Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships described.
Caption: A generalized workflow for a typical chemical alkylation experiment.
Caption: Logical workflow for selecting and evaluating an alkylating agent.
Conclusion
The choice of an alkylating agent is a multifaceted decision that requires careful consideration of reactivity, safety, cost, and environmental impact. Dimethyl sulfate remains a highly effective but hazardous option, while dimethyl carbonate presents a safer, "greener" alternative, often requiring optimization of reaction conditions to achieve comparable yields. This compound and trimethyl orthoformate are viable options for high-temperature applications. This guide provides a foundational dataset to aid researchers in navigating these choices for their specific synthetic needs. Further direct comparative studies under standardized conditions are warranted to provide a more definitive performance ranking.
References
- 1. iris.unive.it [iris.unive.it]
- 2. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 3. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tetramethoxymethane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of tetramethoxymethane is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this highly flammable and irritating compound. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, stringent safety measures must be implemented during its handling and disposal.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory. Before handling this compound, ensure the following are properly worn:
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Use inner and outer chemical-resistant gloves.
-
Protective Clothing: A chemical-resistant apron or coveralls should be worn over a standard lab coat.
-
Footwear: Chemical-resistant, steel-toe boots are required.
-
Respiratory Protection: In case of inadequate ventilation or for spill cleanup, a full-face air-purifying respirator with appropriate cartridges is necessary.
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[2]
Storage and Incompatibility
Proper storage is crucial to prevent hazardous reactions. This compound is moisture-sensitive and should be stored under an inert gas.[1][2] Keep containers tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2]
Incompatible Materials to Avoid:
Storing this compound with these substances can lead to dangerous chemical reactions.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company.
Step 1: Waste Collection and Labeling
-
Collect waste this compound in a designated, compatible, and properly sealed container. The original container is often a suitable choice.
-
Ensure the exterior of the waste container is clean and free of contamination.
-
Clearly label the container as "Hazardous Waste: this compound." Include the appropriate hazard pictograms (flammable liquid, irritant).
Step 2: Temporary Storage of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow the same storage guidelines as for the pure chemical, ensuring it is kept away from heat and ignition sources.
Step 3: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste management company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all instructions provided by the waste disposal company regarding packaging and documentation.
Alternative Disposal Method (to be performed only by trained personnel with appropriate facilities):
In some cases, incineration with an afterburner and flue gas scrubber may be a suitable disposal method.[2] This should only be carried out by a specialized waste management facility equipped to handle flammable and hazardous chemicals.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For a Minor Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If necessary, evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.
-
Containment: Use a non-combustible absorbent material (such as sand, earth, or vermiculite) to contain the spill. Start from the outside and work inwards.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
For a Major Spill:
-
Evacuate Immediately: Evacuate the entire area.
-
Activate Alarm: Activate the nearest fire alarm.
-
Call for Emergency Response: Contact your institution's emergency response team or the local fire department.
-
Provide Information: Be prepared to provide the emergency responders with the name of the chemical and a copy of the SDS.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Melting Point | -5 °C[3][4] |
| Boiling Point | 114 °C[3][4][5] |
| Flash Point | 22 °C (closed cup)[3] |
| Density | 1.023 g/mL at 25 °C[3][4][5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
